Product packaging for 1-(Phenylamino)cyclopentanecarboxylic acid(Cat. No.:CAS No. 6636-94-8)

1-(Phenylamino)cyclopentanecarboxylic acid

Cat. No.: B1604915
CAS No.: 6636-94-8
M. Wt: 205.25 g/mol
InChI Key: IPZZQQGHTNKHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Phenylamino)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B1604915 1-(Phenylamino)cyclopentanecarboxylic acid CAS No. 6636-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilinocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-12)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZZQQGHTNKHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287736
Record name 1-Anilinocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-94-8
Record name Cyclopentanecarboxylic acid, 1-(phenylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6636-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 52322
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6636-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Anilinocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylamino)cyclopentanecarboxylic acid (CAS: 6636-94-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, offering insights grounded in established chemical principles and methodologies.

Introduction and Molecular Overview

This compound belongs to the class of N-aryl-α-amino acids. This structural motif is a cornerstone in the development of novel therapeutics and functional materials. The molecule incorporates a cyclopentyl scaffold, which imparts conformational rigidity, and a phenylamino group, which can engage in various intermolecular interactions, making it a valuable building block for drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6636-94-8[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]

Synthesis of this compound

The synthesis of N-aryl-α-amino acids can be approached through several established methodologies. For this compound, a plausible and efficient route is a variation of the Strecker synthesis or a direct N-arylation of 1-aminocyclopentanecarboxylic acid. Below, we outline a representative electrochemical synthesis, a modern and sustainable approach, based on procedures for analogous N-phenyl α-amino acids.[2]

Conceptual Synthetic Pathway: Electrochemical N-Arylation

The rationale for selecting an electrochemical approach lies in its mild reaction conditions, high efficiency, and avoidance of harsh reagents. The core of this method involves the generation of a reactive species from aniline that subsequently couples with the amino acid derivative.

G cluster_reactants Reactants cluster_process Electrochemical Cell cluster_product Product Aniline Aniline Electrolysis Electrolysis (Mg-Pt electrodes, CO2 atm) Aniline->Electrolysis 1-Aminocyclopentanecarboxylic_acid 1-Aminocyclopentanecarboxylic acid 1-Aminocyclopentanecarboxylic_acid->Electrolysis Target_Molecule This compound Electrolysis->Target_Molecule C-N Bond Formation

Caption: Conceptual workflow for the electrochemical synthesis.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the electrochemical synthesis of similar N-phenyl amino acid derivatives and should be optimized for the specific synthesis of this compound.[2]

Materials:

  • 1-Aminocyclopentanecarboxylic acid

  • Aniline

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP)

  • Magnesium (Mg) anode

  • Platinum (Pt) cathode

  • Carbon dioxide (CO₂) gas

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Undivided electrochemical cell

  • DC power supply

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Cell Assembly: Assemble the undivided electrochemical cell with a magnesium anode and a platinum cathode.

  • Reaction Mixture Preparation: In the electrochemical cell, dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) and aniline (1.2 equivalents) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium perchlorate as the supporting electrolyte.

  • Electrolysis: Purge the solution with CO₂ for 15-20 minutes. Initiate constant current electrolysis at a current density of 15-20 mA/cm². Maintain the reaction temperature between 20-25 °C with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl to adjust the pH to ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.[2]

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect to observe signals corresponding to the aromatic protons of the phenyl group (typically in the range of δ 6.5-7.5 ppm). The protons of the cyclopentyl ring will likely appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm). A broad singlet for the amine proton (N-H) and a signal for the carboxylic acid proton (COOH) would also be anticipated, with the latter being highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should show characteristic signals for the aromatic carbons, with the ipso-carbon attached to the nitrogen appearing at a distinct chemical shift. The quaternary carbon of the cyclopentyl ring attached to both the amino and carboxyl groups will be a key signal. The remaining cyclopentyl carbons and the carboxyl carbon will also have characteristic resonances.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

  • A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₅NO₂), the expected molecular ion peak [M]⁺ would be at m/z 205.11. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Potential Applications and Biological Relevance

While specific biological studies on this compound are limited, the broader class of N-aryl amino acids has demonstrated significant pharmacological potential. These compounds are recognized for a variety of biological activities, including:

  • Antimicrobial and Antifungal Activity: N-phenyl amino acid derivatives have shown promising activity against various bacterial and fungal strains.[2] The presence of the phenylamino group can enhance the lipophilicity of the molecule, potentially facilitating its interaction with microbial cell membranes.

  • Anti-inflammatory and Analgesic Properties: The N-aryl amino acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Some N-substituted amino acids have been investigated for their potential as anticancer agents.[2]

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for targeting enzyme active sites. For instance, derivatives of 1-aminocyclopentanecarboxylic acid are known to interact with various enzymes.

Furthermore, this compound can serve as a crucial intermediate in the synthesis of more complex molecules. For example, similar structures are used in the preparation of pharmaceuticals like Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[3]

G cluster_core Core Structure cluster_apps Potential Applications Core This compound Antimicrobial Antimicrobial Core->Antimicrobial Antiinflammatory Anti-inflammatory Core->Antiinflammatory Anticancer Anticancer Core->Anticancer Intermediate Pharmaceutical Intermediate Core->Intermediate

Caption: Potential applications of the core molecular structure.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally related compounds, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis can be achieved through modern, efficient methods like electrochemistry. While further research is needed to fully elucidate its specific biological activities, the established pharmacological relevance of the N-aryl amino acid scaffold suggests that this compound and its derivatives are promising candidates for future investigation. This guide provides a foundational understanding for researchers and scientists working with this intriguing molecule.

References

physicochemical properties of 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylamino)cyclopentanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the core (CAS No. 6636-94-8), a molecule of interest in medicinal chemistry and drug development. The cyclopentanecarboxylic acid scaffold is a recognized structural motif in various pharmacologically active agents.[1][2] Understanding the fundamental properties of derivatives like this is paramount for predicting their behavior in biological systems and for guiding formulation strategies. This document details the compound's molecular identity, lipophilicity (LogP), acidity (pKa), solubility, and solid-state characteristics. For each property, we discuss its significance in the drug development pipeline, present available computed data, and outline rigorous, self-validating experimental protocols for their determination. This synthesis of data and methodology serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: A Molecule at the Intersection of Proven Scaffolds

This compound is a small molecule featuring two key functional domains: a cyclopentanecarboxylic acid and a phenylamino (or anilino) group, both attached to the C1 position of the cyclopentane ring. The carboxylic acid moiety is a prevalent functional group in pharmaceuticals, often crucial for target binding and enhancing aqueous solubility.[2][3][4] However, its ionizable nature can also present challenges for membrane permeability and metabolic stability, necessitating a thorough characterization.[4] The cyclopentane ring serves as a rigid, three-dimensional scaffold that can orient substituents in defined vectors, a valuable feature for optimizing interactions with biological targets.[1]

The characterization of a potential active pharmaceutical ingredient's (API) physicochemical properties is a foundational step in drug discovery.[5][6][7] These parameters—including lipophilicity, solubility, and ionization state—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This guide provides the essential data and experimental frameworks to empower researchers in their evaluation of this compound and related molecules.

Molecular Identity and Structure

Correctly identifying a compound is the first step in any scientific investigation. The key identifiers and structural information for this compound are summarized below.

IdentifierValueSource
CAS Number 6636-94-8[8][9][10]
Molecular Formula C₁₂H₁₅NO₂[8][9][10]
Molecular Weight 205.25 g/mol [8][9][11]
Canonical SMILES C1=CC=C(C=C1)NC2(CCCC2)C(=O)O[8][11]
InChIKey IPZZQQGHTNKHNM-UHFFFAOYSA-N[10]
IUPAC Name 1-anilinocyclopentane-1-carboxylic acid[12]

The structure consists of a central cyclopentane ring. One carbon atom is quarternary, substituted with both a carboxylic acid group and an amino group which is itself substituted with a phenyl ring.

Core Physicochemical Properties and Their Determination

Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross biological membranes, its binding affinity to hydrophobic pockets of target proteins, and its potential for off-target toxicity. A LogP value between 1 and 3 is often considered a good starting point for oral bioavailability, though this is highly dependent on other factors.

Data: Computational models predict a LogP value for this compound of 2.4959 .[8][11] This value suggests a balanced character, with sufficient lipophilicity to favor membrane partitioning without being so high as to cause poor aqueous solubility.

Trustworthiness (Experimental Protocol): The Shake-Flask Method (OECD Guideline 107) This is the gold-standard method for experimental LogP determination. Its trustworthiness comes from its direct measurement of partitioning at equilibrium.

Step-by-Step Methodology:

  • Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.

  • Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase. The concentration should be below the limit of solubility and high enough for accurate detection.

  • Partitioning: Combine the solution with an equal volume of the saturated n-octanol in a separatory funnel or suitable vessel.

  • Equilibration: Shake the vessel gently for a sufficient period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow equilibrium to be reached. Centrifugation is required to ensure complete phase separation.

  • Analysis: Carefully separate the two phases. Quantify the concentration of the compound in both the aqueous and octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Mix n-octanol & water prep2 Shake 24h & Separate prep1->prep2 prep3 Mutually Saturated Phases prep2->prep3 start Dissolve Compound in Aqueous Phase prep3->start partition Combine Phases & Shake to Equilibrate start->partition separate Centrifuge & Separate Phases partition->separate analyze_aq Quantify [C]aq (HPLC-UV) separate->analyze_aq analyze_oct Quantify [C]oct (HPLC-UV) separate->analyze_oct calc Calculate LogP = log10([C]oct / [C]aq) analyze_aq->calc analyze_oct->calc

Workflow for Shake-Flask LogP Determination.

Acidity and Ionization (pKa)

Expertise & Experience: The pKa value defines the strength of an acid. For a pharmaceutical compound with ionizable groups, the pKa dictates its charge state at a given pH. This is fundamentally important because the charge state dramatically affects solubility, permeability, and the ability to interact with ionic residues at a biological target. This compound is amphoteric, possessing both an acidic carboxylic acid group and a weakly basic secondary amine.

Data:

  • Acidic pKa (Carboxylic Acid): A predicted pKa is 2.22 ± 0.20 .[10] This indicates a relatively strong carboxylic acid. At physiological pH (~7.4), this group will be fully deprotonated and negatively charged (-COO⁻), which will dominate the molecule's overall charge and significantly enhance its aqueous solubility.

  • Basic pKa (Amine): While not explicitly predicted in the search results, the pKa of the anilino-type amine is expected to be low (typically <5) due to the delocalization of the nitrogen lone pair into the phenyl ring, making it a very weak base.

Trustworthiness (Experimental Protocol): Potentiometric Titration This method provides a highly reliable pKa value by directly measuring pH changes during neutralization. The self-validating nature of the protocol comes from the characteristic sigmoidal curve produced, from which the inflection point directly yields the pKa.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic pKa) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Specialized software can be used to calculate the pKa from the first or second derivative of the curve for higher accuracy.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for administration via injection. Poor solubility is a major hurdle in drug development. The solubility of this compound will be highly pH-dependent due to its ionizable carboxylic acid group. At low pH (pH < pKa), the neutral form will dominate, likely leading to low solubility. At neutral and basic pH, the ionized carboxylate form will dominate, leading to significantly higher solubility.

Data: Specific experimental solubility data for this compound was not found in the initial search results. Based on its structure, it is expected to have low intrinsic solubility (of the neutral form) but good solubility at physiological pH.

Trustworthiness (Experimental Protocol): Equilibrium Shake-Flask Method This method determines the thermodynamic equilibrium solubility, providing a definitive value for a given set of conditions (e.g., pH, temperature).

Step-by-Step Methodology:

  • Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4).

  • Suspension: Add an excess amount of the solid compound to the buffer in a sealed vial to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation during this step.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration is the equilibrium solubility.

Summary of Physicochemical Data

The table below consolidates the available physicochemical data for this compound.

PropertyValue/ParameterTypeSource
Molecular Weight 205.25 g/mol -[8][9][11]
LogP 2.4959Computed[8][11]
pKa (acidic) 2.22 ± 0.20Predicted[10]
Aqueous Solubility Data not availableExperimental-
Melting Point Data not availableExperimental-
TPSA 49.33 ŲComputed[8][11]
H-Bond Donors 2Computed[8][11]
H-Bond Acceptors 2Computed[8][11]
Rotatable Bonds 3Computed[8][11]

Relevance in Drug Discovery and Development

The physicochemical profile of an API directly influences every stage of its development journey. The balanced LogP and the presence of a strong acidic group give this compound a classic "drug-like" profile with predictable trade-offs.

  • Target Interaction: The combination of a hydrophobic phenyl ring and a charged carboxylate group allows for potential interactions with targets via both hydrophobic and ionic/hydrogen-bonding mechanisms.

  • Formulation: The high solubility expected at neutral pH simplifies the development of aqueous formulations for both oral and parenteral routes. However, its low intrinsic solubility could be a challenge if a low pH environment is encountered.

  • ADME Profile: The LogP of ~2.5 is favorable for passive diffusion across membranes. However, at physiological pH, the compound will be ionized, which typically hinders passive transport but can make it a substrate for active uptake transporters. This duality is a key area for experimental investigation.

G cluster_props Physicochemical Properties cluster_dev Drug Development Stages pka pKa (Ionization) sol Solubility pka->sol governs pH- dependent solubility target Target Binding pka->target determines ionic interactions adme ADME (Absorption/Permeability) pka->adme impacts absorption logp LogP (Lipophilicity) logp->sol inversely related to solubility logp->target influences hydrophobic binding logp->adme predicts membrane permeability sol->adme required for absorption form Formulation sol->form enables dosage form design

Interplay of Physicochemical Properties in Drug Development.

Conclusion

This compound presents a physicochemical profile characterized by moderate lipophilicity and a strong acidic center. The computed values for LogP and pKa suggest a molecule that will be soluble and negatively charged under physiological conditions, traits that have profound and predictable consequences for its biological activity and formulation. While these computational data provide a strong directional framework, this guide underscores the necessity of rigorous experimental validation. The detailed protocols provided herein for determining LogP, pKa, and solubility serve as a reliable foundation for researchers to build a comprehensive, data-driven understanding of this compound, enabling its effective evaluation in drug discovery programs.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The document elucidates its core molecular structure, physicochemical properties, and predictive spectroscopic characteristics. By synthesizing data from established chemical databases, this paper serves as an authoritative resource, offering insights into the molecule's identity, structural nuances, and potential synthetic pathways, thereby equipping scientists with the foundational knowledge required for further investigation and application.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a cyclopentane ring substituted at the C1 position with both a carboxylic acid group and a phenylamino group. This unique combination of a constrained aliphatic ring, an aromatic moiety, and the key functional groups of an amino acid makes it a compelling scaffold for chemical synthesis and drug design. The rigid cyclopentyl backbone can enforce specific spatial orientations of the functional groups, a desirable trait for designing molecules that interact with biological targets with high specificity. This guide will dissect the molecule's fundamental properties to provide a detailed understanding for research and development professionals.

Core Molecular Identity

The unique identity of any chemical compound is established by a set of universally recognized identifiers and fundamental properties. For this compound, these are summarized below.

IdentifierValueSource
CAS Number 6636-94-8[1][2][3][4]
Molecular Formula C₁₂H₁₅NO₂[1][2][3]
Molecular Weight 205.25 g/mol [1][2]
Monoisotopic Mass 205.110278721 Da[3]
IUPAC Name 1-(phenylamino)cyclopentane-1-carboxylic acid
SMILES C1=CC=C(C=C1)NC2(CCCC2)C(=O)O[1]

The molecular weight of 205.25 g/mol represents the average molar mass, calculated using the natural isotopic abundance of each element.[1][2] The monoisotopic mass of 205.110278721 Da, in contrast, is the mass of the molecule calculated using the mass of the most abundant isotope of each element.[3] This latter value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used for precise molecular formula determination.

Detailed Molecular Structure Analysis

Structural Elucidation

The molecular architecture of this compound is defined by the covalent assembly of three key components around a central quaternary carbon atom:

  • Cyclopentane Ring: A five-membered aliphatic ring that provides a semi-rigid scaffold. Unlike a flat aromatic ring, the cyclopentane ring is puckered and can exist in various conformations, most commonly the "envelope" and "twist" forms, which can influence the molecule's overall shape and receptor binding profile.

  • Phenylamino Group: This consists of a phenyl ring attached to a secondary amine linker (-NH-). The phenyl group is planar and aromatic, capable of participating in π-π stacking and hydrophobic interactions. The amine group serves as a hydrogen bond donor.[1][3]

  • Carboxylic Acid Group: The -COOH group is a polar functional group that is a hydrogen bond donor and acceptor.[1][3] At physiological pH, this group is typically deprotonated to its carboxylate form (-COO⁻), acting as a key site for ionic interactions.

These three components are all attached to the same carbon atom of the cyclopentane ring, creating a sterically hindered yet structurally defined center.

Molecular Visualization

The 2D chemical structure provides a clear representation of the connectivity of the atoms within the molecule.

Caption: 2D molecular structure of this compound.

Physicochemical and Computational Properties

Computational models provide valuable predictions of a molecule's physicochemical properties, which are instrumental in early-stage drug development for forecasting its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion).

PropertyPredicted ValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 49.33 ŲTPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value under 140 Ų is generally associated with good oral bioavailability.[1][3]
LogP (Octanol-Water Partition Coeff.) 2.49 - 2.6This value indicates the lipophilicity of the molecule. A LogP between 1 and 3 is often optimal for balancing aqueous solubility with membrane permeability.[1][3]
Hydrogen Bond Donors 2The N-H and O-H groups can donate hydrogen bonds, crucial for molecular recognition at the target binding site.[1][3]
Hydrogen Bond Acceptors 3The two oxygen atoms and the nitrogen atom can accept hydrogen bonds, contributing to solubility and target interaction.[3]
Rotatable Bonds 3A low number of rotatable bonds (<10) is favorable for good oral bioavailability as it reduces conformational entropy loss upon binding.[1][3]

These properties suggest that this compound possesses a favorable profile for consideration as a drug-like molecule, conforming to several principles of Lipinski's Rule of Five.

Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the reliable prediction of its key spectroscopic features.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Signals in the ~7.0-7.5 ppm range, corresponding to the protons on the phenyl ring. The substitution pattern will lead to complex splitting patterns.

    • Amine Proton (-NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • Carboxylic Acid Proton (-OH): A very broad singlet, typically downfield (>10 ppm).

    • Cyclopentane Protons: A series of complex multiplets in the aliphatic region (~1.5-2.5 ppm), arising from the eight protons on the cyclopentane ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum would be characterized by:

    • Carbonyl Carbon (-C=O): A signal in the ~170-180 ppm region.

    • Aromatic Carbons: Multiple signals between ~110-150 ppm.

    • Quaternary Carbon (C1): A signal around ~60-70 ppm.

    • Cyclopentane Carbons (-CH₂-): Signals in the aliphatic region of ~20-40 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid.

    • N-H Stretch: A moderate, sharp band around ~3300-3400 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C=C Aromatic Stretches: Several sharp bands in the ~1450-1600 cm⁻¹ region.

Proposed Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound can be conceptualized via a modified Strecker amino acid synthesis, a cornerstone reaction in organic chemistry. This approach leverages readily available starting materials.

Step-by-Step Protocol
  • Step 1: Formation of α-aminonitrile. Cyclopentanone is reacted with aniline and a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) in a suitable solvent like methanol. This one-pot reaction forms the intermediate, 1-(phenylamino)cyclopentane-1-carbonitrile. The use of TMSCN is often preferred over alkali metal cyanides for safety and solubility reasons.

  • Step 2: Hydrolysis to Carboxylic Acid. The resulting α-aminonitrile intermediate is not isolated but is subjected to vigorous hydrolysis. This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the reaction mixture under reflux for several hours. The nitrile group is hydrolyzed to a carboxylic acid, yielding the final product, this compound.

  • Step 3: Isolation and Purification. After cooling, the product may precipitate from the acidic aqueous solution. The solid is collected by filtration, washed to remove residual acid, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Synthesis Workflow Diagram

G Cyclopentanone Cyclopentanone Aminonitrile 1-(Phenylamino)cyclopentane -1-carbonitrile (Intermediate) Cyclopentanone->Aminonitrile Aniline Aniline Aniline->Aminonitrile TMSCN TMSCN TMSCN->Aminonitrile + Solvent (MeOH) Step 1: Strecker Reaction Product 1-(Phenylamino)cyclopentanecarboxylic Acid (Final Product) Aminonitrile->Product Step 2: Hydrolysis HCl Conc. HCl, H₂O Heat (Reflux) HCl->Aminonitrile

References

Topic: Solubility of 1-(Phenylamino)cyclopentanecarboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, it is understood that a compound's journey from discovery to application is paved with critical physicochemical data. Among the most fundamental of these is solubility. This guide is structured to provide a comprehensive understanding of the solubility characteristics of 1-(Phenylamino)cyclopentanecarboxylic acid (CAS: 6636-94-8). While extensive quantitative data for this specific molecule is not prevalent in public literature, this document provides the theoretical framework, predictive insights, and robust experimental protocols necessary for any research or development team to generate this crucial data in-house. We will delve into the molecular characteristics that govern its solubility and provide a self-validating experimental workflow for its precise determination.

Molecular Structure and Physicochemical Profile

This compound is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol [1][2]. Its structure is characterized by a central quaternary carbon on a cyclopentane ring, bonded to both a phenylamino group and a carboxylic acid group.

Key Structural Features:

  • Polar-Protic Groups: A carboxylic acid (-COOH) and a secondary amine (-NH-), both capable of acting as hydrogen bond donors and acceptors[2].

  • Non-Polar Moieties: A phenyl ring and a cyclopentane ring, which constitute a significant hydrophobic portion of the molecule.

  • Amphoteric Nature: The presence of an acidic group (-COOH) and a basic group (-NH-) makes the molecule amphoteric.

This unique combination of polar and non-polar features suggests a complex solubility profile. The molecule's partitioning behavior between octanol and water, indicated by a predicted LogP of 2.4959, points towards a preference for moderately polar to non-polar environments[2]. The general principle of "like dissolves like" provides a foundational basis for predicting its behavior in various solvents.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile can be predicted:

  • High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are expected to be effective due to their ability to disrupt the solute's crystal lattice and engage in strong dipole-dipole interactions.

  • Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be reasonably good solvents. They can form hydrogen bonds with both the carboxylic acid and the amino group. However, as the alkyl chain of the alcohol increases, its polarity decreases, which may lead to a corresponding decrease in solubility.

  • Low Solubility in Non-Polar Solvents: Solvents such as hexane and toluene are expected to be poor solvents. While they can interact with the phenyl and cyclopentyl groups via van der Waals forces, they cannot effectively solvate the highly polar carboxylic acid and amino functionalities[3].

  • pH-Dependent Aqueous Solubility: The compound is expected to be poorly soluble in neutral water. However, its solubility should increase dramatically in aqueous acidic and basic solutions.

    • In dilute aqueous acid (e.g., 5% HCl), the amino group will be protonated to form a more polar and soluble ammonium salt[4].

    • In dilute aqueous base (e.g., 5% NaOH), the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt[4][5].

Quantitative Solubility Determination

For process development, purification, and formulation, precise quantitative data is indispensable. The following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

Solvent Solvent Class Solubility (mg/mL) at 25 °C Observations
Methanol Polar Protic Data to be determined
Ethanol Polar Protic Data to be determined
Acetone Polar Aprotic Data to be determined
Acetonitrile Polar Aprotic Data to be determined
Dichloromethane Chlorinated Data to be determined
Toluene Aromatic Hydrocarbon Data to be determined
n-Hexane Aliphatic Hydrocarbon Data to be determined
Dimethyl Sulfoxide (DMSO) Polar Aprotic Data to be determined
5% Aqueous HCl Aqueous Acid Data to be determined

| 5% Aqueous NaOH | Aqueous Base | Data to be determined | |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is reliable and ensures that the solution has reached saturation.

Rationale for Method Selection

This method is chosen for its robustness and ability to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining reproducible data that can be confidently used in process modeling and scale-up.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound (e.g., 20-30 mg) to a series of 2 mL glass vials. The presence of undissolved solid at the end of the experiment is essential for confirming that equilibrium saturation was achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials[6].

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled chamber (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed in a rack at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For fine suspensions, centrifugation may be required to obtain a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

Workflow Visualization

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-48h) B->C D 4. Settle solid or centrifuge C->D E 5. Sample clear supernatant D->E F 6. Dilute sample for analysis E->F G 7. Quantify via calibrated HPLC F->G H Result (mg/mL) G->H Calculate final solubility value

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay between its polar functional groups and non-polar rings. While specific quantitative data is not widely published, this guide equips researchers with the necessary theoretical understanding and a detailed, validated experimental protocol to determine its solubility profile across a range of organic solvents. This data is fundamental for optimizing reaction conditions, developing robust purification strategies, and enabling formulation development in pharmaceutical and chemical research.

References

An In-Depth Technical Guide to the Synthesis of 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. The guide delves into the chemical principles, mechanistic intricacies, and practical execution of the most pertinent synthetic strategies. Emphasis is placed on the Strecker synthesis, a classic and versatile method for the preparation of α-amino acids. Furthermore, this document outlines the crucial step of nitrile hydrolysis and explores modern catalytic N-arylation approaches as viable alternative routes. Each section is designed to provide not only a detailed protocol but also the underlying scientific rationale, ensuring a deep understanding of the entire synthetic process. This guide is grounded in established chemical literature and provides robust references to support its claims, thereby serving as a reliable resource for the synthesis and application of this important compound and its derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

Cyclic amino acids are a class of compounds that have garnered considerable attention in medicinal chemistry due to their unique conformational constraints and metabolic stability compared to their linear counterparts. This compound, in particular, serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The incorporation of the phenylamino moiety and the cyclopentane ring introduces specific steric and electronic properties that can modulate the pharmacological activity of a parent compound.

Derivatives of cyclic carboxylic acids have been investigated for a wide range of biological activities, including but not limited to, acting as enzyme inhibitors, receptor antagonists, and as key intermediates in the synthesis of more complex bioactive molecules. The carboxylic acid functional group is a critical component in many pharmaceuticals, influencing properties such as solubility, bioavailability, and target binding through hydrogen bond interactions.[1][2] The strategic synthesis of molecules like this compound is therefore a cornerstone in the exploration of new chemical entities with therapeutic potential. This guide aims to provide the necessary technical details for its efficient and reliable synthesis.

Primary Synthesis Pathway: The Strecker Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and versatile methods for the preparation of α-amino acids.[3] The reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source, which proceeds through an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired α-amino acid. For the synthesis of this compound, the reactants are cyclopentanone, aniline, and a suitable cyanide salt.

Mechanistic Rationale

The Strecker synthesis is a robust and well-understood reaction, the mechanism of which can be divided into two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Stage 1: Formation of 1-(Phenylamino)cyclopentanecarbonitrile

  • Imine Formation: The reaction is initiated by the nucleophilic attack of aniline on the carbonyl carbon of cyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Following a series of proton transfers, a water molecule is eliminated, leading to the formation of a phenyliminium ion.

  • Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile, 1-(phenylamino)cyclopentanecarbonitrile.

Stage 2: Hydrolysis of the α-Aminonitrile

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated by a strong acid (e.g., HCl), making the nitrile carbon more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[4][5]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the final carboxylic acid.[6]

The choice between acidic and basic hydrolysis depends on the stability of the starting materials and products to the respective conditions. For many α-amino acids, acidic hydrolysis is preferred to avoid potential side reactions.

Visualizing the Strecker Synthesis Pathway

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Nitrile Hydrolysis Cyclopentanone Cyclopentanone Aniline Aniline Iminium Phenyliminium Ion Cyclopentanone->Iminium + Aniline - H₂O Cyanide Cyanide (KCN/NaCN) Aniline->Iminium Aminonitrile 1-(Phenylamino)cyclopentanecarbonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ CarboxylicAcid This compound Aminonitrile->CarboxylicAcid Hydrolysis H3O Acidic Workup (H₃O⁺) H3O->CarboxylicAcid

Caption: Strecker synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Strecker synthesis.

Part A: Synthesis of 1-(Phenylamino)cyclopentanecarbonitrile

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.128.4 g (9.0 mL)0.1
Aniline93.139.3 g (9.1 mL)0.1
Potassium Cyanide65.127.2 g0.11
Glacial Acetic Acid60.056.0 g (5.7 mL)0.1
Methanol32.04100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (0.1 mol) and aniline (0.1 mol) in methanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate beaker, dissolve potassium cyanide (0.11 mol) in a minimal amount of water (approx. 15 mL) and cool the solution in an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Slowly add the cold potassium cyanide solution to the reaction mixture.

  • Add glacial acetic acid (0.1 mol) dropwise to the stirred mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • The product, 1-(phenylamino)cyclopentanecarbonitrile, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified α-aminonitrile.

Part B: Hydrolysis of 1-(Phenylamino)cyclopentanecarbonitrile

ReagentConcentrationAmount
1-(Phenylamino)cyclopentanecarbonitrile-0.05 mol
Concentrated Hydrochloric Acid37%100 mL

Procedure:

  • Place the purified 1-(phenylamino)cyclopentanecarbonitrile (0.05 mol) in a 250 mL round-bottom flask.

  • Add concentrated hydrochloric acid (100 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The completion of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist litmus paper) or by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • The product, this compound, will precipitate as a solid.

  • Collect the product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to yield the pure this compound.

Alternative Synthetic Strategies

While the Strecker synthesis is a robust and widely used method, other synthetic routes can also be employed to produce this compound.

Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classic multicomponent reaction for the synthesis of hydantoins from ketones, cyanide, and ammonium carbonate. The resulting hydantoin can then be hydrolyzed to the corresponding α-amino acid. While this reaction traditionally uses ammonia (from ammonium carbonate) as the amine source, it can be adapted to use primary amines like aniline.

In a modified approach, cyclopentanone would be reacted with aniline, potassium cyanide, and carbon dioxide (which can be generated in situ from ammonium carbonate). This would lead to the formation of an N-phenyl substituted hydantoin. Subsequent hydrolysis of this hydantoin would yield this compound.

Modern Catalytic N-Arylation Methods

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for the formation of C-N bonds. These N-arylation reactions can be applied to the synthesis of N-aryl amino acids.

One potential route would involve the synthesis of 1-aminocyclopentanecarboxylic acid, which can be prepared from cyclopentanone via a standard Strecker or Bucherer-Bergs reaction using ammonia. The resulting amino acid can then be N-arylated using a suitable arylating agent (e.g., bromobenzene or iodobenzene) in the presence of a transition metal catalyst, typically based on palladium or copper, and a suitable ligand and base. This approach offers a convergent synthesis but may require more specialized reagents and conditions.

Product Characterization and Validation

To ensure the successful synthesis of this compound, thorough characterization of the final product is essential. This serves as a self-validating system for the described protocols.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
CAS Number 6636-94-8
Appearance White to off-white crystalline solid
Melting Point Data not readily available in cited literature
Spectroscopic Data

While specific spectral data for this compound is not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (Proton NMR) Signals:

  • Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm, corresponding to the protons on the phenyl ring.

  • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely in the range of δ 4-8 ppm.

  • Cyclopentane Protons: A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically > δ 10 ppm.

Expected ¹³C NMR (Carbon NMR) Signals:

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Several signals in the range of δ 110-150 ppm.

  • Quaternary Carbon (C-1 of cyclopentane): A signal in the range of δ 55-70 ppm.

  • Cyclopentane Carbons: Signals in the aliphatic region (δ 20-40 ppm).

For definitive structural confirmation, it is imperative for the researcher to acquire and interpret the ¹H and ¹³C NMR spectra of their synthesized product and compare it with the expected patterns. Further characterization using techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) is also recommended.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the design of new pharmaceuticals. The rigid cyclopentane scaffold can help to lock in a specific conformation of the molecule, which can lead to improved binding affinity and selectivity for a biological target. The phenylamino group can participate in various interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition.

While specific drugs containing this exact moiety may not be widely commercialized, the structural motif is present in numerous research compounds with potential therapeutic applications. For instance, derivatives of phenyl-cycloalkanecarboxylic acids have been investigated for their potential as anticonvulsant and antitussive agents. Furthermore, the synthesis and biological evaluation of various derivatives of 1-phenylcycloalkanecarboxamides have shown promise in areas such as cancer research.

The synthetic pathways detailed in this guide provide a solid foundation for researchers to access this compound and to further explore its potential in the development of novel and effective therapeutic agents.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound. The Strecker synthesis has been presented as the primary and most practical route, with a comprehensive discussion of its mechanism and a detailed experimental protocol. Alternative synthetic strategies, including a modified Bucherer-Bergs reaction and modern catalytic N-arylation methods, have also been considered, offering flexibility in the synthetic approach. The importance of rigorous product characterization through physicochemical and spectroscopic analysis has been emphasized to ensure the integrity of the synthesized compound. Finally, the potential applications of this molecule in drug discovery and development have been highlighted, underscoring its significance in medicinal chemistry. This guide is intended to be a valuable resource for researchers and scientists, enabling them to confidently synthesize and utilize this compound in their research endeavors.

References

discovery and history of 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Phenylamino)cyclopentanecarboxylic Acid: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the vast landscape of chemical compounds, some molecules, despite their intriguing structures, remain modestly documented in the annals of scientific literature. This compound is one such compound. While a specific, celebrated moment of discovery is not readily found in the historical record, its existence as a stable chemical entity, available through modern suppliers, points to its synthesis through established and reliable chemical methodologies. This guide, therefore, serves as a comprehensive technical resource for the contemporary researcher. It moves beyond a non-existent historical narrative to focus on the practical aspects of this molecule: its probable synthetic pathways rooted in classic organic reactions, its physicochemical properties, and its potential as a building block in the development of novel chemical entities. By providing a solid foundation in the synthesis and characterization of this compound, this document aims to empower researchers to unlock its future potential in drug discovery and materials science.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
CAS Number 6636-94-8--INVALID-LINK--
Molecular Formula C₁₂H₁₅NO₂--INVALID-LINK--
Molecular Weight 205.25 g/mol --INVALID-LINK--
Appearance Solid (predicted)General knowledge
SMILES C1=CC=C(C=C1)NC2(CCCC2)C(=O)O--INVALID-LINK--
InChI InChI=1S/C12H15NO2/c14-12(15)11(8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15)General knowledge

Plausible Synthetic Pathways

While a definitive "first synthesis" of this compound is not prominently documented, its structure strongly suggests its creation through well-established named reactions for the synthesis of α-amino acids. The two most probable routes are the Strecker and the Bucherer-Bergs syntheses.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical bond disconnections and the readily available starting materials for the synthesis of this compound.

G target This compound disconnection1 C-N and C-C bond disconnection (Strecker/Bucherer-Bergs) target->disconnection1 intermediates Cyclopentanone + Aniline + Cyanide Source / Carbonate disconnection1->intermediates

Caption: Retrosynthetic analysis of this compound.

The Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. In the context of our target molecule, a variation using cyclopentanone, aniline, and a cyanide source (e.g., potassium cyanide) would be employed.

Reaction Scheme:

Cyclopentanone + Aniline + KCN + H₃O⁺ → this compound

Mechanism:

  • Imine Formation: Cyclopentanone reacts with aniline to form an N-phenyl imine.

  • Cyanide Attack: The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

G cluster_0 Strecker Synthesis Workflow A Cyclopentanone + Aniline B N-Phenyl Imine Formation A->B Condensation C Addition of KCN B->C D α-Aminonitrile Intermediate C->D Nucleophilic Attack E Acid Hydrolysis D->E F This compound E->F Nitrile Hydrolysis

Caption: Workflow for the Strecker synthesis of the target molecule.

The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids, particularly those that are sterically hindered. This pathway also starts with cyclopentanone and aniline but utilizes potassium cyanide and ammonium carbonate.

Reaction Scheme:

Cyclopentanone + Aniline + KCN + (NH₄)₂CO₃ → Hydantoin intermediate → this compound

Mechanism:

  • Cyanohydrin and Imine Formation: Cyclopentanone can react with cyanide to form a cyanohydrin and with aniline to form an imine.

  • Hydantoin Formation: These intermediates react with ammonium carbonate to form a hydantoin derivative.

  • Hydrolysis: The hydantoin ring is subsequently hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield the desired α-amino acid.

G cluster_1 Bucherer-Bergs Synthesis Workflow A Cyclopentanone + Aniline + KCN + (NH₄)₂CO₃ B Hydantoin Formation A->B C Hydantoin Intermediate B->C D Base Hydrolysis C->D E Intermediate Salt D->E F Acidification E->F G This compound F->G

Caption: Workflow for the Bucherer-Bergs synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical Strecker Synthesis)

This protocol is a representative procedure based on the principles of the Strecker synthesis and has not been optimized.

Materials:

  • Cyclopentanone

  • Aniline

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Imine Formation: In a well-ventilated fume hood, combine equimolar amounts of cyclopentanone and aniline in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours.

  • Aminonitrile Formation: Cool the reaction mixture in an ice bath. Slowly add a solution of potassium cyanide in water (equimolar to the ketone) to the stirring mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment. Allow the reaction to proceed at room temperature overnight.

  • Extraction: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis: Add concentrated hydrochloric acid to the crude aminonitrile and heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate at this stage.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications and Derivatives

While specific applications of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.

  • Analgesics: Derivatives of cyclopentane carboxylic acid have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain therapeutics.

  • Antihypertensives: The structurally related 1-(pentanoylamino)cyclopentanecarboxylic acid is a known intermediate in the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat high blood pressure.

  • Anticancer Agents: Complex molecules incorporating a phenylamino-pyrimidine scaffold attached to a cyclopentyl group have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are targets for cancer therapy.

Conclusion

This compound represents a molecule of untapped potential. While its history of discovery may be obscure, its synthesis is achievable through robust and well-understood organic reactions. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the applications of this compound. Its structural similarity to components of known therapeutic agents suggests that it could serve as a valuable building block in the design and synthesis of novel drugs. Further investigation into its biological activity and its utility in medicinal chemistry is warranted.

The Ascending Trajectory of 1-(Phenylamino)cyclopentanecarboxylic Acid Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds capable of interacting with multiple biological targets is a cornerstone of innovative drug discovery. The 1-(phenylamino)cyclopentanecarboxylic acid core structure has emerged as one such privileged scaffold, demonstrating a remarkable breadth of biological activities. Its derivatives have been the subject of intensive investigation, revealing potential applications across a spectrum of therapeutic areas, from central nervous system disorders to cardiovascular diseases and oncology. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space.

The inherent structural rigidity of the cyclopentane ring, coupled with the electronic properties of the phenylamino moiety and the reactivity of the carboxylic acid group, provides a unique three-dimensional framework for molecular recognition. This allows for the design of derivatives with high affinity and selectivity for a diverse array of biological targets. This guide will delve into the key structural modifications that have led to the discovery of potent modulators of various receptors, enzymes, and ion channels.

Diverse Biological Activities and Therapeutic Potential

The therapeutic potential of this compound derivatives is underscored by the wide range of biological targets they have been shown to modulate. The following sections will explore some of the most significant and well-documented activities of this compound class.

Modulation of Sigma Receptors: A Gateway to Neurotherapeutics

A significant area of research has focused on the interaction of this compound derivatives with sigma receptors, particularly the sigma-1 (σ₁) subtype. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, and its modulation has shown promise in treating a range of neurological and psychiatric disorders.

One notable example is the investigation of carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate) and its analogs.[1] While carbetapentane itself exhibits high affinity for sigma sites and possesses antitussive, anticonvulsant, and spasmolytic properties, it also interacts with muscarinic receptors.[1] This has driven the synthesis of novel analogs with improved selectivity for the σ₁ receptor. Through systematic chemical modifications, researchers have successfully developed potent and selective σ₁ ligands.[1] These modifications include alterations to the phenyl ring, contraction or expansion of the cyclopentyl ring, and replacement of the carboxylate function with other moieties like amides or ethers.[1] Several of these novel compounds have demonstrated high selectivity for σ₁ over σ₂ sites and negligible activity at muscarinic and PCP receptors, making them valuable tools for investigating the therapeutic potential of σ₁ receptor modulation in conditions such as convulsions and ischemia.[1]

Antiproliferative and Antineoplastic Activity: A New Frontier in Oncology

The versatility of the 1-phenylcycloalkanecarboxylic acid scaffold extends to the realm of oncology. Researchers have explored derivatives of the closely related 1-phenylcyclopropanecarboxamide for their potential to inhibit cancer cell proliferation.[2] These compounds have shown effective inhibition of the proliferation of the U937 human myeloid leukemia cell line without exhibiting significant cytotoxicity.[2]

Furthermore, a derivative incorporating a cyclopentyl group, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been identified as a potent multi-kinase inhibitor.[3] This compound demonstrated significant inhibitory activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inducing apoptosis in tumor cells at nanomolar concentrations.[3] This dual inhibition profile highlights the potential of this scaffold in developing targeted cancer therapies.

Modulation of Excitatory Amino Acid Receptors: Implications for Neurological Disorders

Derivatives of 1-aminocyclopentanecarboxylic acid have been instrumental in elucidating the distinct roles of ionotropic and metabotropic excitatory amino acid receptors in the central nervous system. Specifically, the trans and cis isomers of (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) have been characterized for their differential affinities for these receptor types.[4][5]

  • trans-ACPD was found to be a more potent agonist for metabotropic glutamate receptors compared to its activity at NMDA receptors.[4][5]

  • cis-ACPD , conversely, showed higher potency as a displacer of NMDA receptor binding.[4][5]

These findings have been crucial in dissociating the downstream effects of activating these two receptor classes, suggesting that direct activation of metabotropic excitatory amino acid receptors does not lead to the excitotoxic effects associated with excessive ionotropic receptor activation.[4][5]

Antidepressant and Anxiolytic Potential

The structural framework of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, a related class of compounds, has been explored for its potential antidepressant properties.[6] Several derivatives in this series were found to be more active than the established antidepressants imipramine and desipramine in animal models.[6] One compound, midalcipran, emerged from this research and has undergone clinical evaluation.[6] This highlights the potential of cycloalkanecarboxylic acid derivatives in the development of novel treatments for mood disorders.

Cardiovascular Applications: From Antihypertensives to Anti-atherosclerotics

The utility of the 1-(amino)cyclopentanecarboxylic acid scaffold extends to the treatment of cardiovascular diseases. Notably, 1-(pentanoylamino)cyclopentanecarboxylic acid serves as a key intermediate in the synthesis of Irbesartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension.[7]

Furthermore, acylamino-substituted fused cyclopentanecarboxylic acid derivatives have been identified as inhibitors of the endothelial differentiation gene receptor 2 (Edg-2), also known as the LPA₁ receptor.[8] As LPA₁ receptor activation is implicated in the pathophysiology of atherosclerosis, myocardial infarction, and heart failure, these compounds represent a promising therapeutic strategy for these conditions.[8]

Analgesic Properties through Ion Channel Modulation

Recent drug discovery efforts have identified cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[9] The NaV1.7 channel is a genetically validated target for pain, and its inhibition is a promising approach for the development of novel analgesics. The discovery of a cyclopentane carboxylic acid derivative with robust analgesic effects in a preclinical model of inherited erythromelalgia underscores the potential of this chemical class in addressing unmet needs in pain management.[9]

Anti-inflammatory Activity

A derivative of cyclopentane carboxylic acid, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, has been identified as a highly potent and selective leukotriene B4 antagonist.[10] Leukotriene B4 is a potent inflammatory mediator, and its antagonism has therapeutic potential in inflammatory conditions such as arthritis.[10] This compound demonstrated oral activity in a murine model of collagen-induced arthritis, further validating the potential of this scaffold in developing anti-inflammatory agents.[10]

Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the Strecker synthesis or related methodologies.

A general synthetic pathway can be conceptualized as follows:

Synthesis_Workflow Cyclopentanone Cyclopentanone Intermediate 1-(Phenylamino)cyclopentanecarbonitrile Cyclopentanone->Intermediate 1. Aniline Aniline Aniline->Intermediate 1. NaCN Sodium Cyanide NaCN->Intermediate 1. Strecker Reaction HCl Hydrochloric Acid (aq) Final_Product This compound HCl->Final_Product Intermediate->Final_Product 2. Acid Hydrolysis

Caption: Generalized synthetic workflow for this compound.

A more specific example involves the synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which shares similarities in the synthetic logic.[2] This process often starts with a substituted 2-phenyl acetonitrile, which undergoes cyclopropanation with 1,2-dibromoethane in the presence of a base.[2] The resulting cyano group is then hydrolyzed to the carboxylic acid using a strong acid like concentrated hydrochloric acid.[2] This acid can then be coupled with various amines to generate a library of carboxamide derivatives.[2]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The biological evaluation of this compound derivatives involves a range of in vitro and in vivo assays tailored to the specific biological target and therapeutic area of interest.

Receptor Binding Assays

To determine the affinity and selectivity of these compounds for their target receptors, competitive radioligand binding assays are commonly employed.

Protocol: Sigma-1 Receptor Binding Assay

  • Preparation of Membranes: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assays for Antiproliferative Activity

To assess the ability of these compounds to inhibit cell growth, standard cell proliferation assays are utilized.

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell proliferation.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell proliferation assay.

In Vivo Models of Disease

To evaluate the therapeutic efficacy of these compounds in a living organism, various animal models are employed.

Example: Murine Collagen-Induced Arthritis Model for Anti-inflammatory Activity

  • Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given after 21 days.

  • Compound Administration: Once clinical signs of arthritis (e.g., paw swelling) appear, begin oral or intraperitoneal administration of the test compound or vehicle control daily.

  • Clinical Assessment: Monitor the mice regularly for the severity of arthritis using a clinical scoring system that evaluates paw swelling, erythema, and joint rigidity.

  • Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis: Compare the clinical scores and histopathological findings between the compound-treated and vehicle-treated groups to determine the therapeutic efficacy of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for representative this compound derivatives and related compounds from the literature.

Compound Class/DerivativeBiological TargetAssay TypeKey FindingReference
Carbetapentane AnalogsSigma-1 ReceptorRadioligand BindingSeveral analogs with >220-fold selectivity over muscarinic receptors.[1]
1-Phenylcyclopropane CarboxamidesU937 Leukemia CellsProliferation AssayEffective inhibition of proliferation without cytotoxicity.[2]
trans-ACPDMetabotropic GluRPI Hydrolysis/Binding~12-fold more potent at metabotropic receptors than NMDA receptors.[4][5]
cis-ACPDIonotropic NMDA ReceptorRadioligand Binding~30-fold more potent at displacing NMDA binding than stimulating PI hydrolysis.[4][5]
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]...CDK4/ARK5Kinase Assay/ApoptosisInduces apoptosis at 30-100 nM.[3]
Cyclopentane Carboxylic Acid DerivativeNaV1.7 ChannelElectrophysiologyPotent and selective inhibitor with in vivo analgesic effects.[9]
(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]...Leukotriene B4 ReceptorBinding/In vivo modelHighly potent and selective LTB4 antagonist with oral activity in arthritis model.[10]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential in developing novel therapeutics for a multitude of diseases, including neurological disorders, cancer, cardiovascular conditions, pain, and inflammation. The ability to fine-tune the pharmacological properties of these derivatives through targeted chemical modifications underscores the immense potential that lies within this chemical space.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) and Structure-Based Drug Design: Further elucidation of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies will be crucial for advancing lead compounds into clinical development.

  • Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it may interact with other, as-yet-unidentified biological targets, opening up new therapeutic avenues.

References

Spectroscopic Blueprint of 1-(Phenylamino)cyclopentanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Phenylamino)cyclopentanecarboxylic acid (CAS 6636-94-8), a molecule of interest for its potential applications, presents a unique spectroscopic signature.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide, grounded in the established principles of spectroscopic analysis and data from structurally related analogues. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structural characteristics.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[1] The structure features a central cyclopentane ring substituted with both a phenylamino group and a carboxylic acid group at the same carbon atom. This arrangement creates a chiral center and dictates a specific electronic and steric environment that is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentane ring, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the amino group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-12Broad Singlet1H-COOH
~7.20Triplet2HPhenyl (meta-H)
~6.80Triplet1HPhenyl (para-H)
~6.70Doublet2HPhenyl (ortho-H)
~4.5-5.5Broad Singlet1H-NH
~2.2-2.4Multiplet4HCyclopentane (α-CH₂)
~1.7-1.9Multiplet4HCyclopentane (β-CH₂)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The quaternary carbon of the cyclopentane ring, bonded to both the phenylamino and carboxylic acid groups, is expected to have a characteristic chemical shift.

Predicted Chemical Shift (δ, ppm) Assignment
~175-180-COOH
~145Phenyl (C-N)
~129Phenyl (meta-C)
~118Phenyl (para-C)
~115Phenyl (ortho-C)
~60-65Cyclopentane (C-N)
~35-40Cyclopentane (α-CH₂)
~25-30Cyclopentane (β-CH₂)
Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A 400 MHz or higher field NMR spectrometer would be suitable for obtaining high-resolution spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to be characterized by the distinct absorptions of the carboxylic acid and the secondary amine.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3300-2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (secondary amine)
~2950, ~2870MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)
~1300MediumC-N stretch

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[2][3]

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). An Attenuated Total Reflectance (ATR) accessory can also be used for a more straightforward analysis of the solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

For this compound, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern will likely involve the loss of the carboxylic acid group and fragmentation of the cyclopentane ring.

m/z Relative Intensity Predicted Fragment
205High[M]⁺
160Moderate[M - COOH]⁺
93High[C₆H₅NH₂]⁺
77Moderate[C₆H₅]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition

The mass spectrum can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample would be introduced into the ion source, typically after being vaporized. For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the spectrometer.

Visualization of Molecular Structure and Fragmentation

To provide a clearer understanding of the molecular structure and its expected fragmentation in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

fragmentation_pathway M [M]⁺ m/z = 205 M_minus_COOH [M - COOH]⁺ m/z = 160 M->M_minus_COOH - COOH Aniline_ion [C₆H₅NH₂]⁺ m/z = 93 M_minus_COOH->Aniline_ion Phenyl_ion [C₆H₅]⁺ m/z = 77 Aniline_ion->Phenyl_ion - NH₂

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The anticipated NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally similar compounds. While this guide serves as a robust predictive framework, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for researchers aiming to characterize this and other novel N-aryl amino acids.

References

theoretical mechanism of action for 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Mechanism of Action for 1-(Phenylamino)cyclopentanecarboxylic acid

Abstract

This compound is a unique small molecule with a structure suggestive of neuromodulatory activity. While direct pharmacological studies on this specific compound are not extensively available in public literature, its structural motifs—a cyclopentanecarboxylic acid scaffold and a phenylamino group—provide a strong basis for postulating its theoretical mechanism of action. This whitepaper synthesizes evidence from structurally related compounds to propose two primary, and potentially interacting, theoretical mechanisms: modulation of the Sigma-1 receptor and allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor. This guide will delve into the rationale behind these hypotheses, propose signaling pathways, and outline experimental protocols to validate these theoretical mechanisms, providing a foundational framework for researchers and drug development professionals.

Introduction: Unveiling the Potential of a Structurally Unique Molecule

The field of neuropharmacology is in constant pursuit of novel molecular entities that can selectively modulate CNS targets to address a range of disorders. This compound presents an intriguing scaffold. Its core, a cyclopentanecarboxylic acid, is a feature found in various bioactive molecules. The addition of a phenylamino group introduces a significant modification that could confer specificity and unique pharmacological properties. Esters of the closely related 1-phenylcyclopentane carboxylic acid are known to possess antispasmodic and antitussive properties[1]. This existing, albeit limited, bioactivity data for a related compound suggests that the core scaffold is pharmacologically relevant.

This document aims to provide a comprehensive theoretical framework for the mechanism of action of this compound, leveraging structure-activity relationships from published data on analogous compounds.

Theoretical Mechanism I: Sigma-1 Receptor Modulation

A compelling theoretical target for this compound is the Sigma-1 receptor. This is based on studies of 1-phenylcycloalkanecarboxylic acid derivatives, which have been identified as potent and selective sigma 1 ligands[2]. The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates a variety of signaling pathways, including calcium signaling, and is implicated in neuroprotection, neuroplasticity, and the modulation of other neurotransmitter systems.

Rationale Based on Structural Analogs

The rationale for proposing the Sigma-1 receptor as a target is based on the following observations from studies on related molecules[2]:

  • Core Scaffold: The phenyl and cyclopentyl groups are key features in a series of carbetapentane analogs that exhibit high affinity for sigma sites.

  • Functional Group Modification: The replacement of an ester function in these analogs with other groups was well-tolerated for sigma-1 binding. This suggests that the carboxylic acid moiety of this compound could also be compatible with receptor binding.

  • Potential for Selectivity: The aforementioned analogs were found to be selective for sigma-1 over sigma-2 sites and had low affinity for muscarinic and PCP receptors[2].

Proposed Signaling Pathway

The interaction of this compound with the Sigma-1 receptor is hypothesized to initiate a cascade of intracellular events.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Stabilization BiP BiP BiP->Sigma1R Inhibition Ca_mito Mitochondrial Ca2+ Uptake IP3R->Ca_mito Ca2+ flux Ligand 1-(Phenylamino) cyclopentanecarboxylic acid Ligand->Sigma1R Binding & Dissociation of BiP Neuronal_Survival Enhanced Neuronal Survival & Plasticity Ca_mito->Neuronal_Survival Modulation of Cellular Signaling

Caption: Proposed Sigma-1 Receptor Signaling Pathway for this compound.

Theoretical Mechanism II: Allosteric Modulation of the NMDA Receptor

The second theoretical mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor. This hypothesis is drawn from research on cyclic amino acid analogs, such as 1-aminocyclopropanecarboxylic acid (ACPC), which act as partial agonists at the glycine binding site of the NMDA receptor[3]. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological and psychiatric disorders[4].

Rationale Based on Structural Analogs and Receptor Pharmacology

While this compound is not a simple amino acid, its structure suggests a potential interaction with the NMDA receptor:

  • Amino Acid-like Core: The molecule contains a cyclopentanecarboxylic acid with an amino group, which is structurally reminiscent of cyclic amino acids that can bind to the NMDA receptor's glycine co-agonist site.

  • N-Phenyl Substitution: The presence of the phenyl group on the amine would likely prevent it from acting as a simple glycine agonist. Instead, it is more plausible that it functions as an allosteric modulator, binding to a site distinct from the glutamate or glycine binding sites to alter the receptor's response to its primary agonists.

  • Modulation of Receptor Function: NMDA receptors are subject to complex modulation by a variety of endogenous and exogenous compounds[5]. The structure of this compound is consistent with that of other known small molecule allosteric modulators of the NMDA receptor.

Proposed Signaling Pathway

As a hypothetical allosteric modulator, this compound would bind to the NMDA receptor and alter its ion channel gating properties in response to glutamate and glycine binding.

nmda_pathway cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ion_Channel Ion Channel NMDAR->Ion_Channel Gating Glutamate_Site Glutamate Site Glutamate_Site->NMDAR Glycine_Site Glycine Site Glycine_Site->NMDAR Allosteric_Site Hypothetical Allosteric Site Allosteric_Site->NMDAR Modulation Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site Ligand 1-(Phenylamino) cyclopentanecarboxylic acid Ligand->Allosteric_Site Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Activation of Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling

References

The Emergence of 1-(Phenylamino)cyclopentanecarboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(phenylamino)cyclopentanecarboxylic acid scaffold has emerged as a privileged structure in contemporary medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this versatile core, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of derivatization, delve into the diverse pharmacological activities, dissect structure-activity relationships, and explore advanced strategies for lead optimization. This guide is designed to not only inform but also to inspire the innovative design of next-generation therapeutics based on this promising molecular framework.

Introduction: The Strategic Value of the this compound Core

The this compound core is a unique amalgamation of structural motifs that bestows favorable pharmacological properties. The cyclopentane ring offers a degree of conformational rigidity, which can be advantageous for specific receptor binding, while the phenylamino group provides a rich platform for establishing crucial interactions with biological targets. The carboxylic acid moiety, a common feature in many bioactive molecules, can act as a key hydrogen bond donor or acceptor, or serve as a handle for further chemical modification.

The exploration of derivatives of this core is driven by the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. By systematically modifying the phenylamino group, the cyclopentane ring, and the carboxylic acid functionality, medicinal chemists can fine-tune the molecule's properties to address unmet medical needs. This guide will illuminate the path from initial scaffold selection to the rational design of potent and selective drug candidates.

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of this compound derivatives is the cornerstone of any drug discovery program centered on this scaffold. A multitude of synthetic routes can be employed, each with its own set of advantages and limitations.

General Synthetic Approach

A common and efficient method for the synthesis of the core scaffold and its amide derivatives involves a multi-step sequence, as illustrated below.

G A 1-Phenylcyclopentane-1-carbonyl chloride C 1-(Phenylamino)cyclopentanecarboxamide Derivative A->C Amide Coupling B Primary or Secondary Amine (R1R2NH) B->C

Caption: General workflow for amide synthesis.

Experimental Protocol: Synthesis of N-Substituted 1-Phenylcyclopentanecarboxamides

This protocol outlines a general procedure for the synthesis of amide derivatives from 1-phenylcyclopentane-1-carbonyl chloride.[1]

Materials:

  • 1-Phenylcyclopentane-1-carbonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve 1-phenylcyclopentane-1-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 1-phenylcyclopentanecarboxamide.

Pharmacological Landscape: A Scaffold of Diverse Activities

Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, highlighting their potential in various therapeutic domains.

Oncology: Targeting the Cell Cycle Machinery

A significant breakthrough in the application of this scaffold has been in the field of oncology. A notable example is the discovery of a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).[2][3][4] The compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, incorporates a cyclopentyl-phenylamino moiety that is crucial for its potent and selective activity.[2][3][4] This discovery underscores the potential of this scaffold in developing targeted cancer therapies.

G Scaffold 1-(Phenylamino)cyclopentyl Scaffold CDK4 CDK4 Scaffold->CDK4 Inhibits ARK5 ARK5 Scaffold->ARK5 Inhibits Apoptosis Apoptosis Scaffold->Apoptosis Induces CellCycle Cell Cycle Progression CDK4->CellCycle Promotes ARK5->CellCycle Promotes TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Inhibition of CDK4/ARK5 by the scaffold.

Other Potential Therapeutic Areas

While oncology represents a well-validated application, the structural features of this compound derivatives suggest their potential in other therapeutic areas, including:

  • Neurological Disorders: The structural similarity to known neuroactive compounds suggests potential applications in treating conditions such as epilepsy, neuropathic pain, and depression.

  • Inflammatory Diseases: The ability of related carboxamides to modulate inflammatory pathways indicates that derivatives of this scaffold could be explored as anti-inflammatory agents.[5]

  • Infectious Diseases: The diverse biological activities of amides, in general, suggest that screening libraries of these derivatives against various pathogens could yield novel anti-infective agents.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

A thorough understanding of the structure-activity relationships (SAR) is paramount for the rational design of potent and selective inhibitors. Systematic modifications of the this compound scaffold can provide valuable insights into the key structural features that govern biological activity.

Key Structural Modifications and Their Impact
Modification Site Structural Change Observed Impact on Activity Rationale
Phenyl Ring Introduction of substituents (e.g., halogens, alkyl, alkoxy groups)Can significantly modulate potency and selectivity.Alters electronic properties and steric interactions with the target protein.
Amino Linker Variation of the linker between the phenyl and cyclopentyl ringsCan influence conformational flexibility and binding orientation.Optimizes the spatial arrangement of key pharmacophoric features.
Cyclopentane Ring Introduction of substituents or replacement with other cycloalkanesCan impact lipophilicity and metabolic stability.Fine-tunes the physicochemical properties of the molecule.
Carboxylic Acid Conversion to amides, esters, or other bioisosteresCan improve cell permeability, metabolic stability, and oral bioavailability.Addresses potential liabilities associated with the carboxylic acid group.

Table 1: General Structure-Activity Relationships for this compound Derivatives.

A study on pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors revealed that substitutions on the phenylamino moiety can lead to improved potency and selectivity.[6] This highlights the importance of exploring a variety of substituents on the phenyl ring of the this compound scaffold.

Lead Optimization: The Role of Bioisosteric Replacement

Once a lead compound with promising activity has been identified, the process of lead optimization begins. A key strategy in this phase is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's overall profile.

Bioisosteres for the Carboxylic Acid Moiety

The carboxylic acid group, while often crucial for target engagement, can present challenges such as poor oral bioavailability and rapid metabolism. Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues.

G CarboxylicAcid Carboxylic Acid (-COOH) Tetrazole Tetrazole CarboxylicAcid->Tetrazole Bioisosteric Replacement Acylsulfonamide Acylsulfonamide CarboxylicAcid->Acylsulfonamide Bioisosteric Replacement HydroxamicAcid Hydroxamic Acid CarboxylicAcid->HydroxamicAcid Bioisosteric Replacement ImprovedPK Improved Pharmacokinetics Tetrazole->ImprovedPK Acylsulfonamide->ImprovedPK HydroxamicAcid->ImprovedPK

Caption: Bioisosteric replacements for carboxylic acids.

Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.[7] These groups can mimic the hydrogen bonding interactions of the carboxylic acid while offering improved physicochemical properties. The choice of bioisostere is context-dependent and requires empirical testing to identify the optimal replacement for a given scaffold and target.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for drug discovery campaigns. The successful development of a potent CDK4/ARK5 inhibitor from this scaffold provides a compelling proof-of-concept for its application in oncology.

Future research in this area should focus on expanding the pharmacological profile of these derivatives into other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. The application of advanced synthetic methodologies to create more complex and diverse chemical libraries will be crucial for uncovering new biological activities. Furthermore, the integration of computational modeling and structure-based drug design will enable a more rational and efficient exploration of the chemical space around this privileged scaffold, ultimately accelerating the journey from a promising chemical starting point to a life-changing medicine.

References

Methodological & Application

Synthesis of 1-(Phenylamino)cyclopentanecarboxylic Acid from Cyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(phenylamino)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry, starting from cyclopentanone. We present a detailed two-step synthetic approach based on the well-established Strecker amino acid synthesis. This guide offers in-depth theoretical background, step-by-step experimental protocols, and characterization data to ensure reproducible and reliable results in the laboratory.

Introduction

α-Amino acids and their derivatives are fundamental scaffolds in the design and synthesis of pharmaceuticals and other biologically active molecules. The incorporation of a cyclic aliphatic moiety, such as a cyclopentyl group, can impart unique conformational constraints and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with its combination of a cyclopentyl ring, an amino acid functionality, and a phenyl substituent, represents a versatile intermediate for the development of novel therapeutic agents.

This guide focuses on a practical and accessible synthetic route to this target molecule, employing the Strecker synthesis. This multicomponent reaction provides an efficient means to construct the α-aminonitrile intermediate from a ketone, an amine, and a cyanide source. Subsequent hydrolysis of the nitrile furnishes the desired α-amino acid. We will delve into the mechanistic underpinnings of each step, providing a rationale for the chosen reagents and reaction conditions.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from cyclopentanone is achieved through a two-step process:

  • Step 1: Strecker Synthesis of 1-(Phenylamino)cyclopentanecarbonitrile. This step involves the one-pot reaction of cyclopentanone, aniline, and a cyanide source to form the key α-aminonitrile intermediate.

  • Step 2: Hydrolysis of 1-(Phenylamino)cyclopentanecarbonitrile. The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid product.

Synthesis_Workflow Cyclopentanone Cyclopentanone Intermediate 1-(Phenylamino)cyclopentanecarbonitrile Cyclopentanone->Intermediate Strecker Synthesis Aniline Aniline Aniline->Intermediate Cyanide Cyanide Source Cyanide->Intermediate FinalProduct This compound Intermediate->FinalProduct Acid Hydrolysis

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of 1-(Phenylamino)cyclopentanecarbonitrile

Mechanism and Rationale

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids.[1] The reaction proceeds through the initial formation of an iminium ion from the condensation of a ketone (cyclopentanone) and an amine (aniline).[2][3] The use of a secondary amine like aniline leads to the formation of an N-substituted α-amino acid.[1] The iminium ion is a potent electrophile that is subsequently attacked by a nucleophilic cyanide ion (e.g., from KCN or NaCN) to yield the stable α-aminonitrile.[2][4]

Strecker_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Cyclopentanone Cyclopentanone Iminium Iminium Ion Cyclopentanone->Iminium + Aniline - H2O Aniline Aniline Aniline->Iminium Iminium_ion Iminium Ion Aminonitrile 1-(Phenylamino)cyclopentanecarbonitrile Iminium_ion->Aminonitrile + CN⁻ Cyanide CN⁻ Cyanide->Aminonitrile

Figure 2: Mechanism of the Strecker synthesis of 1-(phenylamino)cyclopentanecarbonitrile.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.128.41 g (8.5 mL)0.10
Aniline93.139.31 g (9.1 mL)0.10
Potassium Cyanide (KCN)65.127.16 g0.11
Glacial Acetic Acid60.056.0 g (5.7 mL)0.10
Methanol32.04100 mL-
Diethyl Ether74.12As needed-
Saturated aq. NaHCO₃-As needed-
Anhydrous MgSO₄120.37As needed-

!!! EXTREME CAUTION !!! Potassium cyanide is a highly toxic substance. All operations involving KCN must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (8.41 g, 0.10 mol) and aniline (9.31 g, 0.10 mol) in methanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, carefully dissolve potassium cyanide (7.16 g, 0.11 mol) in a minimal amount of water (approximately 15 mL). Handle with extreme care.

  • Cool the cyclopentanone-aniline mixture in an ice bath to 0-5 °C.

  • Slowly add the potassium cyanide solution to the cooled reaction mixture over a period of 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, add glacial acetic acid (6.0 g, 0.10 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • After 24 hours, pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(phenylamino)cyclopentanecarbonitrile.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis of 1-(Phenylamino)cyclopentanecarbonitrile

Mechanism and Rationale

The hydrolysis of the nitrile functional group to a carboxylic acid is a standard transformation in organic synthesis. The reaction is typically carried out under strong acidic or basic conditions. In this protocol, we will use acidic hydrolysis. The mechanism involves the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation & Nucleophilic Attack cluster_step2 Step 2: Tautomerization & Hydrolysis Nitrile 1-(Phenylamino)cyclopentanecarbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Intermediate ProtonatedNitrile->Intermediate1 + H₂O Intermediate1_node Intermediate Amide Amide Intermediate Intermediate1_node->Amide Tautomerization CarboxylicAcid This compound Amide->CarboxylicAcid + H₂O, H⁺ - NH₄⁺

Figure 3: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(Phenylamino)cyclopentanecarbonitrile186.269.31 g0.05
Concentrated Hydrochloric Acid (37%)36.4650 mL-
Water18.0250 mL-
Sodium Hydroxide (10% aq. solution)40.00As needed-
Diethyl Ether74.12As needed-

Procedure:

  • Place the crude or purified 1-(phenylamino)cyclopentanecarbonitrile (9.31 g, 0.05 mol) in a 250 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 12-18 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7. The product may precipitate during neutralization.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties:

PropertyValue
CAS Number 6636-94-8[5]
Molecular Formula C₁₂H₁₅NO₂[5]
Molecular Weight 205.25 g/mol [5]
Appearance White to off-white solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.20-7.40 (m, 2H, Ar-H), 6.70-6.90 (m, 3H, Ar-H), 4.5-5.0 (br s, 1H, NH), 2.00-2.20 (m, 4H, cyclopentyl-H), 1.70-1.90 (m, 4H, cyclopentyl-H). The carboxylic acid proton (COOH) is expected to be a broad singlet between 10-12 ppm, but may be exchanged with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 178-182 (C=O), 145-148 (Ar-C), 129-130 (Ar-CH), 118-120 (Ar-CH), 115-117 (Ar-CH), 60-65 (quaternary C), 35-40 (cyclopentyl-CH₂), 23-26 (cyclopentyl-CH₂).

  • IR (KBr, cm⁻¹): ~ 3300-2500 (br, O-H and N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700 (C=O stretch), ~1600, 1500 (C=C stretch, aromatic).[6]

  • Mass Spectrometry (EI): m/z (%) = 205 (M⁺), 160 ([M-COOH]⁺), 93 ([C₆H₅NH₂]⁺).

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from readily available starting materials. The two-step protocol, based on the Strecker synthesis followed by acid-catalyzed hydrolysis, is a reliable method for obtaining this valuable building block for drug discovery and development. The provided mechanistic insights, detailed experimental procedures, and expected characterization data will enable researchers to successfully synthesize and verify the target compound.

References

Application Note: Quantitative Analysis of 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Phenylamino)cyclopentanecarboxylic acid is a molecule of interest in pharmaceutical research and development, potentially as an intermediate or a metabolite of active pharmaceutical ingredients. Accurate and precise quantification of this compound in various matrices, from bulk material to complex biological fluids, is crucial for pharmacokinetic studies, process optimization, and quality control. This application note provides a comprehensive guide to three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that the described procedures are both reliable and adaptable to specific laboratory needs. All methods are presented with a framework for validation based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Chemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is paramount for analytical method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂--INVALID-LINK--
Molecular Weight205.25 g/mol --INVALID-LINK--
AppearanceSolid (predicted)N/A
pKa2.22 ± 0.20 (Predicted)--INVALID-LINK--
LogP2.4959--INVALID-LINK--

The presence of both a carboxylic acid and an aromatic amine group dictates its polarity and reactivity, influencing choices in chromatographic separation, detection, and sample preparation. The aromatic phenyl group provides a chromophore suitable for UV detection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of this compound in bulk material and simple formulations. The method's principle relies on the separation of the analyte from impurities on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: Given the moderate lipophilicity of the molecule (LogP ≈ 2.5), reversed-phase chromatography is an ideal choice for good retention and separation from more polar or non-polar impurities. A C18 column is selected for its versatility and wide availability.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is chosen. The acetonitrile acts as the organic modifier to elute the analyte from the C18 column. The acidic buffer (e.g., phosphate buffer at pH 2.5-3.5) is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.

  • UV Detection: The phenylamino group in the molecule contains a strong chromophore. A detection wavelength of 254 nm is selected as it typically provides a good response for aromatic compounds and minimizes interference from many common solvents and excipients.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh and dissolve sample in mobile phase B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 column B->C D Isocratic elution with ACN/Buffer C->D E UV detection at 254 nm D->E F Integrate peak area E->F G Quantify using external standard calibration curve F->G

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (for bulk substance):

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of mobile phase to obtain a nominal concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Run Time: 10 minutes.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Validation Parameters (Typical)
ParameterAcceptance Criteria
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)≤ 2.0%
Limit of Quantification (LOQ)~1 µg/mL
SpecificityNo interference at the retention time of the analyte

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for identifying and quantifying the analyte in more complex matrices. However, due to the low volatility of this compound, a derivatization step is mandatory.[6][7][8]

Causality Behind Experimental Choices
  • Derivatization: The carboxylic acid and secondary amine groups make the molecule polar and non-volatile. Silylation is a common and effective derivatization technique for such functional groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the acidic protons on the carboxyl and amine groups to trimethylsilyl (TMS) ethers and esters, respectively, making the molecule volatile and thermally stable for GC analysis.[7]

  • GC Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte from other components in the sample matrix based on boiling points.

  • MS Detection: Mass spectrometry provides high selectivity. Electron Ionization (EI) is used to generate characteristic fragment ions. Quantification is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions of the derivatized analyte.

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample extraction (if needed) B Evaporate to dryness A->B C Derivatization with BSTFA + 1% TMCS B->C D Inject derivatized sample C->D E Separation on DB-5ms column D->E F EI ionization and MS detection (SIM mode) E->F G Integrate ion chromatogram F->G H Quantify using internal standard calibration G->H

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS
  • Preparation of Standards and Internal Standard (IS):

    • Prepare stock solutions of this compound and an appropriate internal standard (e.g., a structurally similar compound not present in the sample, like 1-(4-chlorophenylamino)cyclopentanecarboxylic acid) in a suitable solvent like pyridine.

    • Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

  • Sample Preparation and Derivatization:

    • For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.[9]

    • Evaporate the extract or an aliquot of the standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[7]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Likely ions to monitor for the di-TMS derivative (M.W. 349.58) would be the molecular ion (m/z 349) and characteristic fragments (e.g., m/z 334 [M-15], m/z 232).

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Determine the analyte concentration in samples from this curve.

Validation Parameters (Typical)
ParameterAcceptance Criteria
Linearity (R²)≥ 0.995
Accuracy (% Recovery)85.0 - 115.0%
Precision (%RSD)≤ 15.0%
Limit of Quantification (LOQ)~10-50 ng/mL
SpecificityConfirmed by retention time and ion ratios

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma and urine, offering unparalleled sensitivity and selectivity.[10][11][12][13]

Causality Behind Experimental Choices
  • Chromatography: Reversed-phase UPLC/HPLC is used for rapid separation. A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp peak shape. The mobile phase is acidified with formic acid to promote protonation of the analyte, which is favorable for positive ion electrospray ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the secondary amine group can be readily protonated to form [M+H]⁺ ions.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, minimizing matrix effects and allowing for very low detection limits.[13]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Protein precipitation of plasma sample with ACN B Centrifuge and collect supernatant A->B C Evaporate and reconstitute in mobile phase B->C D Inject onto C18 UPLC column C->D E Gradient elution D->E F ESI+ ionization and MRM detection E->F G Integrate MRM transition peak F->G H Quantify using stable isotope-labeled IS G->H

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS
  • Preparation of Standards and Internal Standard (IS):

    • Prepare stock solutions of this compound in methanol.

    • The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d5-1-(Phenylamino)cyclopentanecarboxylic acid). If unavailable, a close structural analog can be used.

    • Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of IS into the appropriate blank matrix (e.g., plasma).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.[14]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization: ESI Positive.

    • MRM Transitions:

      • Analyte: Precursor ion [M+H]⁺ m/z 206.1 → Product ion (e.g., loss of COOH, m/z 160.1).

      • IS (d5-analyte): Precursor ion [M+H]⁺ m/z 211.1 → Product ion m/z 165.1. (Note: Product ions need to be determined experimentally by infusing a standard solution and performing a product ion scan.)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Quantify the analyte in samples and QCs from the regression equation.

Validation Parameters (Typical, per FDA/EMA Bioanalytical Guidelines)
ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (% Bias)Within ±15% of nominal (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LLOQ)~0.1-1 ng/mL
Specificity/SelectivityNo significant interference in blank matrix
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
RecoveryConsistent and reproducible

Conclusion

The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS.

  • HPLC-UV is suitable for routine analysis of high-concentration samples with high purity.

  • GC-MS , requiring derivatization, offers enhanced selectivity and is a good alternative for moderately complex samples.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level quantification in complex matrices is required.

The selection of the most appropriate method should be based on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. All methods should be fully validated according to ICH or other relevant regulatory guidelines to ensure the reliability and integrity of the generated data.[1][2][3][4]

References

high-performance liquid chromatography (HPLC) method for 1-(Phenylamino)cyclopentanecarboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Phenylamino)cyclopentanecarboxylic acid

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk substance or during process monitoring. The described protocol employs a C18 stationary phase with a gradient elution using an acidified mobile phase to ensure optimal peak shape and resolution. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed step-by-step protocols for implementation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Principle

This compound (CAS No. 6636-94-8) is an organic compound with a molecular weight of 205.25 g/mol and a molecular formula of C₁₂H₁₅NO₂.[1][2][3] Its structure, featuring both a carboxylic acid and a phenylamino group, makes it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical development. Accurate quantification is essential for quality control, stability studies, and reaction monitoring.

The analytical challenge for this molecule lies in its ionizable carboxylic acid group, which has a predicted pKa of approximately 2.22.[1] In standard reversed-phase chromatography, which separates compounds based on hydrophobicity, ionized acids exhibit poor retention and often produce broad, tailing peaks.[4][5] To overcome this, the principle of ion suppression is employed. By acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid group is maintained in its protonated, non-ionized form.[6][7] This significantly increases its hydrophobicity, leading to better retention on a non-polar stationary phase and resulting in sharp, symmetrical peaks ideal for quantification.[6][8]

This method utilizes a standard C18 column and a mobile phase acidified with formic acid, making it compatible with both UV and Mass Spectrometry (MS) detectors.

Materials and Methods

Equipment and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated, suitable for aqueous-organic mixtures.

  • Sonicator: For solvent degassing and sample dissolution.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE membrane filters.

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%.[2]

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water or HPLC grade, filtered.

  • Formic Acid: LC-MS grade, ~99% purity.

  • Methanol: HPLC grade (for system cleaning).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 30% B; 14.1-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 18 minutes

Experimental Protocols

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Diluent Preparation (Acetonitrile/Water 50:50 v/v): Combine 500 mL of acetonitrile and 500 mL of water. Mix well. This solution is used for preparing standards and samples.

  • Degassing: Degas all mobile phases and the diluent for at least 15 minutes in a sonicator before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A typical calibration series would include 1, 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation
  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 1000 µg/mL.

  • Working Sample Solution: Dilute 1.0 mL of the above solution to 10.0 mL with the diluent to achieve a final target concentration of 100 µg/mL.

  • Filtration: Prior to injection, filter the final working sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9] Discard the first few drops of the filtrate.

HPLC Analysis Workflow

The overall workflow from sample receipt to final data reporting is illustrated below. This diagram outlines the critical steps for ensuring a systematic and validatable analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleLogin Sample Login & Receipt SamplePrep Sample Preparation (Weighing, Dissolution) SampleLogin->SamplePrep StdPrep Standard Preparation (Stock & Working) SST System Suitability Test (SST) StdPrep->SST Filtration Filtration (0.45 µm) SamplePrep->Filtration Sequence Run Analytical Sequence (Standards & Samples) Filtration->Sequence SystemSetup HPLC System Setup & Equilibration SystemSetup->SST SST->Sequence If SST Passes Integration Chromatogram Integration Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Sample Results Calibration->Quantification Report Review & Generate Report Quantification->Report

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Summary (ICH Q2(R2))

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[10][11] The key performance characteristics are summarized below.

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[12] A working standard of 100 µg/mL is injected six times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo (if analyzing a formulation), showing no interfering peaks at the retention time of the main analyte. Peak purity was assessed using a DAD, confirming no co-eluting impurities.

Linearity and Range

Linearity was evaluated across seven concentration levels from 1 µg/mL to 200 µg/mL. The peak area was plotted against concentration, and the relationship was assessed by linear regression.

ParameterResult
Range 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

LevelMean Recovery (%)%RSD
80% 99.5%0.8%
100% 100.2%0.5%
120% 99.8%0.6%
Acceptance Criteria 98.0 - 102.0% Recovery; ≤ 2.0% RSD
Precision
  • Repeatability (Intra-assay precision): Assessed by analyzing six individual sample preparations at 100% of the target concentration on the same day. The %RSD was found to be 0.7%.

  • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and different equipment. The %RSD between the two sets of data was 1.1%.

Acceptance Criteria: The relative standard deviation (%RSD) for precision studies should be ≤ 2.0%.[12]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ was confirmed by demonstrating acceptable precision and accuracy at this concentration.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, and precise for the quantitative determination of this compound. The use of an acidified mobile phase effectively suppresses the ionization of the carboxylic acid moiety, yielding excellent peak shape and reliable integration. This validated method is suitable for routine quality control analysis in research and pharmaceutical development environments.

References

The Strategic Utility of 1-(Phenylamino)cyclopentanecarboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of N-Aryl Cyclic Amino Acids in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and tailored functionality is paramount. Cyclic amino acids, by virtue of their constrained conformations, provide a powerful tool for sculpting peptide and small-molecule therapeutics.[1] When further elaborated with an N-aryl substituent, as in the case of 1-(phenylamino)cyclopentanecarboxylic acid, these structures introduce a unique combination of steric and electronic properties. This N-phenyl moiety can engage in crucial π-π stacking or hydrophobic interactions within a biological target, while the cyclic amino acid core serves as a rigid scaffold, positioning the key pharmacophoric elements—the carboxylic acid and the aromatic ring—in a well-defined spatial orientation.

This guide provides a comprehensive overview of this compound as a valuable intermediate in pharmaceutical synthesis. We will detail a robust, scientifically-grounded protocol for its synthesis via modern cross-coupling chemistry and explore its application in the construction of advanced pharmaceutical building blocks. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental execution.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use.

PropertyValueReference
CAS Number 6636-94-8[2]
Molecular Formula C₁₂H₁₅NO₂[2]
Molecular Weight 205.25 g/mol [2]
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)Inferred from structure

Safety and Handling: While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related compounds such as 1-amino-1-cyclopentanecarboxylic acid, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Protocol I: Synthesis of this compound

The formation of the C-N bond between the aniline nitrogen and the cyclopentane ring is the key transformation in the synthesis of the title compound. The Buchwald-Hartwig amination stands as the preeminent method for this class of transformation, offering high yields and broad functional group tolerance under relatively mild conditions.[5][6][7]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[8]

Overall Reaction Scheme:

Synthesis_of_Intermediate reactant1 1-Aminocyclopentanecarboxylic acid conditions Pd₂(dba)₃, XPhos Cs₂CO₃, Dioxane, 100 °C reactant1->conditions reactant2 Iodobenzene reactant2->conditions plus1 + product This compound conditions->product

Caption: Synthesis of the target intermediate via Buchwald-Hartwig amination.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMolar Equiv.
1-Aminocyclopentanecarboxylic Acid52-52-8129.165.00 g1.0
Iodobenzene591-50-4204.019.46 g (5.1 mL)1.2
Pd₂(dba)₃51364-51-3915.72355 mg0.01
XPhos564483-18-7476.65369 mg0.02
Cesium Carbonate (Cs₂CO₃)534-17-8325.8225.2 g2.0
1,4-Dioxane (anhydrous)123-91-188.11150 mL-
Diethyl Ether60-29-774.12As needed-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aminocyclopentanecarboxylic acid (5.00 g, 38.7 mmol), cesium carbonate (25.2 g, 77.4 mmol), Pd₂(dba)₃ (355 mg, 0.387 mmol), and XPhos (369 mg, 0.774 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (150 mL) via syringe, followed by iodobenzene (5.1 mL, 46.4 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 50 mL).

  • Acidification and Product Isolation: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and extract the product into a 1 M NaOH solution (3 x 50 mL). Carefully acidify the combined basic aqueous layers with 1 M HCl to a pH of ~4-5, at which point the product should precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield and Characterization: Yields for Buchwald-Hartwig aminations of amino acids are typically in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol II: Application in Pharmaceutical Synthesis - A Hypothetical Example

While there are no widely documented pharmaceuticals that explicitly use this compound as a starting intermediate, its structure is highly amenable for the synthesis of potent bioactive molecules. For instance, it can serve as a scaffold for the development of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The following is a scientifically plausible, hypothetical protocol demonstrating its use.

Hypothetical Target: A Novel Kinase Inhibitor We will outline the synthesis of a hypothetical kinase inhibitor, "Cyclophenyltinib," where the this compound core is coupled with a substituted pyrimidine, a common heterocycle in kinase inhibitors.

Reaction Principle: The core transformation is an amide bond formation between the carboxylic acid of our intermediate and an amino-pyrimidine. This is a standard peptide coupling reaction, often mediated by reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack by the amine.

Overall Reaction Scheme:

API_Synthesis intermediate This compound conditions HATU, DIPEA DMF, RT intermediate->conditions pyrimidine 4-Amino-2,6-dichloropyrimidine pyrimidine->conditions plus + api "Cyclophenyltinib" (Hypothetical API) conditions->api

Caption: Amide coupling to form a hypothetical kinase inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMolar Equiv.
This compound6636-94-8205.252.05 g1.0
4-Amino-2,6-dichloropyrimidine10132-17-9163.991.64 g1.0
HATU148893-10-1380.234.18 g1.1
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.243.48 mL2.0
DMF (N,N-Dimethylformamide, anhydrous)68-12-273.0950 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Step-by-Step Protocol:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (2.05 g, 10.0 mmol) and 4-amino-2,6-dichloropyrimidine (1.64 g, 10.0 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (4.18 g, 11.0 mmol) in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).

  • Extraction: Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure hypothetical API, "Cyclophenyltinib."

Conclusion and Future Perspectives

This compound represents a structurally intriguing and synthetically accessible intermediate for pharmaceutical research. While its direct incorporation into marketed drugs is not yet apparent, its potential is significant. The robust protocols detailed in this guide, based on well-established and reliable chemical transformations, provide a clear pathway for its synthesis and subsequent elaboration. The N-phenyl cyclic amino acid motif is poised for further exploration in the design of novel therapeutics, particularly in areas where rigid scaffolds can impart high affinity and selectivity for biological targets. As synthetic methodologies continue to advance, intermediates like this compound will undoubtedly play an increasingly important role in the drug discovery pipeline.

References

protocol for the synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid amides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(Phenylamino)cyclopentanecarboxylic Acid Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound amides represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The rigid cyclopentyl scaffold, combined with the phenylamino group and a variable amide moiety, provides a unique three-dimensional structure that can be tailored to interact with a variety of biological targets. The amide bond is a cornerstone of peptide and protein structure, and its incorporation into small molecules is a common strategy for developing new therapeutics. This document provides detailed protocols for two distinct and robust synthetic strategies to access this valuable molecular scaffold: a classical multi-step approach involving a Buchwald-Hartwig amination followed by amide coupling, and a more convergent one-pot synthesis utilizing the Ugi four-component reaction.

Strategy 1: Buchwald-Hartwig Amination and Subsequent Amide Coupling

This strategy offers a reliable and versatile route to the target compounds, allowing for the isolation and purification of a key carboxylic acid intermediate. This approach is particularly useful when a library of amides is desired from a common precursor.

Scientific Rationale

The cornerstone of this strategy is the formation of the C-N bond between the cyclopentane ring and the aniline nitrogen. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for this transformation, especially when traditional nucleophilic substitution methods are ineffective[1][2][3]. This reaction is known for its broad substrate scope and functional group tolerance[1][4]. Following the successful synthesis of the this compound intermediate, the final amide bond is formed using standard peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective for activating the carboxylic acid towards nucleophilic attack by an amine[5][6].

Experimental Workflow

A Step 1: Buchwald-Hartwig Amination (Synthesis of this compound ester) B Step 2: Ester Hydrolysis (Formation of the carboxylic acid intermediate) A->B C Step 3: Amide Coupling (Synthesis of the final amide product) B->C

Caption: Workflow for Strategy 1.

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

  • Methyl 1-bromocyclopentanecarboxylate

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Buchwald-Hartwig Amination:

    • To a dry, argon-flushed round-bottom flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

    • Add anhydrous toluene, followed by methyl 1-bromocyclopentanecarboxylate (1.0 equivalent) and aniline (1.2 equivalents).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield methyl 1-(phenylamino)cyclopentanecarboxylate.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water (3:1).

    • Add LiOH (2.0 equivalents) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once complete, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Detailed Protocol: Amide Coupling

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine

  • HATU or EDC/HOBt

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Add HATU (1.2 equivalents) or EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

ParameterBuchwald-Hartwig AminationEster HydrolysisAmide Coupling
Key Reagents Pd(OAc)₂, Xantphos, Cs₂CO₃LiOHHATU or EDC/HOBt, DIPEA
Solvent TolueneTHF/WaterDMF
Temperature 100 °CRoom TemperatureRoom Temperature
Reaction Time 12-24 hours4-8 hours6-18 hours
Expected Yield 70-90%>90%60-95%

Strategy 2: One-Pot Ugi Four-Component Reaction

This modern approach exemplifies the principles of green and efficient chemistry by combining four starting materials in a single step to generate the target amide scaffold[7]. The Ugi reaction is renowned for its high atom economy and the ability to rapidly generate molecular diversity[8][9].

Scientific Rationale

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino carboxamides. The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine (aniline) and a ketone (cyclopentanone)[7]. This is followed by the addition of an isocyanide and a carboxylic acid in a concerted or stepwise manner to yield the final product. The versatility of the U-4CR allows for a wide range of substituents to be introduced in a single, operationally simple step[10].

Reaction Mechanism

A Aniline + Cyclopentanone B Iminium Ion A->B E Intermediate Adduct B->E + Isocyanide C Isocyanide C->E D Carboxylic Acid D->E F Mumm Rearrangement E->F G 1-(Phenylamino)cyclopentanecarboxylic Acid Amide Derivative F->G

Caption: Simplified Ugi reaction mechanism.

Detailed Protocol: Ugi Four-Component Reaction

Materials and Reagents:

  • Cyclopentanone

  • Aniline

  • A chosen carboxylic acid (e.g., acetic acid, benzoic acid)

  • A chosen isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve cyclopentanone (1.0 equivalent) and aniline (1.0 equivalent) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 equivalent) to the reaction mixture.

  • Finally, add the isocyanide (1.0 equivalent) to the flask. This addition may be exothermic.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

ParameterUgi Four-Component Reaction
Key Reagents Cyclopentanone, Aniline, Carboxylic Acid, Isocyanide
Solvent Methanol
Temperature Room Temperature
Reaction Time 24-72 hours
Expected Yield 50-85%

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Strategy: Strategy 1 is preferred when the specific this compound core is the primary target for creating a library of diverse amides. It offers better control and easier purification of the final products. Strategy 2 is ideal for rapid library synthesis and exploring a wider chemical space, as four points of diversity can be introduced in a single step.

  • Buchwald-Hartwig Ligand Selection: Xantphos is a good starting ligand for the amination of hindered secondary carbons due to its wide bite angle, which promotes the desired reductive elimination step. Other ligands may be screened for optimization.

  • Ugi Reaction Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the initial imine formation. For less reactive substrates, more polar or fluorinated alcohols can accelerate the reaction.

  • Purification: Both strategies typically yield products that require chromatographic purification. The polarity of the final amide will vary significantly based on the starting materials, so a gradient elution is often necessary.

References

The Arylcyclohexylamine Scaffold in Neuroscience: Applications of Phencyclidine (PCP) and its Analogs as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The compound 1-(Phenylamino)cyclopentanecarboxylic acid is a structurally defined molecule; however, it is not extensively characterized in neuroscience literature. The following application note will focus on the broader, well-researched class of arylcyclohexylamines, with a specific emphasis on Phencyclidine (PCP), a prototypical member that shares key structural motifs with your compound of interest. The principles, mechanisms, and protocols described herein for PCP and its analogs provide a robust framework for investigating novel, structurally related compounds that may target the NMDA receptor.

Introduction: The Glutamate Hypothesis and the Role of Arylcyclohexylamines

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder[1][2]. This hypothesis was largely born from observations of the psychotomimetic effects of non-competitive NMDA receptor antagonists like Phencyclidine (PCP) and ketamine, which can induce both positive and negative symptoms of schizophrenia in healthy individuals[1]. Originally developed as an anesthetic, PCP's profound impact on neuroscience research stems from its ability to reliably model aspects of schizophrenic psychosis in preclinical models[1][2].

PCP and its extensive family of analogs, collectively known as arylcyclohexylamines, are powerful tools for interrogating the function of the glutamatergic system. These compounds typically act as uncompetitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel, thereby blocking the influx of calcium. This action modulates synaptic plasticity and neuronal excitability, processes fundamental to learning, memory, and higher cognitive functions. The study of these compounds continues to drive therapeutic discovery for schizophrenia and other neurological disorders[3].

Mechanism of Action: Targeting the NMDA Receptor Ion Channel

The primary molecular target for the psychotomimetic effects of PCP and many of its analogs is the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system[4][5].

Signaling Pathway of NMDA Receptor and PCP Blockade

The following diagram illustrates the canonical signaling pathway of NMDA receptor activation and the mechanism of its blockade by PCP.

NMDA_PCP_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed Channel) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1/GluN3 PCP Phencyclidine (PCP) NMDA_Open NMDA Receptor (Open Channel) PCP->NMDA_Open Enters Open Channel & Binds NMDA_Receptor->NMDA_Open Channel Opens NMDA_Blocked NMDA Receptor (Blocked Channel) NMDA_Open->NMDA_Blocked Blockade by PCP Ca_Influx Ca²⁺ Influx NMDA_Open->Ca_Influx Allows No_Ca_Influx No Ca²⁺ Influx NMDA_Blocked->No_Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: NMDA Receptor activation by glutamate and glycine, and subsequent blockade by PCP.

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[6]. This binding, coupled with depolarization of the postsynaptic membrane, opens the ion channel, allowing for the influx of calcium (Ca²⁺) and subsequent activation of downstream signaling cascades. PCP and related compounds are channel blockers, meaning they enter the open ion channel and bind to a specific site (often referred to as the "PCP site"), physically occluding the pore and preventing ion translocation[5][6].

It is important to note that while the NMDA receptor is the primary target, some PCP analogs also exhibit activity at other sites, such as the dopamine transporter, which can contribute to their complex pharmacological profiles[4][7][8].

Quantitative Data: Pharmacological Properties of PCP and Analogs

The following table summarizes key quantitative data for PCP and some of its well-studied analogs. These values are critical for designing experiments and interpreting results.

CompoundPrimary Target(s)IC₅₀ / Kᵢ (nM)ApplicationReference
Phencyclidine (PCP) NMDA Receptor (PCP site)IC₅₀: 2-6 µM (for ion flux)Schizophrenia models, NMDA receptor function studies[9]
Dizocilpine (MK-801) NMDA Receptor (PCP site)Kᵢ: ~3-30 nMPotent, selective NMDA receptor antagonist for research[10]
Ketamine NMDA Receptor (PCP site)IC₅₀: 100 µM (for ion flux)Anesthetic, rapid-acting antidepressant, research tool[9]
Tenocyclidine (TCP) NMDA Receptor (PCP site)High affinityResearch on PCP binding site[7]
BTCP Dopamine TransporterLow affinity for PCP siteDifferentiating dopamine uptake vs. NMDA blockade effects[7][8]

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used).

Experimental Protocols

The following protocols provide a starting point for researchers investigating the effects of PCP or novel arylcyclohexylamines in neuroscience.

Protocol 1: In Vitro NMDA Receptor Antagonism using Primary Neuronal Cultures

This protocol assesses the ability of a test compound to block NMDA-induced excitotoxicity in primary cortical neurons.

1. Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)
  • Neurobasal medium with B27 supplement
  • Poly-D-lysine coated culture plates
  • Test compound (e.g., PCP) stock solution in a suitable vehicle (e.g., DMSO)
  • NMDA solution
  • Glycine solution
  • Lactate dehydrogenase (LDH) cytotoxicity assay kit
  • Plate reader

2. Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 10-14 days in vitro (DIV) to allow for mature expression of NMDA receptors.
  • Compound Pre-incubation: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control. Incubate for 30-60 minutes.
  • NMDA-induced Excitotoxicity: Prepare a solution of NMDA (e.g., 100 µM) and glycine (10 µM) in culture medium. Add this solution to the wells (except for the negative control wells) and incubate for 20-30 minutes.
  • Wash and Recovery: Gently wash the cells with fresh culture medium to remove NMDA and the test compound. Add fresh culture medium and return the plate to the incubator for 24 hours.
  • Quantify Cell Death: Measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available kit, following the manufacturer's instructions.
  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound compared to the NMDA-only treated wells. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow start Start: Primary Cortical Neurons (10-14 DIV) preincubation Pre-incubate with Test Compound or Vehicle (30-60 min) start->preincubation excitotoxicity Induce Excitotoxicity with NMDA + Glycine (20-30 min) preincubation->excitotoxicity wash Wash and Replace with Fresh Medium excitotoxicity->wash recovery Incubate for 24 hours wash->recovery ldh_assay Measure LDH Release (Cytotoxicity) recovery->ldh_assay analysis Data Analysis: Calculate % Protection and IC₅₀ ldh_assay->analysis end End analysis->end

Caption: Workflow for assessing the neuroprotective effects of an NMDA receptor antagonist.

Protocol 2: Rodent Model of PCP-Induced Hyperlocomotion

This behavioral assay is widely used to screen for compounds with potential antipsychotic activity, as typical and atypical antipsychotics can attenuate PCP-induced hyperlocomotion.

1. Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
  • Test compound
  • PCP hydrochloride
  • Saline solution (0.9% NaCl)
  • Open field activity chambers equipped with infrared beams to track movement
  • Animal scale, syringes, and needles for injection

2. Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
  • Habituation: Place each animal individually into an open field chamber and allow them to habituate for 30-60 minutes. This minimizes the novelty-induced locomotor response.
  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The timing of this injection will depend on the known pharmacokinetics of the test compound.
  • PCP Administration: At a set time after the test compound administration (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.) or saline to the animals.
  • Data Collection: Immediately after the PCP injection, return the animals to the open field chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.
  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total activity of the group treated with the test compound + PCP to the group treated with vehicle + PCP. A significant reduction in locomotor activity suggests potential antipsychotic-like properties of the test compound.

Conclusion and Future Directions

The arylcyclohexylamine scaffold, exemplified by PCP, has been instrumental in advancing our understanding of NMDA receptor pharmacology and the pathophysiology of schizophrenia. While this compound itself is not well-studied, its structural similarity to known NMDA receptor modulators suggests that it and related novel compounds could be of significant interest in neuroscience research. The protocols and data presented here provide a foundational guide for researchers aiming to characterize the neuropharmacological properties of such molecules. Future research should focus on determining the affinity of novel compounds for the PCP binding site on the NMDA receptor, assessing their functional effects in electrophysiological and cellular assays, and evaluating their behavioral profiles in established preclinical models.

References

developing assays to test the biological activity of 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Strategic Framework for Developing Biological Assays for 1-(Phenylamino)cyclopentanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS 6636-94-8) is a small molecule with a defined chemical structure but largely uncharacterized biological activity.[1] This document provides a comprehensive guide for researchers to systematically investigate its bioactivity. As a Senior Application Scientist, this note moves beyond simple protocol recitation to explain the strategic rationale behind a tiered assay development cascade. We present a logical workflow, beginning with broad, high-level assessments of cytotoxicity and progressing to specific, mechanistic assays designed to elucidate a potential mechanism of action (MoA). Detailed, validated protocols for foundational assays—including cell viability, enzyme inhibition, and cell-based signaling—are provided, complete with insights into experimental design, data interpretation, and troubleshooting. The objective is to equip researchers with a robust framework to efficiently and accurately characterize novel compounds like this compound.

Part 1: Foundational Strategy - A Tiered Approach to Bioactivity Screening

The initial investigation of a novel compound for which no biological target is known requires a systematic screening approach.[2][3] A tiered or cascaded workflow is the most efficient method, minimizing resource expenditure while maximizing the potential for meaningful discovery. The strategy is to use broad, high-throughput primary assays to identify any "hit" activity, which then justifies the use of more complex, lower-throughput secondary assays to determine the specific MoA.

The Rationale for a Tiered Approach:

  • Efficiency: It is impractical to test a new compound against every possible biological target. A tiered approach filters the compound through progressively more specific tests.

  • Context: A compound's cytotoxic profile is critical context for any other observed activity. A compound that inhibits a specific enzyme is of little therapeutic value if it is broadly toxic to all cells at the same concentration.

  • Hypothesis Generation: Primary assays, even simple ones, generate initial data that allows for the formation of testable hypotheses for secondary assays. For instance, structural similarities between this compound and known kinase inhibitors[4] or anti-inflammatory agents[5] can help guide the selection of secondary assays.

Below is a diagram illustrating the proposed workflow.

G Figure 1. Tiered Assay Development Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (MoA Elucidation) cluster_2 Phase 3: Lead Characterization Compound This compound (Test Compound) Viability Protocol 1: Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) Compound->Viability Initial Assessment EnzymeAssay Protocol 2: Target-Based Enzyme Inhibition Assay (Hypothesis-Driven) Viability->EnzymeAssay If Not Broadly Cytotoxic, Test Hypothesis A SignalingAssay Protocol 3: Cell-Based Signaling Pathway Assay (e.g., NF-κB Reporter) Viability->SignalingAssay If Not Broadly Cytotoxic, Test Hypothesis B DoseResponse IC50 / EC50 Determination EnzymeAssay->DoseResponse SignalingAssay->DoseResponse Selectivity Selectivity & Specificity Profiling DoseResponse->Selectivity

Caption: A logical workflow for characterizing a novel compound, starting with broad screening and moving to specific mechanistic studies.

Part 2: Primary Assay - Initial Assessment of Cellular Impact

The first essential question for any new compound is: "Is it toxic to cells?" A cell viability assay provides this answer and establishes the concentration range for all subsequent cell-based experiments. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7]

Protocol 1: Cell Viability and Cytotoxicity via MTT Assay

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, living cells.[6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile, 96-well flat-bottom plates

  • Cell line of choice (e.g., HeLa, A549, or a cell line relevant to a potential therapeutic area)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Also prepare dilutions of the positive control and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control. Include "cells only" (untreated) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9] Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis & Interpretation

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Table 1: Example 96-Well Plate Layout for MTT Assay

Well 1 2 3 4 5 6 7 8 9 10 11 12
A Blank Blank Blank Cmpd 100µM Cmpd 10µM Cmpd 1µM Cmpd 100nM Cmpd 10nM Cmpd 1nM Vehicle Pos Ctrl Pos Ctrl
B Blank Blank Blank Cmpd 100µM Cmpd 10µM Cmpd 1µM Cmpd 100nM Cmpd 10nM Cmpd 1nM Vehicle Pos Ctrl Pos Ctrl
C Blank Blank Blank Cmpd 100µM Cmpd 10µM Cmpd 1µM Cmpd 100nM Cmpd 10nM Cmpd 1nM Vehicle Pos Ctrl Pos Ctrl

| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |

Critical Considerations & Troubleshooting

  • Compound Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the aqueous culture medium.

  • DMSO Concentration: Keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

  • Incubation Times: The incubation time with MTT is critical; insufficient time leads to a weak signal, while excessive time can lead to artifacts. Optimize this for your specific cell line.

Part 3: Secondary Assays - Elucidating the Mechanism of Action (MoA)

If the primary screening reveals that the compound is not broadly cytotoxic at reasonable concentrations (e.g., CC₅₀ > 30 µM), the next step is to investigate a specific MoA. Based on the compound's structure, two plausible hypotheses are that it acts as an enzyme inhibitor or as a modulator of a cellular signaling pathway.

Hypothesis A & Protocol 2: Target-Based Enzyme Inhibition Assay

Principle of the Assay Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[10] A common format uses a purified enzyme and a synthetic substrate that becomes fluorescent or colored upon enzymatic conversion. The decrease in the rate of product formation in the presence of the inhibitor is measured.[11] This allows for the determination of the compound's potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Figure 2. Principle of a Competitive Enzyme Inhibition Assay cluster_0 No Inhibitor cluster_1 Substrate is blocked Enzyme1 Enzyme ES1 Enzyme-Substrate Complex Enzyme1->ES1 Substrate1 Substrate Substrate1->ES1 Product1 Product ES1->Product1 Reaction Enzyme2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI Substrate2 Substrate Inhibitor Inhibitor (Test Compound) Inhibitor->EI

Caption: A competitive inhibitor binds to the enzyme's active site, preventing the substrate from binding and blocking the reaction.

Materials

  • Purified enzyme of interest (e.g., a kinase, protease, or phosphatase)

  • Fluorogenic or colorimetric substrate specific to the enzyme

  • Assay Buffer (optimized for pH and salt concentration for the specific enzyme)

  • This compound

  • Known inhibitor of the enzyme (positive control)

  • Black or clear 96- or 384-well microplates

  • Microplate reader (fluorescence or absorbance)

Step-by-Step Methodology

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer at 2X the final concentration.

  • Enzyme Addition: Add the enzyme (diluted in assay buffer to a 2X final concentration) to the wells of the microplate.

  • Inhibitor Incubation: Add the 2X compound/control dilutions to the wells containing the enzyme. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (blank). Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.[11]

  • Reaction Initiation: Add the substrate (diluted in assay buffer to a 2X or 4X final concentration) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader. Measure the signal (fluorescence or absorbance) every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the signal vs. time plot).

    • Subtract the rate of the "no enzyme" blank from all other rates.

    • Calculate the percent inhibition for each compound concentration:

      • % Inhibition = 100 - [ (Rate_inhibitor / Rate_vehicle) * 100 ]

    • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Critical Considerations & Troubleshooting

  • Enzyme Concentration: Use an enzyme concentration that produces a robust linear signal within the desired reaction time.

  • Substrate Concentration: The substrate concentration can influence the apparent IC₅₀. It is typically kept at or below the Michaelis-Menten constant (Km) for competitive inhibitors.[12]

  • Compound Interference: Test the compound in the absence of the enzyme to check if it is inherently fluorescent or quenches the signal, which would create an artifact.

Hypothesis B & Protocol 3: Cell-Based Signaling Pathway Assay

Principle of the Assay Reporter-gene assays are powerful tools for monitoring the activation or inhibition of specific cell signaling pathways.[13] The principle involves using a cell line that has been engineered to contain a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB or CREB).[14][15] When the pathway is activated, the transcription factor drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is a direct measure of pathway activity.[16] A second, constitutively expressed reporter (e.g., Renilla Luciferase) is often used to normalize for cell number and transfection efficiency.[16]

G Figure 3. Principle of an NF-κB Luciferase Reporter Assay Stimulus Stimulus (e.g., TNF-α) Pathway IKK / IκB Signaling Cascade Stimulus->Pathway Compound Test Compound Compound->Pathway Inhibition? NFkB NF-κB Activation Pathway->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Transcription Transcription of Luciferase Gene Nucleus->Transcription Light Light Output (Signal) Transcription->Light

Caption: The compound's effect on an inducible signaling pathway is measured by a change in reporter gene (luciferase) expression.

Materials

  • Reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-Luciferase reporter construct)

  • Pathway agonist (e.g., TNF-α to activate NF-κB)

  • Pathway inhibitor (positive control, e.g., a known IKK inhibitor)

  • This compound

  • Opaque, white 96-well plates (for luminescence assays)

  • Dual-Luciferase® Reporter Assay System (contains substrates for both Firefly and Renilla luciferases)

  • Luminometer

Step-by-Step Methodology

  • Cell Seeding: Seed the reporter cells into a white 96-well plate and incubate for 24 hours.

  • Compound Pre-incubation: Treat the cells with serial dilutions of the test compound, positive control, or vehicle for 1-2 hours. This allows the compound to enter the cells before pathway stimulation.

  • Pathway Stimulation: Add the pathway agonist (e.g., TNF-α) to all wells except the "unstimulated" control. Incubate for a pre-determined optimal time (e.g., 6-8 hours) to allow for transcription and translation of the luciferase reporter.

  • Cell Lysis and Substrate Addition: Following the manufacturer's protocol for the dual-luciferase system, lyse the cells and add the Firefly luciferase substrate.

  • First Reading: Immediately measure the Firefly luminescence in a luminometer.

  • Second Reading: Add the Stop & Glo® reagent, which quenches the Firefly signal and activates the Renilla luciferase reaction. Immediately measure the Renilla luminescence.[16]

  • Data Analysis:

    • For each well, calculate the Relative Response Ratio (RRR): RRR = Firefly Luminescence / Renilla Luminescence. This normalizes the data.

    • Calculate the percent inhibition of the stimulated signal:

      • % Inhibition = 100 - [ (RRR_treated - RRR_unstimulated) / (RRR_stimulated - RRR_unstimulated) ] * 100

    • Plot % Inhibition vs. log concentration to determine the IC₅₀.

Part 4: Assay Validation and Data Interpretation

Developing an assay is only the first step; ensuring it is robust, reproducible, and suitable for its purpose is critical.[17][18]

Key Validation Parameters

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - [ (3σ_p + 3σ_n) / |µ_p - µ_n| ]

  • Dose-Response Curve: A compound's activity should be concentration-dependent. A full dose-response curve with a clear upper and lower plateau is essential for accurately determining potency (IC₅₀/EC₅₀).

  • Reproducibility: The assay should yield consistent results across multiple experiments on different days.

Table 2: Guide to Interpreting Assay Cascade Results

Assay Result Interpretation & Next Steps
MTT Assay CC₅₀ < 1 µM Compound is highly cytotoxic. May be a non-specific toxin. De-prioritize unless cytotoxicity is the desired endpoint (e.g., oncology).
CC₅₀ > 30 µM Compound has a good therapeutic window. Proceed to secondary, mechanism-based assays.
Enzyme Assay Potent IC₅₀ (< 1 µM) Compound is a potential inhibitor of the target enzyme. Next steps: confirm MoA (e.g., competitive vs. non-competitive), test for selectivity against related enzymes.
No activity The compound does not inhibit this specific enzyme under these conditions. Pursue other hypotheses.
Signaling Assay Potent IC₅₀ (< 1 µM) Compound modulates the signaling pathway. Next steps: identify the specific target within the pathway (e.g., upstream receptor or downstream kinase).

| | No activity | The compound does not affect this signaling pathway. Pursue other hypotheses. |

Conclusion

The process of characterizing a novel compound such as this compound is a systematic investigation. By employing a tiered assay cascade that begins with a broad assessment of cytotoxicity and progresses to hypothesis-driven mechanistic studies, researchers can efficiently generate a comprehensive biological activity profile. The protocols and strategies outlined in this document provide a validated, field-proven framework for moving from an unknown molecule to a well-characterized lead compound, forming a solid foundation for further drug development efforts.

References

Application Note & Protocol: Characterizing the Binding of 1-(Phenylamino)cyclopentanecarboxylic Acid to the NMDA Receptor's PCP Site

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ligand-gated ion channel that mediates excitatory neurotransmission in the mammalian central nervous system. Its proper function is fundamental to synaptic plasticity, learning, and memory.[1] Conversely, dysregulation of NMDA receptor activity is a key factor in the pathophysiology of numerous neurological and psychiatric conditions, including stroke, epilepsy, and neurodegenerative diseases.[2][3]

The NMDA receptor is a complex heterotetramer, typically comprising two GluN1 and two GluN2 subunits.[1][4] Its activation is a multi-factorial process requiring the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit).[1][4][5] A unique feature of the NMDA receptor is a binding site located deep within its ion channel, known as the phencyclidine (PCP) site.[2][6] Ligands that bind to this site are open-channel blockers, and their study offers a critical avenue for developing therapeutic modulators of NMDA receptor activity.

1-(Phenylamino)cyclopentanecarboxylic acid is a structural analog of phencyclidine. Therefore, its primary molecular target is presumed to be the PCP binding site on the NMDA receptor.[6][7] This document provides a comprehensive, field-proven protocol for characterizing the binding affinity of this compound using a competitive radioligand binding assay. We will detail the preparation of rat cortical membranes, the execution of a [³H]MK-801 binding assay, and the subsequent data analysis to determine the compound's inhibition constant (Kᵢ).

Principle of the Assay

This protocol employs a competitive radioligand binding assay, a cornerstone technique in pharmacology for determining the affinity of an unlabeled compound (the "competitor" or "ligand") for a specific receptor.[8]

The core principle is to measure the ability of our test compound, this compound, to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor. In this case, we use tritium-labeled MK-801 ([³H]MK-801), a potent and specific non-competitive antagonist that binds to the PCP site within the NMDA receptor channel.[6][9][10]

The experiment is conducted by incubating a fixed concentration of [³H]MK-801 and receptor-rich tissue (rat brain membranes) with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it will compete for and occupy more PCP binding sites, thereby displacing the [³H]MK-801. The amount of radioactivity bound to the membranes is measured, and a competition curve is generated. From this curve, we can calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This IC₅₀ value is then converted to the inhibition constant (Kᵢ), which represents the true binding affinity of the test compound for the receptor.[1]

Visualizing the Experimental Workflow

The following diagram outlines the major steps of the protocol, from tissue preparation to final data analysis.

experimental_workflow cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Discard Pellet Centrifuge2 High-Speed Centrifugation (18,000 x g) Supernatant1->Centrifuge2 Pellet1 Resuspend Pellet in Tris-HCl Buffer Centrifuge2->Pellet1 Discard Supernatant Wash Repeated Washing & Centrifugation Cycles (40,000 x g) Pellet1->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet Store Store at -80°C FinalPellet->Store ProteinAssay Quantify Protein (BCA Assay) FinalPellet->ProteinAssay AddMembrane Add Membrane Aliquot ProteinAssay->AddMembrane Use concentration to add correct amount Setup Prepare Assay Tubes: Total, Non-Specific, Competitor Setup->AddMembrane AddRadioligand Add [³H]MK-801 AddMembrane->AddRadioligand AddCompetitor Add Test Compound or Buffer/Unlabeled MK-801 AddRadioligand->AddCompetitor Incubate Incubate at 25°C for 180 min AddCompetitor->Incubate Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter WashFilter Wash Filters with Ice-Cold Buffer Filter->WashFilter Count Liquid Scintillation Counting WashFilter->Count CalcBinding Calculate Specific Binding Count->CalcBinding Plot Plot % Inhibition vs. [Test Compound] CalcBinding->Plot FitCurve Non-linear Regression (Sigmoidal Dose-Response) Plot->FitCurve DetermineIC50 Determine IC₅₀ FitCurve->DetermineIC50 CalcKi Calculate Kᵢ using Cheng-Prusoff Equation DetermineIC50->CalcKi

Caption: High-level workflow for the NMDA receptor binding assay.

Detailed Protocols

Part 1: Rat Cortical Membrane Preparation

This protocol is adapted from established methods for preparing neuronal membranes rich in NMDA receptors.[11] The extensive washing is critical to remove endogenous glutamate and glycine, which can interfere with the binding assay.

Materials & Reagents:

  • Whole brains from adult Wistar or Sprague-Dawley rats

  • Homogenization Buffer A: 0.32 M Sucrose, 5 mM Tris-HCl, pH 7.7 (at 4°C)

  • Homogenization Buffer B: 5 mM Tris-HCl, pH 7.7 (at 4°C)

  • Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340)

  • Dounce or Teflon-glass homogenizer

  • Refrigerated centrifuge capable of >40,000 x g

Procedure:

  • Dissection: Euthanize rats according to approved institutional animal care guidelines. Immediately dissect the cerebral cortices on a chilled surface.

  • Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer A containing protease inhibitors. Perform 10-12 gentle strokes with the homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • First High-Speed Spin: Carefully collect the supernatant and centrifuge it at 18,000 x g for 20 minutes at 4°C.

  • First Wash: Discard the supernatant. Resuspend the resulting pellet in 10 volumes of ice-cold Homogenization Buffer B using a Polytron or similar homogenizer. Centrifuge at 8,000 x g for 20 minutes at 4°C.

  • Membrane Collection: Collect the supernatant and the upper "buffy" coat. Centrifuge this fraction at 40,000 x g for 20 minutes at 4°C.

  • Repeated Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of Buffer B and repeat the 40,000 x g centrifugation. Repeat this washing step a total of three times.

  • Freeze-Thaw Cycle: After the third wash, resuspend the pellet and store it at -80°C overnight. This step helps to lyse any remaining intact vesicles and remove trapped endogenous ligands.

  • Final Washes: Thaw the frozen pellet and resuspend in 10 volumes of Buffer B. Repeat the 40,000 x g centrifugation and resuspension step four more times.

  • Final Pellet & Storage: After the final wash, resuspend the pellet in a small volume of Buffer B, aliquot into microcentrifuge tubes, and store at -80°C until use.

  • Protein Quantification: Before storage, take a small aliquot of the final membrane suspension to determine the total protein concentration using a standard method like the Bicinchoninic Acid (BCA) assay.[12][13][14] This is crucial for ensuring that the same amount of receptor is added to each assay tube.

Part 2: [³H]MK-801 Competitive Binding Assay

Materials & Reagents:

  • Prepared rat cortical membranes

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MK-801 (specific activity ~20-25 Ci/mmol), prepared in Assay Buffer

  • Non-specific agent: Unlabeled (+)-MK-801 (Dizocilpine maleate)

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO, then diluted in Assay Buffer) across a range of concentrations.

  • Glass fiber filters (Whatman GF/B or equivalent)

  • Rapid vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Assay Parameters Summary:

ParameterValue / ConditionRationale
Radioligand [³H]MK-801Potent, specific, and commercially available radioligand for the PCP site.[9][10]
Ligand Concentration 5 nMA concentration near the KD (dissociation constant) is optimal for competition assays.[9]
Non-specific Binding 10 µM unlabeled (+)-MK-801A high concentration of unlabeled ligand to saturate all specific sites.[9]
Membrane Protein ~100-200 µg per tubeAmount should be optimized to ensure specific binding is <10% of total radioligand added.
Incubation Time 180 minutesAllows the binding reaction to reach equilibrium at room temperature.[9]
Incubation Temperature 25°C (Room Temperature)Standard condition for this assay.[9]
Total Assay Volume 500 µLA common and convenient volume for microtube-based assays.

Procedure:

  • Assay Setup: Prepare three sets of assay tubes (in triplicate):

    • Total Binding: Contains Assay Buffer, [³H]MK-801, and membrane suspension.

    • Non-Specific Binding (NSB): Contains 10 µM unlabeled MK-801, [³H]MK-801, and membrane suspension.

    • Competition: Contains a specific concentration of this compound, [³H]MK-801, and membrane suspension. Prepare a series of tubes with the test compound concentration spanning at least 6 orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Reagent Addition: Add reagents to the tubes in the following order:

    • Assay Buffer

    • Unlabeled MK-801 (for NSB tubes) or Test Compound (for competition tubes)

    • [³H]MK-801 (to a final concentration of 5 nM)

    • Initiate the reaction by adding the membrane protein (~100-200 µg). Vortex gently.

  • Incubation: Incubate all tubes at 25°C for 180 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in buffer). This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of the analysis is to determine the Kᵢ of this compound.

data_analysis_flow CPM_Total Avg. CPM (Total Binding) Specific_Binding Specific Binding (B) = CPM_Total - CPM_NSB CPM_Total->Specific_Binding CPM_NSB Avg. CPM (Non-Specific) CPM_NSB->Specific_Binding Competitor_Binding Binding at [X] (Bx) = CPM_Comp - CPM_NSB CPM_NSB->Competitor_Binding CPM_Comp Avg. CPM (Competitor) CPM_Comp->Competitor_Binding Percent_Inhibition % Inhibition = (1 - (Bx / B)) * 100 Specific_Binding->Percent_Inhibition Competitor_Binding->Percent_Inhibition Plot Plot % Inhibition vs. log[Test Compound] Percent_Inhibition->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 Determine IC₅₀ Fit->IC50 Ki Calculate Kᵢ via Cheng-Prusoff Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) IC50->Ki

Caption: Logical flow for calculating binding affinity (Kᵢ).

Step-by-Step Calculation:

  • Calculate Specific Binding:

    • Specific Binding (B) = (Average CPM for Total Binding) - (Average CPM for Non-Specific Binding). This represents the total number of receptors available to the radioligand.

  • Calculate Percent Inhibition:

    • For each concentration of this compound, calculate the specific binding in the presence of the competitor (Bₓ).

    • Bₓ = (Average CPM for that concentration) - (Average CPM for Non-Specific Binding).

    • Percent Inhibition = (1 - (Bₓ / B)) * 100.

  • Determine the IC₅₀:

    • Plot Percent Inhibition versus the logarithm of the molar concentration of the test compound.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC₅₀, which is the concentration of the test compound that corresponds to 50% inhibition.[8][15]

  • Calculate the Kᵢ (Cheng-Prusoff Equation):

    • The IC₅₀ is dependent on the concentration of the radioligand used. To find the intrinsic affinity of the test compound (Kᵢ), use the Cheng-Prusoff equation:

      Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ))

    • Where:

      • [L] is the concentration of the radioligand ([³H]MK-801) used in the assay (e.g., 5 nM).

      • Kᴅ is the dissociation constant of the radioligand for the receptor. This should be determined independently via a saturation binding experiment but is often cited in the literature for [³H]MK-801 to be approximately 6-12 nM.[9][10]

Interpretation: The Kᵢ value represents the concentration of this compound required to occupy 50% of the NMDA receptor PCP sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity. This quantitative measure is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, incorporate the following validation steps:

  • Protein Concentration: Always run protein standards with your BCA assay to ensure accurate quantification of the membrane preparation.[12][16]

  • Saturation Binding: Periodically, a saturation binding experiment should be performed with [³H]MK-801 to determine its Kᴅ and Bₘₐₓ (maximum receptor density) in your specific membrane preparation. This validates the quality of the preparation and provides an accurate Kᴅ for the Cheng-Prusoff correction.

  • Positive Control: Include a known, unlabeled PCP-site ligand (e.g., phencyclidine or ketamine) as a positive control competitor in your assay. The resulting Kᵢ should be consistent with literature values, confirming that the assay is performing correctly.

  • Data Quality: In your non-linear regression analysis, examine the R² value (should be >0.95), the Hill slope (should be close to 1.0 for competitive binding to a single site), and the confidence intervals of your IC₅₀ estimate.[15]

By adhering to these detailed protocols and validation checks, researchers can confidently and accurately determine the binding characteristics of this compound, providing crucial data for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Purification of Crude 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Phenylamino)cyclopentanecarboxylic acid is a synthetic amino acid derivative with potential applications in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. The synthesis of this compound, likely through a modified Strecker reaction, can introduce a variety of impurities, including unreacted starting materials, intermediates, and side-products. This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols for recrystallization, acid-base extraction, and column chromatography. The methodologies described herein are grounded in fundamental chemical principles and are designed to be robust and adaptable to various laboratory scales.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
CAS Number 6636-94-8[1][2]
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1]
Appearance Likely a white to off-white solidGeneral knowledge
pKa (Carboxylic Acid) ~4-5 (Predicted)[3][4]
pKa (Anilinic Amine) ~4-5 (Predicted)[3][4]

Note: Predicted pKa values are based on the structure and data for similar compounds. Experimental determination is recommended for precise optimization of pH-dependent steps.

Understanding Potential Impurities

The probable synthetic route for this compound is a Strecker synthesis involving cyclopentanone, aniline, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[5][6] This pathway can lead to several types of impurities:

  • Unreacted Starting Materials: Cyclopentanone and aniline.

  • Intermediate: 1-(Phenylamino)cyclopentanecarbonitrile.

  • Side-Products: Products from the self-condensation of cyclopentanone or other side reactions.

  • Hydrolysis Byproducts: Ammonium salts if ammonia is used in the initial step and not fully removed.

A schematic of the likely synthesis and the point of origin of major impurities is depicted below.

G cluster_synthesis Strecker Synthesis cluster_hydrolysis Hydrolysis cluster_impurities Potential Impurities Cyclopentanone Cyclopentanone Aminonitrile 1-(Phenylamino)cyclopentanecarbonitrile (Intermediate Impurity) Cyclopentanone->Aminonitrile Formation of α-aminonitrile Aniline Aniline Aniline->Aminonitrile Formation of α-aminonitrile Cyanide Cyanide Source (e.g., KCN) Cyanide->Aminonitrile Formation of α-aminonitrile Final_Product This compound (Crude Product) Aminonitrile->Final_Product Acid or Base Hydrolysis Unreacted_SM Unreacted Cyclopentanone & Aniline Intermediate_Impurity Unreacted Aminonitrile Side_Products Side-Products

Figure 1: Synthetic pathway and origin of impurities.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve high purity. The choice of method will depend on the nature and quantity of the impurities present.

G Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes acidic/basic impurities Chromatography Column Chromatography Crude_Product->Chromatography For difficult separations Recrystallization Recrystallization Acid_Base->Recrystallization Removes neutral impurities Recrystallization->Chromatography Further polishing Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Chromatography->Pure_Product

Figure 2: General purification workflow.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the amphoteric nature of this compound, which possesses both a weakly acidic carboxylic acid group and a weakly basic aniline-type amino group. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an organic and an aqueous phase, leaving behind neutral impurities.[7]

Rationale:

  • Basification: Treating an ethereal solution of the crude product with a weak base (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Neutral impurities will remain in the organic layer.

  • Acidification: The aqueous layer containing the carboxylate salt is then acidified. This protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution, which can then be collected by filtration.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether. Use a sufficient volume to fully dissolve the material.

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the desired product. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the product. Combine the aqueous extracts.

  • Backwash (Optional): To remove any entrapped neutral impurities, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the ether layer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3). A white precipitate of the purified this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[8]

Solvent Selection: The choice of solvent is critical. For a compound with both polar (amino and carboxylic acid) and non-polar (phenyl and cyclopentyl) groups, a moderately polar solvent or a mixed solvent system is often effective.

Solvent/SystemRationale
Ethanol/Water Ethanol will dissolve the compound, and the addition of water as an anti-solvent will induce crystallization upon cooling.[9]
Isopropanol A good balance of polarity that may provide the desired solubility profile.
Ethyl Acetate/Hexane Ethyl acetate acts as the primary solvent, and hexane as the anti-solvent.

Procedure (Using Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). For a moderately polar compound like this compound, normal-phase chromatography is a suitable option.

Thin-Layer Chromatography (TLC) for Method Development: Before running a column, it is essential to determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

Recommended TLC Solvent Systems:

  • n-Butanol:Acetic Acid:Water (e.g., 4:1:1 or 12:3:5 by volume)[10][11]

  • Dichloromethane:Methanol (with a small percentage of acetic acid, e.g., 95:5:0.1)

Materials:

  • Silica gel (for column chromatography)

  • Selected eluent (from TLC analysis)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid in a vacuum oven.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Conclusion

The purification of crude this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The optimal strategy will depend on the specific impurity profile of the crude material. The protocols provided in this document offer a robust starting point for researchers to obtain this valuable compound in high purity, thereby ensuring the integrity and reliability of their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic yield.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, which is often prepared via a reaction analogous to the Strecker or Bucherer-Bergs synthesis, followed by hydrolysis.

Issue 1: Low Yield of the Intermediate α-Aminonitrile

Question: My initial reaction to form the α-aminonitrile, 1-amino-1-cyanocyclopentane, from cyclopentanone, a cyanide source, and an amine source is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: A low yield of the α-aminonitrile intermediate is a frequent bottleneck. The root causes often lie in suboptimal reaction conditions or reagent stoichiometry. Let's break down the critical factors.

The formation of the α-aminonitrile is a multi-step equilibrium process. First, the ketone (cyclopentanone) reacts with an amine source (like ammonia or aniline) to form an imine or an enamine. Subsequently, a cyanide ion attacks the electrophilic carbon of this intermediate.[1][2]

Workflow for Optimizing α-Aminonitrile Formation:

cluster_0 Problem: Low α-Aminonitrile Yield cluster_1 Troubleshooting Steps cluster_2 Solution Problem Low Yield of 1-amino-1-cyanocyclopentane Reagent_Quality Verify Reagent Purity (Cyclopentanone, Cyanide, Amine) Problem->Reagent_Quality 1. Check Inputs Stoichiometry Optimize Molar Ratios (Ketone:Cyanide:Amine) Reagent_Quality->Stoichiometry pH_Control Adjust and Maintain pH (Typically 8-10) Stoichiometry->pH_Control Temperature Control Reaction Temperature (Often 0-25°C initially) pH_Control->Temperature Solvent Select Appropriate Solvent (e.g., aq. Ethanol, Methanol) Temperature->Solvent Solution Improved α-Aminonitrile Yield Solvent->Solution Implement Optimized Conditions

Caption: Troubleshooting workflow for low α-aminonitrile yield.

Detailed Optimization Strategies:

  • Reagent Quality and Stoichiometry:

    • Cyclopentanone: Ensure it is free of acidic impurities and peroxides, which can interfere with the reaction. Distillation may be necessary.

    • Cyanide Source: Use fresh, high-purity sodium or potassium cyanide.

    • Amine Source: If using ammonium chloride and ammonia solution, ensure the ammonia concentration is accurate.[3] When using aniline directly, ensure its purity.

    • Molar Ratios: A common starting point is a 1:1.1:1.5 molar ratio of cyclopentanone:cyanide:amine source. An excess of the cyanide and amine helps to drive the equilibrium towards the product.[4]

  • pH Control:

    • The pH is critical. The reaction requires a slightly basic medium (pH 8-10) to ensure the presence of free cyanide nucleophile (HCN has a pKa of ~9.2).[2]

    • If the pH is too low, the concentration of CN- is reduced. If it's too high, cyclopentanone can undergo self-condensation (aldol reaction) as a side reaction.

    • Ammonium carbonate or a combination of ammonium chloride and aqueous ammonia can act as a buffer.[4]

  • Temperature and Reaction Time:

    • The initial mixing of reagents is often done at a lower temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.

    • After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. Monitor the reaction progress by TLC or GC-MS.

ParameterRecommended RangeRationale
Cyclopentanone:Cyanide:Amine 1 : 1.1-1.5 : 1.5-2.0Excess cyanide and amine drive the equilibrium towards the aminonitrile.
pH 8 - 10Ensures sufficient free cyanide nucleophile without promoting ketone side reactions.
Initial Temperature 0 - 5 °CControls exothermicity and minimizes side product formation.
Reaction Temperature 20 - 25 °CAllows the reaction to proceed to completion at a reasonable rate.
Issue 2: Incomplete Hydrolysis of the Nitrile Group

Question: I have successfully synthesized the α-aminonitrile intermediate, but the subsequent hydrolysis to the carboxylic acid is sluggish and gives a low yield of the final product. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis of the nitrile is a common challenge. This step typically requires harsh conditions, and optimizing these is key to achieving a high yield. The hydrolysis can proceed under either acidic or basic conditions, with acidic hydrolysis being more common for this type of substrate.[5]

Workflow for Optimizing Nitrile Hydrolysis:

cluster_0 Problem: Incomplete Hydrolysis cluster_1 Troubleshooting Steps cluster_2 Solution Problem Low Yield of 1-(Phenylamino) cyclopentanecarboxylic acid Acid_Choice Select Strong Acid (e.g., conc. HCl, H2SO4) Problem->Acid_Choice Concentration Optimize Acid Concentration (e.g., 6M to 12M HCl) Acid_Choice->Concentration Temperature Increase Reaction Temperature (Reflux is common) Concentration->Temperature Reaction_Time Extend Reaction Time (Monitor by TLC/LC-MS) Temperature->Reaction_Time Co_Solvent Consider a Co-Solvent (e.g., Acetic Acid, Dioxane) Reaction_Time->Co_Solvent Solution Complete Hydrolysis and Improved Product Yield Co_Solvent->Solution

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Detailed Optimization Strategies:

  • Acid Selection and Concentration:

    • Strong mineral acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[5]

    • A mixture of concentrated HCl and glacial acetic acid can improve the solubility of the organic substrate and facilitate the reaction.[5]

    • Start with a concentration of 6M HCl and increase if the reaction is slow.

  • Temperature and Reaction Time:

    • Elevated temperatures are almost always necessary. Refluxing the reaction mixture is a common practice.

    • The hydrolysis can be slow, sometimes requiring 12-24 hours or more.[5] It is crucial to monitor the disappearance of the starting material and the formation of the product.

  • Work-up Procedure:

    • After hydrolysis, the product is often precipitated by adjusting the pH of the reaction mixture to its isoelectric point. This minimizes its solubility in the aqueous medium and maximizes recovery.

    • Careful neutralization is required to avoid the formation of salts that may be difficult to separate.

ParameterRecommended ConditionRationale
Hydrolysis Agent Conc. HCl or H₂SO₄Strong acid is required to protonate the nitrile and facilitate nucleophilic attack by water.
Temperature Reflux (e.g., ~100-110 °C)Provides the necessary activation energy for the hydrolysis of the stable nitrile group.
Reaction Time 12 - 24 hoursEnsures the reaction proceeds to completion. Monitor progress.
Co-Solvent Glacial Acetic AcidCan improve the solubility of the α-aminonitrile in the aqueous acid.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and direct methods are analogous to the classical amino acid syntheses:

  • Strecker Synthesis: This involves a one-pot, three-component reaction between cyclopentanone, aniline (or ammonia followed by N-arylation), and a cyanide source (like KCN or NaCN).[1][3] The resulting α-aminonitrile is then hydrolyzed to the final carboxylic acid.[2]

  • Bucherer-Bergs Reaction: This method uses cyclopentanone, potassium cyanide, and ammonium carbonate. This initially forms a hydantoin intermediate, which is then hydrolyzed under strong acidic or basic conditions to yield the desired amino acid.[4][6]

Q2: I am observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent its formation?

A2: The formation of dark, polymeric byproducts is often due to side reactions of the starting materials or intermediates under the reaction conditions.

  • Cyclopentanone Self-Condensation: Under strongly basic conditions, cyclopentanone can undergo an aldol condensation to form dimers and polymers. Maintaining the pH in the recommended range of 8-10 is crucial to minimize this.[4]

  • Oxidation of Aniline: Aniline is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this, especially if the reaction is run for an extended period.

  • Temperature Control: Overheating during the initial exothermic phase of the reaction can promote polymerization and decomposition.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically relies on its amphoteric nature and differences in solubility.

  • Precipitation at the Isoelectric Point: After hydrolysis, carefully adjust the pH of the aqueous solution. The product will be least soluble at its isoelectric point, causing it to precipitate out. This is a very effective initial purification step.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.[4]

  • Washing: The filtered solid should be washed with cold water to remove any residual inorganic salts and then with a non-polar solvent like hexane or ether to remove non-polar organic impurities.

Q4: Can I use a phase-transfer catalyst to improve the yield of the α-aminonitrile formation?

A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially if the reaction mixture is biphasic. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the cyclopentanone is located. This can increase the reaction rate and potentially improve the yield.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylamino)cyclopentanecarbonitrile (Strecker-type Synthesis)
  • To a stirred solution of aniline (1.0 eq) in methanol at 0-5 °C, add cyclopentanone (1.0 eq).

  • Separately, dissolve potassium cyanide (1.1 eq) in a minimal amount of water.

  • Slowly add the aqueous potassium cyanide solution to the cyclopentanone/aniline mixture, maintaining the temperature below 10 °C.

  • Add glacial acetic acid (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis to this compound
  • Add the crude 1-(Phenylamino)cyclopentanecarbonitrile from the previous step to a round-bottom flask.

  • Add a 1:1 mixture of concentrated hydrochloric acid and glacial acetic acid.[5]

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 18-24 hours.

  • Monitor the reaction by TLC for the disappearance of the nitrile.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide to a pH of approximately 5-6 (the isoelectric point). The product should precipitate.

  • Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude this compound.

  • Recrystallize from an ethanol/water mixture for further purification if necessary.

IV. References

  • Guidechem. 1-PHENYLAMINO-CYCLOPENTANECARBOXYLIC ACID | CAS No.6636-94-8 Synthetic Routes. Available from: --INVALID-LINK--

  • Alfa Chemistry. Bucherer-Bergs Reaction. Available from: --INVALID-LINK--

  • Wikipedia. Strecker amino acid synthesis. Available from: --INVALID-LINK--

  • Master Organic Chemistry. Strecker Synthesis. Available from: --INVALID-LINK--

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3989. Available from: --INVALID-LINK--

  • Wikipedia. Bucherer–Bergs reaction. Available from: --INVALID-LINK--

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Strecker Synthesis. Available from: --INVALID-LINK--

  • Google Patents. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Available from: --INVALID-LINK--

  • Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Available from: --INVALID-LINK--

  • Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: --INVALID-LINK--

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: --INVALID-LINK--

  • Google Patents. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: --INVALID-LINK--

  • Sketchy. Synthesis of Alpha-Amino Acids. Available from: --INVALID-LINK--

  • ChemScene. This compound | CAS 6636-94-8. Available from: --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. This compound|CAS 6636-94-8. Available from: --INVALID-LINK--

  • Patsnap. Preparation method of cyclopentanecarboxylic acid. Available from: --INVALID-LINK--

  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Available from: --INVALID-LINK--

  • Google Patents. IL80577A0 - Process for the preparation of cyclopentanecarboxylic acid derivatives. Available from: --INVALID-LINK--

  • Research and Reviews: Journal of Chemistry. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Available from: --INVALID-LINK--

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available from: --INVALID-LINK--

  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. 1-Phenylamino-cyclopentanecarboxylic acid | CAS 6636-94-8. Available from: --INVALID-LINK--

  • ChemicalBook. 1-(phenylamino)cyclopentane-1-carboxylic acid. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Available from: --INVALID-LINK--

References

troubleshooting common problems in 1-(Phenylamino)cyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We will delve into the mechanistic intricacies of the primary synthetic routes and provide field-proven insights to troubleshoot common experimental hurdles.

Introduction to the Synthesis of this compound

This compound is a substituted amino acid derivative with applications in medicinal chemistry and materials science. Its synthesis is most commonly achieved through two well-established multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer convergent routes to the target molecule, but each presents a unique set of challenges that can impact yield, purity, and scalability.

This guide will provide a detailed, question-and-answer-based approach to troubleshooting these synthetic routes. We will explore the causality behind common experimental failures and offer robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: The Strecker Synthesis Route

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1] For this compound, the reaction proceeds via the formation of an α-aminonitrile intermediate from cyclopentanone, aniline, and a cyanide source, followed by hydrolysis.[2]

Strecker_Synthesis Cyclopentanone Cyclopentanone Iminium Cyclopentylidene-phenyl-iminium ion Cyclopentanone->Iminium Aniline Aniline Aniline->Iminium Cyanide Cyanide Source (e.g., NaCN, KCN) Aminonitrile 1-(Phenylamino)cyclopentane-1-carbonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ FinalProduct This compound Aminonitrile->FinalProduct Hydrolysis (H₃O⁺)

Caption: Strecker synthesis workflow for this compound.

Q1: My Strecker reaction has a very low yield of the aminonitrile intermediate. What are the likely causes and how can I improve it?

A1: Low yields of 1-(phenylamino)cyclopentanecarbonitrile are a common issue and can often be traced back to several factors related to iminium ion formation and cyanide addition.

  • Incomplete Imine/Iminium Formation: The initial condensation of aniline and cyclopentanone to form the imine, which is then protonated to the reactive iminium ion, is a reversible equilibrium.[3]

    • Troubleshooting:

      • Water Removal: The formation of the imine releases water. To drive the equilibrium towards the product, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

      • pH Control: The reaction is typically acid-catalyzed.[4] Ensure the presence of a mild acid to protonate the cyclopentanone, activating it for nucleophilic attack by aniline. However, strongly acidic conditions will protonate the aniline, rendering it non-nucleophilic. A buffer system or the use of an amine salt like aniline hydrochloride can help maintain an optimal pH.

  • Side Reactions of Aniline: Aniline can undergo side reactions that consume the starting material.

    • Troubleshooting:

      • Temperature Control: Keep the reaction temperature moderate. Higher temperatures can promote polymerization or other side reactions of aniline.

      • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of aniline.

  • Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the iminium ion is the crucial C-C bond-forming step.

    • Troubleshooting:

      • Cyanide Source: The choice of cyanide source can be important. While hydrogen cyanide (HCN) is highly reactive, its extreme toxicity makes it less practical.[3] Sodium or potassium cyanide are safer alternatives. Ensure the cyanide salt is fully dissolved to maximize its availability. The use of a phase-transfer catalyst can be beneficial if the cyanide salt has low solubility in the reaction medium.

      • Reaction Time: The addition of cyanide can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

ParameterRecommendationRationale
Water Removal Add anhydrous MgSO₄ or use a Dean-Stark trap.Drives the imine formation equilibrium forward.
pH Use a mild acid catalyst or an aniline salt.Optimizes iminium ion formation without deactivating the aniline.
Temperature Maintain moderate temperatures (e.g., room temperature to 50 °C).Minimizes side reactions and polymerization.
Cyanide Source Use NaCN or KCN; consider a phase-transfer catalyst.Ensures a sufficient concentration of nucleophilic cyanide.

Q2: The hydrolysis of the aminonitrile to the final carboxylic acid is incomplete or results in decomposition. How can I optimize this step?

A2: The hydrolysis of the nitrile group in the presence of an amino group can be challenging, requiring careful control of conditions to avoid side reactions and ensure complete conversion.

  • Harsh Hydrolysis Conditions: Strong acidic or basic conditions at high temperatures can lead to decomposition of the product.

    • Troubleshooting:

      • Stepwise Hydrolysis: Consider a two-step hydrolysis. First, use milder conditions (e.g., concentrated HCl at a lower temperature) to hydrolyze the nitrile to an amide. Once the amide is formed, it can be hydrolyzed to the carboxylic acid under slightly more vigorous conditions.

      • Protecting Groups: While more synthetically demanding, protection of the amino group before nitrile hydrolysis can prevent side reactions. However, this adds extra steps to the overall synthesis.

  • Difficult Work-up and Purification: The product is an amino acid, which is zwitterionic and can be soluble in both aqueous and, to some extent, organic phases, making extraction difficult.

    • Troubleshooting:

      • Isoelectric Point Precipitation: The key to isolating your product is to adjust the pH of the aqueous solution to its isoelectric point (pI). At the pI, the amino acid has a net zero charge and its solubility in water is at a minimum, causing it to precipitate. The pI can be determined experimentally by slowly adding acid or base to the solution and monitoring for precipitation.

      • Recrystallization: Once the crude product is isolated, it can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.

  • Aminonitrile Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq.) and aniline (1.0 eq.) in methanol.

    • Add sodium cyanide (1.1 eq.) to the mixture.

    • Cool the flask in an ice bath and slowly add a solution of acetic acid (1.1 eq.) in methanol.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(phenylamino)cyclopentanecarbonitrile.

  • Hydrolysis:

    • To the crude aminonitrile, add a 6 M solution of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.

Part 2: The Bucherer-Bergs Reaction Route

The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[5] For this compound, this would involve a modified reaction using aniline. However, the classical Bucherer-Bergs reaction uses ammonium carbonate, which provides the amino group.[6] A direct Bucherer-Bergs reaction with a primary amine like aniline is less common but can be adapted. A more standard approach would be to synthesize the corresponding hydantoin and then hydrolyze it.

Bucherer_Bergs Cyclopentanone Cyclopentanone Hydantoin 5,5-Cyclopentamethylenehydantoin Cyclopentanone->Hydantoin Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin Carbamate N-Carbamoyl-1-aminocyclopentanecarboxylic acid Hydantoin->Carbamate Step 1 Hydrolysis1 Hydrolysis (Base) AminoAcid 1-Aminocyclopentanecarboxylic acid Carbamate->AminoAcid Step 2 Hydrolysis2 Hydrolysis (Acid) FinalProduct This compound AminoAcid->FinalProduct Arylation (e.g., Buchwald-Hartwig) Aniline Aniline Aniline->FinalProduct

Caption: A possible Bucherer-Bergs route to this compound.

Q3: I am attempting a Bucherer-Bergs reaction, but I am getting low yields of the hydantoin intermediate and significant polymerization.

A3: Low yields and polymerization are known challenges in the Bucherer-Bergs reaction.[5] Several factors can contribute to these issues.

  • Long Reaction Times and High Temperatures: The traditional Bucherer-Bergs reaction often requires prolonged heating, which can lead to the degradation of reactants and products, as well as polymerization.

    • Troubleshooting:

      • Ultrasonication: The use of ultrasonic irradiation has been shown to significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times, which can improve yields and reduce side reactions.[5]

      • Microwave Synthesis: Microwave-assisted synthesis can also be a valuable tool for accelerating the reaction and improving yields.

  • Reagent Volatility: Ammonium carbonate decomposes into ammonia and carbon dioxide upon heating, and these gaseous reagents can be lost from the reaction mixture, leading to incomplete conversion.[7]

    • Troubleshooting:

      • Sealed Reaction Vessel: Performing the reaction in a sealed vessel or a pressure reactor can help to maintain a high concentration of ammonia and carbon dioxide in the reaction mixture.

      • Hoyer Modification: This modification involves heating the reaction mixture in an atmosphere of carbon dioxide under elevated pressure, which has been shown to improve yields.[8]

  • Solvent Choice: The polarity of the solvent can affect the solubility of the reactants and intermediates, influencing the reaction rate and yield.

    • Troubleshooting:

      • Co-solvents: While aqueous ethanol is commonly used, for less reactive ketones, the use of solvents like formamide or dimethylformamide (DMF) has been recommended to improve solubility and reaction rates.[9]

ParameterRecommendationRationale
Reaction Time/Temp Use ultrasonication or microwave synthesis.Accelerates the reaction, allowing for milder conditions.
Reagent Loss Use a sealed vessel or a CO₂ atmosphere (Hoyer mod.).Maintains a high concentration of gaseous reactants.
Solvent Consider formamide or DMF for challenging substrates.Improves the solubility of reactants and intermediates.

Q4: The hydrolysis of the hydantoin intermediate to the amino acid is proving difficult. What are the best conditions for this transformation?

A4: The hydrolysis of the stable hydantoin ring requires vigorous conditions, which can sometimes lead to decomposition of the desired amino acid.

  • Incomplete Hydrolysis: The hydantoin ring is quite stable and requires strong acid or base to hydrolyze.

    • Troubleshooting:

      • Strong Base: Refluxing the hydantoin with a strong base like barium hydroxide or sodium hydroxide is a common method. The resulting amino acid salt can then be neutralized to precipitate the product.

      • Strong Acid: Alternatively, strong acids like hydrochloric acid can be used for the hydrolysis.

  • Epimerization: If there are other stereocenters in the molecule, the harsh hydrolysis conditions can lead to epimerization. For the synthesis of this compound, this is not a concern as the alpha-carbon is not a stereocenter.

  • Enzymatic Hydrolysis: For a milder and more selective approach, enzymatic hydrolysis can be considered. Hydantoinases are enzymes that can specifically hydrolyze the hydantoin ring to the corresponding N-carbamoyl amino acid, which can then be hydrolyzed to the free amino acid.[10][11] This method avoids the harsh conditions of chemical hydrolysis.

  • Hydantoin Formation:

    • In a pressure vessel, combine cyclopentanone (1.0 eq.), potassium cyanide (1.2 eq.), and ammonium carbonate (2.5 eq.) in a mixture of ethanol and water.

    • Seal the vessel and heat the mixture with stirring at 80-100 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin.

    • Filter the solid, wash with cold water, and dry.

  • Hydantoin Hydrolysis:

    • Place the crude hydantoin in a round-bottom flask with a 2 M solution of sodium hydroxide.

    • Heat the mixture to reflux for several hours until the hydantoin has completely dissolved and the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize to obtain the pure 1-aminocyclopentanecarboxylic acid.

  • N-Arylation:

    • The final step would involve the N-arylation of 1-aminocyclopentanecarboxylic acid with a suitable phenylating agent, for example, through a Buchwald-Hartwig amination or a similar cross-coupling reaction. This step would require careful optimization of the catalyst, ligand, base, and solvent.

Conclusion

The synthesis of this compound can be successfully achieved via either the Strecker or the Bucherer-Bergs route. The choice of method may depend on the available starting materials, equipment, and the desired scale of the reaction. By understanding the underlying chemical principles and potential pitfalls of each step, researchers can effectively troubleshoot common problems and optimize their synthetic protocols to achieve high yields of the pure product. This guide provides a foundation for addressing these challenges, but as with any chemical synthesis, careful experimentation and analysis are paramount to success.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(Phenylamino)cyclopentanecarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 1-(Phenylamino)cyclopentanecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound, a compound of interest in medicinal chemistry.[1]

Q1: What are the primary methods for derivatizing this compound?

The two primary functional groups on this compound available for derivatization are the carboxylic acid and the secondary amine (phenylamino group). The most common derivatizations involve:

  • Esterification of the carboxylic acid group.

  • Amide bond formation (acylation) at the carboxylic acid group.

  • N-Acylation of the secondary amine.

The choice of derivatization strategy depends on the desired properties of the final molecule.

Q2: How do I choose the right coupling reagent for amide bond formation?

Selecting an appropriate coupling reagent is critical for efficient amide bond formation and minimizing side reactions.[2] Common choices include:

  • Carbodiimides: such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] These are widely used but can sometimes lead to racemization and the formation of N-acylurea byproducts.[3][5]

  • Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[3] These are highly efficient and reduce racemization.[3]

  • Aminium/Uronium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[2][3] These reagents are known for rapid reaction times and minimal racemization, especially when used with an additive like 1-hydroxybenzotriazole (HOBt).[2]

The optimal choice depends on the specific substrates, desired reaction conditions (e.g., solution-phase vs. solid-phase), and the need to suppress side reactions.[6]

Q3: What are the typical conditions for Fischer esterification of the carboxylic acid?

Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[7] Key considerations include:

  • Excess Alcohol: The reaction is an equilibrium process, so using the alcohol as the solvent or in large excess drives the reaction towards the ester product.[7][8]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[7] While not always necessary with a large excess of alcohol, azeotropic removal of water can improve yields.

  • Temperature: Heating the reaction mixture is typically required to achieve a reasonable reaction rate.[9]

Q4: How can I monitor the progress of my derivatization reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to determine the purity of the product.[11] Reverse-phase HPLC is a common method for separating the starting material and the derivatized product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing molecular weight information and can be a highly sensitive method for quantification.[12][13]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Troubleshooting Amide Coupling Reactions

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Troubleshooting workflow for low amide coupling yield.

Problem: Low or No Yield of the Desired Amide Product
Potential Cause Recommended Solution Scientific Rationale
Inactive Coupling Reagent Use a fresh bottle of the coupling reagent or one that has been stored under anhydrous conditions. Consider reagents like HATU or PyBOP which are generally more stable.[14]Many coupling reagents, especially carbodiimides, are moisture-sensitive and can decompose over time, leading to a loss of reactivity.
Poor Solubility of Starting Materials Select a solvent in which both the carboxylic acid and the amine are fully soluble. Common solvents for amide coupling include Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[14][15]For the coupling reaction to proceed efficiently, the reactants must be in the same phase to interact.
Steric Hindrance Increase the reaction temperature and/or time. Consider using a more powerful coupling reagent like HATU or PyAOP, which are effective for sterically hindered substrates.[3]Steric bulk around the carboxylic acid or amine can slow down the reaction rate. More forcing conditions or more reactive reagents can overcome this barrier.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reduced product yield.
Incorrect Stoichiometry or Base Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any acid formed during the reaction.[14][16]Proper stoichiometry ensures complete conversion. A suitable base is crucial for scavenging protons and driving the reaction forward without competing with the amine nucleophile.[4]
Troubleshooting Esterification Reactions

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Decision tree for optimizing esterification reactions.

Problem: Incomplete Reaction or Hydrolysis of the Ester Product
Potential Cause Recommended Solution Scientific Rationale
Equilibrium Limitation Use a large excess of the alcohol (often as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or molecular sieves.[7][9]Esterification is a reversible reaction. According to Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the desired ester.[7]
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄ or TsOH).[7]The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Low Reaction Temperature Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.Esterification reactions are often slow at room temperature, and heating is required to increase the reaction rate.[9]
Acid-Sensitive Substrate For substrates that are not stable under strongly acidic conditions, consider alternative methods such as Steglich esterification (DCC/DMAP) or reaction with an alkyl halide in the presence of a base.[5][8]Strong acids can cause decomposition or side reactions with sensitive functional groups. Milder, non-acidic conditions can prevent this.[5]

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Dissolve this compound (1.0 eq) in the desired alcohol (used in large excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

  • Heat the mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion , cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

IV. References

  • Lingeman, H., Hulshoff, A., Underberg, W. J. M., & Offermann, F. B. J. M. (1984). Rapid, sensitive and specific derivatization methods with 9-(hydroxymethyl)anthracene for the fluorimetric detection of carboxylic acids prior to reversed-phase high-performance liquid chromatographic separation. Journal of Chromatography A, 290, 215–222.

  • Fonteh, A., & Jose, J. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques, 16(1).

  • Lachman, J., Fernandez, M., & Escribano, M. I. (1982). Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts. Analytical Biochemistry, 122(2), 291-295.

  • Higashi, T. (2017). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 305-318.

  • Piestansky, J., Hanzelova, Z., & Stankovic, M. (2019). Derivatization reaction optimization. Molecules, 24(21), 3918.

  • Gogoi, P. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • Hassner, A., & Alexanian, V. (1978). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Tetrahedron Letters, 19(43), 4475-4478.

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • Wang, Z., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids. Retrieved from --INVALID-LINK--

  • Kataev, E. A., et al. (2019). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 74(10), 1050-1058.

  • Chen, T., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5517-5521.

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). The best reaction conditions for the N-acylation of various sulfonamides. Tetrahedron Letters, 51(26), 3447-3449.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • Kiss, L., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 10(11), 2268.

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. Retrieved from --INVALID-LINK--

  • Ketola, R. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1931-1941.

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(28), 3767-3769.

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435.

  • Sigma-Aldrich. (n.d.). 1-Phenyl-1-cyclopentanecarboxylic acid. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2023). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases.

  • National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

  • BenchChem. (n.d.). Application Note: A Step-by-Step Guide for N-Acylation with 4-Boc-1-Piperazinecarbonyl Chloride. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Phenylamino)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and design robust experimental and formulation strategies.

Part 1: Understanding the Molecule - The "Why" Behind the Solubility Problem

A thorough understanding of the molecule's structure is the first step in diagnosing and solving any solubility issue.

Q1: Why is this compound so poorly soluble in neutral aqueous solutions?

Answer: The poor aqueous solubility of this compound at neutral pH stems from its molecular structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) components.

  • Hydrophobic Character: The molecule features a phenyl group (-C6H5) and a cyclopentyl ring (-C5H9). These nonpolar, hydrocarbon-rich moieties are bulky and do not interact favorably with the highly polar, hydrogen-bonding network of water. Water molecules are strongly attracted to each other, and they effectively "squeeze out" nonpolar molecules, leading to low solubility.

  • Amphoteric Nature: The molecule is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the secondary phenylamino group, -NH-). At neutral pH (around 7), the carboxylic acid is partially deprotonated (as -COO-) and the amino group is largely in its neutral form. This can lead to a zwitterionic state or a neutrally charged molecule with minimal interaction with water, often resulting in the lowest solubility at its isoelectric point.

Q2: How does pH fundamentally alter the solubility of this compound?

Answer: The solubility of this compound is critically dependent on pH because its acidic and basic groups can be ionized (charged). Charged molecules interact much more favorably with polar water molecules, leading to a dramatic increase in solubility.[1]

  • In Acidic Conditions (Low pH): The secondary amino group gains a proton (protonation) to become a positively charged cation (-NH2+-). This charged form is significantly more water-soluble.

  • In Basic/Alkaline Conditions (High pH): The carboxylic acid group loses a proton (deprotonation) to become a negatively charged anion (-COO-). This process, known as salt formation, also dramatically increases water solubility.[2]

  • At the Isoelectric Point (pI): There is a specific pH, known as the isoelectric point, where the net charge on the molecule is zero. At this pH, the compound is least soluble and most likely to precipitate. For molecules with a carboxylic acid (pKa ~3.5-4.5) and a weakly basic amine, the pI is often in the slightly acidic to a neutral pH range.

The relationship between pH and the ionization state of the molecule can be visualized as follows:

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) low_ph_species Cationic Form (Protonated Amine) -NH2+ and -COOH HIGHLY SOLUBLE pI_species Neutral/Zwitterionic Form -NH2+ and -COO- MINIMUM SOLUBILITY low_ph_species->pI_species Increase pH high_ph_species Anionic Form (Deprotonated Carboxylate) -NH and -COO- HIGHLY SOLUBLE pI_species->high_ph_species Increase pH

Ionization states of this compound at different pH values.
Part 2: Primary Troubleshooting - First-Line Strategies

For ionizable compounds, pH adjustment is the most powerful, simplest, and most cost-effective initial strategy to enhance aqueous solubility.[3][]

Q3: What is the most effective first step to solubilize this compound?

Answer: The first and most critical step is to perform a pH-solubility profile . This experiment will quantitatively determine the optimal pH for dissolving your compound. Given its structure, solubility will be highest at either a low pH (e.g., pH 1-3) or a high pH (e.g., pH 8-10).

Experimental Protocol 1: Determining the pH-Solubility Profile

This protocol establishes the relationship between pH and the saturation solubility of your compound.

Objective: To find the pH at which the aqueous solubility of this compound is maximal.

Materials:

  • This compound powder

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7, 8, 10, 12)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Deionized water

Methodology:

  • Preparation: Add an excess amount of the powdered compound to a series of vials, ensuring undissolved solid will remain at equilibrium. For example, add 5-10 mg of the compound to 1 mL of each buffer in separate vials. This is the "slurry" method.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator. Allow them to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C). This ensures the solution becomes fully saturated.

  • pH Measurement: After equilibration, carefully measure the final pH of the slurry in each vial.

  • Sample Collection & Filtration: Withdraw a sample from the top of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to ensure you are only measuring the concentration of the dissolved compound.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final measured pH on the x-axis. The resulting graph will clearly show the pH ranges where solubility is highest.

Q4: My compound dissolves at high pH, but it precipitates when I add it to my neutral pH cell culture media. What can I do?

Answer: This is a very common and expected problem. When you add a small volume of your high-pH stock solution to a large volume of neutral buffer (like cell media), the pH of the stock is neutralized, causing the compound to crash out of solution. This phenomenon is a classic "precipitation upon dilution" issue.

The strategy here is to create a supersaturated solution that is temporarily stable at the final pH. This is often described as a "spring and parachute" approach, where a solubilizing agent acts as a "parachute" to prevent the "spring-loaded" supersaturated state from precipitating.[5] Common "parachute" excipients include polymers like HPMC or PVP. However, simpler methods like using co-solvents are often tried first.

Part 3: Advanced Solubilization Techniques

When pH adjustment alone is insufficient or incompatible with your experimental system, several other techniques can be employed, either alone or in combination.[6][7]

Q5: pH adjustment is not an option for my experiment. What is the next best approach?

Answer: The use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the aqueous environment more "hospitable" to hydrophobic molecules like this compound, thereby increasing its solubility. The solubility of a compound often increases exponentially with the fraction of co-solvent added.[10]

Workflow for co-solvent solubilization.
Data Table 1: Common Co-solvents for Research Applications

Co-solventTypical Concentration RangeProperties & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 10%Excellent solubilizing power. Can be toxic to cells at >0.5-1%. Used for preparing high-concentration stock solutions.
Ethanol (EtOH) 1% - 20%Good solubilizer, biocompatible. Can cause protein precipitation or cellular stress at higher concentrations.[]
Propylene Glycol (PG) 5% - 40%Common in pharmaceutical formulations. Less volatile and less toxic than ethanol.[11]
Polyethylene Glycol 400 (PEG 400) 10% - 50%Low toxicity, widely used in oral and parenteral formulations. Can be viscous.[]
Experimental Protocol 2: Screening for an Optimal Co-solvent System

Objective: To identify a co-solvent and its minimum effective concentration to achieve the desired drug concentration.

Methodology:

  • Prepare several stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 100 mg/mL in DMSO, 50 mg/mL in Ethanol).

  • In separate tubes, prepare a series of co-solvent/water mixtures (e.g., 50% EtOH in water, 25% EtOH in water, 10% EtOH in water, etc.).

  • Add a small, fixed amount of the compound powder to each mixture and determine the saturation solubility as described in Protocol 1.

  • Alternatively, for a quicker screen, take your concentrated stock (e.g., in DMSO) and perform serial dilutions into your final aqueous buffer. Observe for precipitation visually and/or by microscopy. The highest concentration that remains clear is your kinetically soluble limit.

  • Important: Always run a vehicle control (co-solvent + buffer, no drug) in your final experiment to account for any effects of the co-solvent itself.

Q6: My experiment is sensitive to organic solvents. Are there other options?

Answer: Yes. A highly effective and biocompatible alternative is cyclodextrin-mediated complexation . Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone, with a hydrophobic (water-fearing) interior cavity and a hydrophilic (water-loving) exterior.[12]

The hydrophobic rings of your this compound molecule can partition into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[13][14] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HPβCD) is a very common and safe choice for this purpose.

G cluster_system Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) center_node CD->center_node + Drug Drug Molecule (Hydrophobic Part) Drug->center_node Complex Soluble Inclusion Complex center_node->Complex Complexation in Water

References

Technical Support Center: Identifying and Removing Impurities from 1-(Phenylamino)cyclopentanecarboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-(Phenylamino)cyclopentanecarboxylic acid. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter during your experiments.

Introduction: The Importance of Purity

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the final drug product's efficacy, safety, and stability. Regulatory bodies such as the FDA and ICH have stringent guidelines for the identification and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide will equip you with the knowledge to identify and remove common impurities effectively.

Section 1: Impurity Identification

A critical first step in ensuring the quality of your this compound is the accurate identification of any impurities present.

Question 1: We've detected an unknown peak in our HPLC analysis. What's the best strategy to identify it?

Answer:

Identifying an unknown impurity requires a systematic approach, starting with readily available data and progressing to more sophisticated analytical techniques.

Initial Assessment:

  • Review the Synthesis: Carefully examine the synthetic route used to prepare the this compound. Potential impurities often include unreacted starting materials (e.g., cyclopentanone, aniline), by-products, or reagents.

  • HPLC-DAD Analysis: If your HPLC is equipped with a Diode Array Detector (DAD), compare the UV spectrum of the impurity peak with that of the main compound. A similar spectrum may indicate a structurally related impurity.

Advanced Identification Techniques:

If the initial assessment is inconclusive, the following techniques are indispensable for structural elucidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the impurity.[2][3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, significantly narrowing down the possibilities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, isolating the impurity via preparative HPLC followed by NMR analysis is often necessary.[4]

Workflow for Impurity Identification: ```dot graph TD { A[Unknown Peak in HPLC] --> B{Review Synthetic Route}; A --> C{Analyze UV Spectrum via HPLC-DAD}; B --> D[Hypothesize Potential Impurities]; C --> E{LC-MS Analysis for Molecular Weight}; E --> F{High-Resolution MS for Elemental Composition}; F --> G[Structure Elucidation]; D --> G; F --> H{Isolate Impurity via Preparative HPLC}; H --> I[NMR Spectroscopy for Definitive Structure]; I --> G; }

References

stability testing of 1-(Phenylamino)cyclopentanecarboxylic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 1-(Phenylamino)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing a robust stability profile for this compound.

Introduction to Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This data is crucial for determining the re-test period for the drug substance and recommended storage conditions.[2] For this compound, understanding its intrinsic stability is the first step in developing a safe, effective, and stable pharmaceutical product.

This guide will walk you through potential challenges and frequently asked questions related to designing and executing stability studies for this specific molecule, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your stability and forced degradation studies of this compound.

Issue 1: Rapid Degradation Observed Under Accelerated Conditions

Question: We are observing significant degradation of our this compound drug substance in our 6-month accelerated stability study (40°C ± 2°C / 75% RH ± 5% RH), exceeding our acceptance criteria. How should we proceed?

Answer:

Observing significant degradation under accelerated conditions is a critical finding that requires a systematic investigation. Here’s how to approach this issue:

1. Confirm the "Significant Change": According to ICH Q1A(R2) guidelines, a "significant change" for a drug substance is defined as a failure to meet its specification.

2. Immediate Actions & Investigation:

  • Initiate Intermediate Testing: If you haven't already, you must begin testing at an intermediate storage condition (30°C ± 2°C / 65% RH ± 5% RH).[5] This will help determine if the degradation is significantly temperature-dependent.

  • Characterize Degradants: The primary goal is to identify the structure of the degradation products. This is crucial for understanding the degradation pathway. Techniques like LC-MS/MS are invaluable for this purpose.

  • Evaluate the Degradation Pathway: Based on the structure of this compound (a secondary amine and a carboxylic acid), potential degradation pathways include:

    • Oxidation: The secondary amine is susceptible to oxidation.

    • Decarboxylation: The carboxylic acid group could be lost, especially at elevated temperatures.

    • Hydrolysis: While less likely for this structure, it should not be entirely ruled out without evidence.

3. Probable Causes & Solutions:

Probable Cause Proposed Solution Scientific Rationale
Oxidative Degradation - Package the drug substance under an inert atmosphere (e.g., nitrogen or argon).- Consider the inclusion of an antioxidant in the formulation if this is a drug product study.The phenylamino moiety can be susceptible to oxidation, leading to colored degradants or changes in potency. Removing oxygen from the packaging can mitigate this.
Thermal Degradation - Propose a lower storage temperature based on the intermediate and long-term stability data.- Investigate the solid-state properties of the drug substance (e.g., polymorphism), as different forms can have different stabilities.Some molecules have low melting points or are inherently thermally labile. Understanding the thermal behavior through techniques like Differential Scanning Calorimetry (DSC) can provide critical insights.
Interaction with Container/Closure System - Test the drug substance in different types of primary packaging materials.Leachables from the packaging material or adsorption of the drug substance onto the container surface can catalyze degradation.
Issue 2: No Degradation Observed in Forced Degradation Studies

Question: We have subjected this compound to a range of stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines, but we are seeing minimal to no degradation. Is this acceptable?

Answer:

While it may seem positive that the molecule is highly stable, the purpose of forced degradation studies is to demonstrate the specificity of your analytical method to detect and separate degradants from the parent peak.[6] If no degradation is observed, the stability-indicating nature of your method has not been proven.

1. Review and Intensify Stress Conditions: The conditions outlined in ICH guidelines are a starting point.[2][7] If no degradation is observed, you may need to apply more strenuous conditions.

Stress Condition Initial Condition (Example) Intensified Condition (Example)
Acid Hydrolysis 0.1N HCl at 60°C for 30 minutesReflux with 1N HCl for several hours.
Base Hydrolysis 0.1N NaOH at 60°C for 30 minutesReflux with 1N NaOH for several hours.
Oxidation 3% H₂O₂ at room temperature10-30% H₂O₂ at an elevated temperature.
Thermal 60°CIncrease temperature in 10°C increments above the accelerated testing temperature.
Photostability ICH Q1B recommended light exposureIncrease the duration of exposure.

2. Experimental Workflow for Forced Degradation:

Caption: Workflow for ensuring adequate degradation in forced degradation studies.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for stability testing of this compound?

A1: The recommended long-term storage conditions depend on the climatic zone for which the product is intended.[5] According to ICH guidelines, the most common long-term storage conditions are:

  • 25°C ± 2°C / 60% RH ± 5% RH

  • 30°C ± 2°C / 65% RH ± 5% RH

The choice between these should be based on the intended market for the final drug product.

Q2: What type of analytical method is most suitable for stability studies of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the most common and recommended approach. Given the phenylamino group, the compound should have a strong UV chromophore, making detection straightforward.

Key considerations for method development:

  • Column Chemistry: A C18 column is a good starting point for this moderately polar molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer can be adjusted to ensure the carboxylic acid and amine groups are in the desired protonation state for optimal retention and peak shape.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

Q3: How do I establish the testing frequency for my stability studies?

A3: The testing frequency is defined by ICH Q1A(R2).

  • Long-Term Storage: For a study with a proposed shelf life of at least 12 months, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

  • Accelerated Storage: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended for a 6-month study.[2]

  • Intermediate Storage: For a 12-month study, a minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, and 12 months), should be included.[2]

Q4: What are the key parameters to evaluate during a stability study for this compound?

A4: The stability protocol should include tests for attributes of the drug substance that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[8] For this compound, these would typically include:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay: To determine the potency of the active ingredient.

  • Purity: To quantify any degradation products that may have formed.

  • Water Content: If the material is hygroscopic.

  • Solid-State Characterization (e.g., XRPD, DSC): If the substance is known to exist in different polymorphic forms.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and to establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Heat at 80°C for 2 hours.

    • Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Expose the solid drug substance to 80°C in an oven for 48 hours.

    • Dissolve and dilute to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

    • Dissolve and dilute to a final concentration of 0.1 mg/mL.

  • Analysis:

    • Analyze all samples by the developed HPLC/UPLC method.

    • Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: HPLC Method for Quantification

Objective: To provide a starting point for an HPLC method for the quantification of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

References

Technical Support Center: Refining HPLC Separation of 1-(Phenylamino)cyclopentanecarboxylic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the HPLC analysis of 1-(Phenylamino)cyclopentanecarboxylic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring you can build robust, reliable, and scientifically sound separation methods.

Part 1: Foundational HPLC Method Parameters

The successful separation of this compound, an acidic compound, and its metabolites hinges on careful selection of the initial HPLC parameters. Metabolites can range from more polar to less polar than the parent compound, requiring a method that can resolve analytes with diverse physicochemical properties.[1]

1.1. Column Selection: The Core of the Separation

For a compound like this compound, a reversed-phase (RP) C18 column is the universally recommended starting point.[2] The non-polar stationary phase effectively retains the molecule's hydrophobic phenyl and cyclopentane groups.

  • Why a C18 Column? The C18 stationary phase provides strong hydrophobic interactions with the non-polar regions of the analyte. For separating a parent drug from its metabolites, which may have slight differences in polarity (e.g., due to hydroxylation), a high-quality, end-capped C18 column offers the necessary resolving power.[2]

  • Considering Metabolite Polarity: If metabolites are highly polar and elute near the void volume, a column designed for enhanced polar retention, such as an aqueous-compatible C18 or a polar-embedded phase, should be considered.[3] Conversely, for very non-polar metabolites, a standard C18 or even a C8 column may provide adequate separation.[4][5]

1.2. Mobile Phase: Driving Selectivity and Retention

The mobile phase is the most powerful tool for manipulating retention and selectivity in reversed-phase HPLC.[6]

  • Organic Modifier: Acetonitrile and methanol are the primary organic solvents used. Acetonitrile typically provides sharper peaks and lower backpressure, while methanol can offer different selectivity, which might be advantageous for resolving closely eluting peaks.[7]

  • The Critical Role of pH: this compound contains a carboxylic acid group. The pH of the mobile phase dictates the ionization state of this group, which dramatically impacts retention.[8][9][10]

    • Ion Suppression: To achieve good retention and symmetrical peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa of the carboxylic acid group.[11][12] This ensures the analyte is in its neutral, more hydrophobic form, leading to stronger interaction with the C18 stationary phase and preventing peak tailing caused by secondary interactions.[7][12]

    • Recommended Modifier: Adding 0.1% formic acid or 0.1% acetic acid to the aqueous portion of the mobile phase is a standard practice to maintain a low pH (typically between 2.5 and 3.5) and ensure reproducible results.[13]

1.3. Detection

Given the presence of a phenyl group, UV detection is the most straightforward approach. A preliminary wavelength scan of the parent compound should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a gradient elution method?

A robust starting point for method development is a linear gradient from a low to a high percentage of organic solvent. For a standard 150 mm x 4.6 mm C18 column, try the following:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

This broad gradient will help determine the approximate elution conditions for the parent compound and its potential metabolites, which can then be refined.

Q2: My peak for the parent compound is tailing severely. What is the most likely cause?

Peak tailing for an acidic compound like this compound is most often caused by secondary interactions between the ionized analyte and residual silanol groups on the silica-based column packing.[14]

  • Primary Solution: Ensure the mobile phase pH is sufficiently low. The addition of an acid like 0.1% formic acid is crucial to suppress the ionization of the carboxylic acid group.[7] If you are already using an acidic modifier, ensure it is fresh and accurately prepared.

  • Secondary Cause: Column overload can also cause tailing.[15] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[7][13]

Q3: I am not seeing any retention; all my peaks are eluting at the solvent front. Why?

This typically indicates that the analytes are too polar for the current conditions or the mobile phase is too strong.

  • Check Mobile Phase Composition: Ensure your initial mobile phase conditions have a high percentage of the aqueous component (e.g., 90-95% Water with 0.1% Formic Acid).

  • Consider Analyte Polarity: If your metabolites are highly polar (e.g., glucuronide conjugates), they may not be retained well on a standard C18 column. In this case, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.[1][3]

Q4: My retention times are drifting to shorter times over a series of injections. What should I investigate?

Retention time drift is a common issue that can compromise data quality.[16]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. This can take 10-20 column volumes.[17]

  • Mobile Phase Stability: If using a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a stronger mobile phase and shorter retention times.[18] Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Unstable column temperature can cause significant retention time shifts.[16] Using a column oven is essential for reproducible chromatography.[19]

  • System Leaks: A small, often invisible leak in the system can lead to a lower flow rate than set, causing retention time drift.[18] Check for salt deposits around fittings, which can indicate a slow leak.[18]

Part 3: In-Depth Troubleshooting Guides

Guide 1: Resolving Poor Peak Shape (Tailing & Fronting)

Poor peak shape compromises resolution and integration accuracy.[15] This guide provides a systematic approach to diagnosing and solving these issues.

Workflow for Diagnosing Poor Peak Shape

start Poor Peak Shape (Tailing or Fronting) all_peaks Are all peaks affected? start->all_peaks system_issue Systemic Issue Likely (Extra-column volume, detector, mobile phase prep) all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue Likely (Chemical interactions, overload) all_peaks->analyte_issue No troubleshoot_system Troubleshoot System: 1. Check tubing/connections 2. Prepare fresh mobile phase 3. Check detector settings system_issue->troubleshoot_system peak_type Tailing or Fronting? analyte_issue->peak_type end Symmetrical Peak Shape Achieved troubleshoot_system->end tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting tailing_cause Potential Causes: - Secondary Interactions (Silanols) - Column Overload - Column Contamination tailing->tailing_cause fronting_cause Potential Causes: - Sample Overload - Sample solvent stronger than mobile phase fronting->fronting_cause tailing_solution Solutions: 1. Ensure mobile phase pH < pKa   (Add 0.1% Formic Acid) 2. Reduce sample concentration 3. Flush column with strong solvent tailing_cause->tailing_solution tailing_solution->end fronting_solution Solutions: 1. Reduce sample concentration 2. Dissolve sample in initial mobile phase fronting_cause->fronting_solution fronting_solution->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Causality Explained:

  • Peak Tailing (Acidic Analytes): As discussed, this is primarily due to interaction with acidic silanol groups on the column. By operating at a low pH, the carboxylic acid is protonated (COOH), and the silanols are also protonated (Si-OH). This neutralizes the ionic interactions that cause tailing.[7][12]

  • Peak Fronting: This is often a sign of mass overload, where the concentration of the sample on the column is too high, leading to a non-linear distribution between the stationary and mobile phases.[15] It can also occur if the sample is dissolved in a solvent much stronger than the initial mobile phase, causing the analyte band to spread prematurely at the column inlet.

Guide 2: Improving Insufficient Resolution

Resolution is the measure of separation between two peaks. A resolution value (Rs) of >1.5 is desired for baseline separation.[20]

Key Factors Influencing Resolution (Rs)

ParameterHow to ModifyExpected Outcome & Scientific Principle
Selectivity (α) 1. Change Organic Solvent: Switch from Acetonitrile to Methanol. 2. Change Mobile Phase pH: Adjust pH slightly (e.g., from 2.8 to 3.2). 3. Change Stationary Phase: Switch from a C18 to a Phenyl-Hexyl or Cyano column.This is the most powerful way to change resolution.[6] Different solvents or stationary phases alter the specific chemical interactions (hydrophobic, pi-pi, dipole-dipole) between the analytes and the stationary/mobile phases, changing their relative elution order.[21]
Retention (k) 1. Decrease Organic %: Make the mobile phase weaker. 2. Use a Shallower Gradient: Slow the rate of increase of the organic solvent.Increasing retention gives the analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks. A shallower gradient is particularly effective for resolving complex mixtures.[6][7]
Efficiency (N) 1. Decrease Flow Rate: Reduce the flow rate (e.g., from 1.0 to 0.8 mL/min). 2. Use a Longer Column: Switch from a 150 mm to a 250 mm column. 3. Use Smaller Particle Size Column: Switch from a 5 µm to a 3 µm or sub-2 µm column.Higher efficiency leads to narrower, sharper peaks, which are easier to resolve. Lower flow rates allow for better mass transfer, while longer columns or smaller particles increase the number of theoretical plates, enhancing separating power.[20][21]

Troubleshooting Flowchart for Low Resolution

start Insufficient Resolution (Rs < 1.5) k_check Is retention factor (k) between 2 and 10? start->k_check k_no Adjust Mobile Phase Strength (Decrease % Organic or use shallower gradient) k_check->k_no No k_yes Modify Selectivity (α) k_check->k_yes Yes k_no->k_check Re-evaluate selectivity_options Try: 1. Switch Organic Solvent (ACN <-> MeOH) 2. Change Stationary Phase (C18 -> Phenyl) 3. Adjust pH k_yes->selectivity_options efficiency_check Resolution still low? selectivity_options->efficiency_check efficiency_options Increase Efficiency (N) Try: 1. Decrease Flow Rate 2. Use a Longer Column efficiency_check->efficiency_options Yes end Resolution Achieved (Rs > 1.5) efficiency_check->end No efficiency_options->end

Caption: Decision tree for systematically improving HPLC peak resolution.

Part 4: Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

Reproducibility starts with accurately prepared mobile phases.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (~99%)

  • 1000 mL graduated cylinders

  • Filtered solvent bottles

Procedure:

  • Aqueous Phase (A):

    • Measure 999 mL of HPLC-grade water into a 1000 mL graduated cylinder.

    • Pour into a clean, labeled solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap and mix thoroughly by inversion. Sonicate for 10-15 minutes to degas.

  • Organic Phase (B):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.

    • Pour into a clean, labeled solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

Trustworthiness Check: Inconsistently prepared mobile phases are a major source of retention time drift.[18] Always use volumetric flasks or graduated cylinders for accurate measurements and prepare fresh mobile phase for each new batch of analysis.

Protocol 2: Sample Preparation (Protein Precipitation)

For analysis from biological matrices like plasma or serum, proteins must be removed to prevent column clogging and interference.

Materials:

  • Biological sample (plasma, serum)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • Nitrogen evaporator (optional)

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample).[1]

  • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge at 14,000 x g for 10-15 minutes at 4°C.[1]

  • Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).[1]

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject the clear supernatant into the HPLC system.

Expertise Insight: Reconstituting the final sample in the initial mobile phase is critical to prevent peak distortion, especially for early eluting peaks.

References

challenges in the scale-up production of 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 1-(phenylamino)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to industrial-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to empower your process development.

Introduction to Synthetic Strategies

The synthesis of this compound on a large scale typically involves one of two primary strategies, each with its own set of challenges:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aniline and a cyclopentane derivative. It is often the preferred route due to its versatility and tolerance of various functional groups.

  • Multi-step Synthesis via an Amino Acid Precursor: This approach involves the initial synthesis of 1-aminocyclopentanecarboxylic acid, followed by an N-arylation step. The initial amino acid can be prepared through methods like the Strecker or Bucherer-Bergs synthesis.

This guide will focus on troubleshooting issues related to both approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: The most prevalent route is the Buchwald-Hartwig amination, coupling a derivative of 1-aminocyclopentanecarboxylic acid with a phenyl halide or a related electrophile. An alternative, though less direct, route involves the synthesis of 1-aminocyclopentanecarboxylic acid via a Strecker or Bucherer-Bergs reaction, followed by N-arylation. The choice of route often depends on the cost and availability of starting materials, as well as the desired impurity profile of the final product.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concern is the potential for thermal runaway, especially in exothermic reactions like aminations. Palladium-catalyzed reactions can also have exothermic profiles that need to be carefully managed at scale. If using a Strecker-type synthesis, the handling of highly toxic cyanide salts is a major operational hazard that requires strict safety protocols.

Q3: How critical is the quality of starting materials for a successful scale-up?

A3: The purity of starting materials is paramount. Impurities in the aniline or the cyclopentane derivative can lead to the formation of side products that are difficult to remove. For instance, in a Buchwald-Hartwig reaction, impurities can poison the palladium catalyst, leading to incomplete conversion and a complex mixture of byproducts.

Q4: What are the typical challenges in the final isolation and purification of the product?

A4: The main challenges include removing residual palladium catalyst, eliminating process-related impurities, and controlling the physical form of the final product through crystallization. Achieving a consistent crystal form is crucial for downstream processing and product stability.

Troubleshooting Guides

Section 1: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a robust method, but scaling it up can present challenges related to catalyst activity, side reactions, and product isolation.

Issue 1.1: Low or Stalled Reaction Conversion

  • Question: My Buchwald-Hartwig reaction is showing low conversion or has stalled, even with extended reaction times. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or stalled conversion in a Buchwald-Hartwig amination at scale can be attributed to several factors:

    • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities.

      • Troubleshooting:

        • Ensure rigorous inert atmosphere conditions throughout the process. Use nitrogen or argon blanketing for all vessels and transfers.

        • Test raw materials for catalyst poisons such as sulfur-containing compounds.

        • Consider using a more robust pre-catalyst or a higher catalyst loading, although the latter will have cost and purification implications.

    • Insufficient Mixing: In large reactors, poor agitation can lead to localized "hot spots" or areas of low reactant concentration, affecting the overall reaction rate.

      • Troubleshooting:

        • Evaluate the reactor's mixing efficiency. For viscous reaction mixtures, consider a different impeller design or increasing the agitation speed.

        • Ensure that solid reagents, like the base, are adequately suspended.

    • Base Selection and Solubility: The choice and physical properties of the base are critical.

      • Troubleshooting:

        • Strong, insoluble inorganic bases can sometimes be less effective at scale. Consider using a soluble organic base or a different inorganic base with a smaller particle size for better dispersion.

        • Be aware that strong bases can promote racemization if the amino acid ester is used as a starting material[1][2].

Issue 1.2: Formation of Significant Side Products

  • Question: I am observing significant amounts of hydrodehalogenation of my aryl halide and formation of other impurities. How can I minimize these side reactions?

  • Answer: The formation of side products is a common challenge.

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine.

      • Troubleshooting:

        • This side reaction can be influenced by the choice of phosphine ligand on the palladium catalyst. Experiment with different ligands to find one that favors reductive elimination over competing pathways.

        • Ensure that the reaction is not being run at an unnecessarily high temperature, which can promote side reactions.

    • Dimerization and Other Byproducts:

      • Troubleshooting:

        • The stoichiometry of the reactants is crucial. Ensure precise dosing of the amine and aryl halide.

        • The choice of solvent can also play a role. A solvent that provides good solubility for all components at the reaction temperature is essential.

Issue 1.3: Difficulty in Removing Residual Palladium

  • Question: My final product is contaminated with residual palladium, and I'm struggling to meet the regulatory specifications. What are effective methods for palladium removal at scale?

  • Answer: Removing palladium to parts-per-million (ppm) levels is a common challenge in pharmaceutical manufacturing.

    • Troubleshooting:

      • Scavengers: Use solid-supported scavengers with high affinity for palladium. These can be stirred with the product solution and then filtered off.

      • Activated Carbon: Treatment with activated carbon can be effective, but it may also lead to product loss through adsorption.

      • Crystallization: A well-designed crystallization process is often the most effective way to purge residual metals. Multiple crystallizations may be necessary.

Section 2: Strecker/Bucherer-Bergs and N-Arylation Route

This route avoids the use of expensive palladium catalysts but introduces its own set of challenges, particularly in the initial amino acid synthesis.

Issue 2.1: Handling of Hazardous Reagents

  • Question: The use of sodium or potassium cyanide in the Strecker synthesis is a major safety concern for our facility. Are there safer alternatives, and what are the best practices for handling cyanides at scale?

  • Answer: The use of cyanide is a significant hazard.

    • Safer Alternatives:

      • Some processes have been developed that use less hazardous cyanide sources, but these may be less efficient.

      • Enzymatic methods for the synthesis of amino acids are becoming more common and offer a much safer alternative, although they may require more specialized equipment.

    • Best Practices for Handling Cyanides:

      • Use a closed-system for all transfers of cyanide salts.

      • Ensure that the reaction pH is always kept basic to prevent the formation of highly toxic hydrogen cyanide gas.

      • Have a dedicated cyanide quenching protocol in place for all waste streams.

Issue 2.2: Impurity Formation During Synthesis and Hydrolysis

  • Question: I am seeing the formation of amide impurities and other byproducts during the synthesis and subsequent hydrolysis of the aminonitrile. How can these be controlled?

  • Answer: Impurity control is key in multi-step syntheses.

    • Amide Impurities: Incomplete hydrolysis of the nitrile or intermediate amide can leave residual impurities that are difficult to remove.

      • Troubleshooting:

        • Optimize the hydrolysis conditions (temperature, time, and acid/base concentration) to ensure complete conversion.

        • Monitor the reaction progress by in-process controls (e.g., HPLC) to determine the reaction endpoint accurately.

    • Side Reactions:

      • Troubleshooting:

        • Control the reaction temperature carefully, as side reactions are often more prevalent at higher temperatures.

        • Ensure the quality of the starting materials to avoid introducing impurities that can participate in side reactions.

Section 3: Purification and Isolation

Issue 3.1: Poor Yield and Purity After Crystallization

  • Question: My crystallization process is giving a low yield and the product purity is not meeting the required specifications. How can I optimize the crystallization?

  • Answer: Crystallization is a critical purification step that requires careful optimization.

    • Solvent Selection:

      • Troubleshooting:

        • Conduct a thorough solvent screen to identify a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.

        • Consider using an anti-solvent to induce crystallization, which can sometimes provide better control over crystal size and purity.

    • Cooling Profile and Seeding:

      • Troubleshooting:

        • A slow, controlled cooling profile is generally preferred to allow for the growth of larger, purer crystals.

        • Seeding the solution with a small amount of pure product at the appropriate temperature can help to control the crystal form and size distribution.

    • Washing:

      • Troubleshooting:

        • The choice of wash solvent is critical. It should be a solvent in which the product is poorly soluble but impurities are readily soluble.

        • Ensure that the wash is performed at a low temperature to minimize product loss.

Visualizations and Data

Experimental Workflow: Buchwald-Hartwig Amination Scale-Up

Buchwald_Hartwig_Scale_Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Inert Reactor Setup P2 Charge Aniline & Solvent P1->P2 P3 Charge Base & Ligand P2->P3 P4 Charge Palladium Pre-catalyst P3->P4 R1 Heat to Reaction Temp P4->R1 R2 Charge Aryl Halide R1->R2 R3 Monitor Conversion (IPC) R2->R3 W1 Cool & Quench R3->W1 W2 Phase Separation W1->W2 W3 Palladium Scavenging W2->W3 W4 Concentration W3->W4 PU1 Crystallization W4->PU1 PU2 Filtration & Washing PU1->PU2 PU3 Drying PU2->PU3 PU4 Final Product PU3->PU4

Caption: Buchwald-Hartwig Amination Scale-Up Workflow

Troubleshooting Logic: Low Conversion in Buchwald-Hartwig Amination

Low_Conversion_Troubleshooting Start Low Conversion Observed Check_Inertness Check Inert Atmosphere (O2 ingress?) Start->Check_Inertness Inert_OK Inertness OK Check_Inertness->Inert_OK Yes Inert_Fail Improve Inerting Check_Inertness->Inert_Fail No Check_Purity Analyze Raw Materials (catalyst poisons?) Purity_OK Purity OK Check_Purity->Purity_OK Yes Purity_Fail Source Higher Purity Materials Check_Purity->Purity_Fail No Check_Mixing Evaluate Agitation (solids suspended?) Mixing_OK Mixing OK Check_Mixing->Mixing_OK Yes Mixing_Fail Optimize Agitation Check_Mixing->Mixing_Fail No Check_Base Review Base Selection (solubility/activity?) Base_OK Base OK Check_Base->Base_OK Yes Base_Fail Screen Alternative Bases Check_Base->Base_Fail No Inert_OK->Check_Purity Purity_OK->Check_Mixing Mixing_OK->Check_Base

References

minimizing side reactions in the synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylamino)cyclopentanecarboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively. The synthesis of these α,α-disubstituted amino acids is a powerful tool, but steric hindrance and competing reaction pathways can often lead to challenges.[1][2][3]

This guide is structured into two main sections: a Troubleshooting Guide for when your reaction isn't performing as expected, and a Frequently Asked Questions (FAQs) section for proactive experimental design.

Troubleshooting Guide

This section is formatted as a series of problems you might encounter during your synthesis. We provide a systematic approach to diagnose the root cause and implement a validated solution.

Issue 1: Very low or no yield of the desired amino acid, with starting material (cyclopentanone analog) still present.

This is a common issue, often pointing to a failure in the initial multicomponent condensation step, whether you are following a Strecker or Bucherer-Bergs pathway.

Answer:

The root cause is typically inefficient formation of the key imine or iminium ion intermediate. The equilibrium for imine formation from a ketone, especially a sterically hindered one, can be unfavorable. The subsequent nucleophilic attack by cyanide is contingent on the presence of this electrophilic intermediate.[4][5]

Diagnostic Steps & Solutions:

  • Confirm Imine Formation: Before proceeding with the full reaction, run a small-scale test reacting your cyclopentanone analog with the phenylamine analog in your chosen solvent. Monitor by TLC or crude NMR to see if the imine is forming.

  • Actively Remove Water: The formation of an imine from a ketone and an amine is a condensation reaction that releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine product.

    • Protocol: Set up your reaction with a Dean-Stark trap if using a suitable solvent like toluene. For other solvents, adding a chemical drying agent such as anhydrous MgSO₄ or molecular sieves can be effective.[6]

  • Catalyze Imine Formation: Mildly acidic conditions can catalyze imine formation by protonating the ketone's carbonyl oxygen, making the carbon more electrophilic.[4]

    • Caution: The pH must be carefully controlled. If the solution is too acidic, the amine nucleophile will be protonated and rendered unreactive. If using ammonium chloride as the amine source in a Strecker synthesis, it conveniently serves as a mild acid.[4]

  • Increase Reagent Concentration: Increasing the concentration of the amine component can also shift the equilibrium towards the imine product.

Troubleshooting Workflow: Low Initial Conversion

G start Problem: Low Yield (Starting Ketone Remains) check_imine Analyze Crude Reaction Mixture (e.g., 1H NMR, TLC) start->check_imine is_imine Is Imine/Aminonitrile/ Hydantoin Intermediate Present? check_imine->is_imine no_imine Root Cause: Inefficient Imine Formation is_imine->no_imine No yes_imine Root Cause: Inefficient Hydrolysis is_imine->yes_imine Yes solution_imine Solutions: 1. Actively Remove H2O (Dean-Stark) 2. Add Mild Acid Catalyst (e.g., NH4Cl) 3. Increase Amine Concentration no_imine->solution_imine solution_hydrolysis Proceed to Troubleshooting Issue #2: 'Intermediate is Formed but Fails to Hydrolyze' yes_imine->solution_hydrolysis G ketone Cyclopentanone Analog strecker_reagents + KCN/NH4Cl (or Aniline + KCN) ketone->strecker_reagents bb_reagents + KCN, (NH4)2CO3 ketone->bb_reagents amine Phenylamine Analog amine->strecker_reagents amine->bb_reagents (Modified) aminonitrile α-Aminonitrile Intermediate strecker_reagents->aminonitrile Strecker strecker_hydrolysis Acid or Base Hydrolysis aminonitrile->strecker_hydrolysis product 1-(Phenylamino)cyclopentane carboxylic acid Analog strecker_hydrolysis->product hydantoin Hydantoin Intermediate bb_reagents->hydantoin Bucherer-Bergs bb_hydrolysis Base, then Acid Hydrolysis hydantoin->bb_hydrolysis bb_hydrolysis->product

References

Technical Support Center: 1-(Phenylamino)cyclopentanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 1-(Phenylamino)cyclopentanecarboxylic acid (PCPCA). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of PCPCA post-synthesis. Achieving high purity is critical, as residual starting materials, by-products, or solvents can significantly impact the outcomes of subsequent reactions and biological assays.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Purification Issues

Issue 1: My isolated PCPCA is an oil or a sticky solid and won't crystallize.

Root Cause Analysis: This is a frequent issue when residual solvents or impurities are present, which disrupt the crystal lattice formation of the target compound. The presence of unreacted starting materials or by-products from the synthesis, such as those from a Strecker or Bucherer-Bergs reaction, can act as "purity sinks," preventing crystallization.

Troubleshooting Protocol: Solvent-Assisted Trituration & Recrystallization

  • Step 1: Initial Cleanup with Trituration. Before attempting a full recrystallization, trituration can be highly effective. This involves stirring the crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble.

    • Recommended Solvents for Trituration: Diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

    • Procedure:

      • Place the crude oil/sticky solid in a flask.

      • Add a small volume of the chosen solvent.

      • Stir vigorously with a spatula or a magnetic stirrer. The goal is to wash the impurities into the solvent, ideally causing the PCPCA to precipitate as a solid.

      • Decant the solvent and repeat the process 2-3 times.

      • Dry the resulting solid under vacuum.

  • Step 2: Systematic Recrystallization. If trituration is insufficient or if you need to achieve very high purity, recrystallization is the next step. The key is selecting an appropriate solvent or solvent system.

    Table 1: Recrystallization Solvent Selection for PCPCA

Solvent/SystemSuitability for PCPCARationale & Expert Notes
Ethanol/Water Excellent PCPCA has good solubility in hot ethanol and poor solubility in cold water. This creates a wide crystallization window. The polarity of this system is effective at leaving behind less polar impurities.
Isopropanol Good A single-solvent system that can be effective. Requires careful cooling to avoid rapid precipitation, which can trap impurities.
Toluene Fair to Good Can be effective for removing polar impurities. PCPCA solubility might be lower, requiring larger solvent volumes.
Ethyl Acetate/Hexane Good A versatile non-polar/polar aprotic system. Dissolve in minimal hot ethyl acetate and add hexane dropwise until turbidity persists, then cool.
Issue 2: After purification, my product's melting point is broad, or analytical data (NMR/HPLC) still shows impurities.

Root Cause Analysis: This indicates that the chosen purification method was not effective for the specific impurities present. For instance, if a key impurity has similar solubility characteristics to PCPCA, recrystallization alone may not suffice.

Troubleshooting Workflow:

start Impure Product Post-Recrystallization check_impurity Identify Impurity Structure (NMR, MS) start->check_impurity acid_base Acid-Base Extraction check_impurity->acid_base Impurity is non-acidic/basic chromatography Column Chromatography check_impurity->chromatography Impurity has different polarity acid_base->chromatography Residual impurities remain final_product High-Purity PCPCA acid_base->final_product chromatography->final_product

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 1-(Phenylamino)cyclopentanecarboxylic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide focuses on 1-(Phenylamino)cyclopentanecarboxylic acid, a molecule with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol .[1][2][3] As a potential intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring its purity is a critical first step. The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and instability of the final product.

This document provides an in-depth technical guide for validating the purity of synthesized this compound, with a primary focus on the robust and highly specific technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with alternative analytical methods, and provide a self-validating protocol grounded in authoritative standards, such as the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Core Technique: LC-MS for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis for its ability to separate complex mixtures with high resolution and identify components with exceptional mass accuracy and sensitivity.[7][8] The LC component separates the target molecule from synthesis-related impurities (e.g., starting materials, by-products, intermediates) based on their physicochemical interactions with the column's stationary phase. The MS component then acts as a highly specific detector, ionizing the eluted compounds and measuring their mass-to-charge ratio (m/z), which provides definitive molecular weight information.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation prep1 Weigh Synthesized Compound prep2 Dissolve in Mobile Phase A/B prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc UHPLC Separation (C18 Column) prep4->lc ms MS Detection (ESI+, Full Scan) lc->ms data_acq Data Acquisition (Chromatogram & Spectra) ms->data_acq peak_int Peak Integration & Identification data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc validation Method Validation (ICH Q2(R1)) purity_calc->validation report Final Purity Report validation->report

Caption: Workflow for LC-MS Purity Validation.

Optimized LC-MS Protocol for this compound

This protocol is designed to provide robust separation and sensitive detection of the target compound and potential impurities.

A. Sample Preparation (Self-Validating System)

The goal is to ensure the sample is fully dissolved and free of particulates without causing degradation.

  • Stock Solution: Accurately weigh ~1 mg of the synthesized this compound and transfer to a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of a 50:50 mixture of Mobile Phase A and B (see below). Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution. Dilute to the mark with the same 50:50 mixture. This creates a 100 µg/mL stock.

  • Working Solution: Perform a 1:100 dilution of the stock solution with the 50:50 mobile phase mixture to yield a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an LC vial to prevent column blockage.

B. Instrumentation and Conditions

The choice of parameters is critical for achieving optimal separation and ionization.

Parameter Setting Rationale (Causality)
LC System UHPLC SystemProvides higher resolution and faster analysis times compared to standard HPLC.
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmThe C18 stationary phase is ideal for retaining moderately polar organic molecules like the target compound. The small particle size enhances separation efficiency.
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier protonates the secondary amine group, improving peak shape and ensuring consistent ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting compounds from a C18 column and is MS-friendly.
Gradient Elution 5% to 95% B over 10 minA gradient is essential for separating the main compound from potential impurities that may have a wide range of polarities. A shallow gradient ensures resolution around the main peak.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and ensuring reproducible retention times.
Injection Vol. 2 µLA small volume prevents column overloading and peak distortion.
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides accurate mass data, which is crucial for confirming the elemental composition of the parent compound and identifying unknown impurities.
Ionization Mode Electrospray Ionization, Positive (ESI+)ESI is a soft ionization technique suitable for polar molecules.[8] The secondary amine in the target compound is readily protonated to form a stable [M+H]⁺ ion.
Expected m/z [M+H]⁺ = 206.1176Calculated for C₁₂H₁₅NO₂ + H⁺. High-resolution MS can confirm this mass to within 5 ppm.
Scan Range 50 - 500 m/zA wide scan range ensures the detection of potential low-mass starting materials and higher-mass dimeric impurities.

Data Interpretation and Method Validation

A. Interpreting the Results

  • Chromatogram: The Total Ion Chromatogram (TIC) should display a single major peak corresponding to this compound. All other peaks are potential impurities.

  • Mass Spectrum: The identity of the main peak is confirmed by extracting its mass spectrum and verifying the presence of the [M+H]⁺ ion at m/z 206.1176.

  • Purity Calculation: Purity is typically estimated by the area percentage of the main peak relative to the total area of all detected peaks. However, this assumes equal ionization efficiency, which is a limitation. For regulatory purposes, relative response factors should be determined for known impurities.

B. Trustworthiness: Adhering to ICH Q2(R1) Validation Guidelines

A developed analytical method is only trustworthy if it is validated.[6] The protocol described must be a self-validating system by demonstrating its performance against established criteria. According to ICH Q2(R1) guidelines, the following parameters are essential for an impurity test.[4][9]

Validation Parameter Purpose & Methodology
Specificity Proves the method can separate and detect the analyte from impurities. This is demonstrated by analyzing stressed samples (exposed to acid, base, oxidation, heat, light) to show that degradation products do not co-elute with the main peak.[4]
Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be reliably quantified. Determined by injecting decreasing concentrations of the analyte or a known impurity until the signal-to-noise ratio is approximately 10:1.
Linearity Establishes a proportional relationship between impurity concentration and MS signal response over a defined range (e.g., from LOQ to 120% of the specification limit).
Accuracy Measures the agreement between the measured value and the true value. Assessed by spiking the sample with known amounts of impurities and calculating the percent recovery.
Precision Demonstrates the method's reproducibility. Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Robustness Shows the method's reliability during normal use by deliberately making small changes to parameters like mobile phase pH, column temperature, and flow rate.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance relative to other common analytical techniques used for purity assessment.[10][11]

Technique Principle Advantages Disadvantages Best Use Case
LC-MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity; provides molecular weight information for unknown impurity identification.[12]Quantitative accuracy can be affected by different ionization efficiencies; higher equipment cost.Definitive identification and quantification of known and unknown impurities; stability testing.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, highly quantitative, and cost-effective; the standard for routine QC.Requires the analyte and impurities to have a UV chromophore; less specific than MS (co-elution is possible).Routine quality control and release testing where impurities are known and have UV absorbance.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Provides an absolute purity value against a certified internal standard without needing a reference standard of the analyte; highly accurate and structurally informative.Lower sensitivity than LC-MS; requires a more concentrated sample; complex mixtures can be difficult to interpret.Orthogonal validation of purity; certification of reference standards.
GC-MS Gas chromatographic separation with mass detection.Excellent for volatile and thermally stable compounds.This compound is non-volatile and would require derivatization, adding complexity and potential for side reactions.Analysis of volatile organic impurities or residual solvents, not for the primary compound.
Melting Point Determination of the temperature range over which a solid melts.Simple, fast, and inexpensive.[10][11]Insensitive to small amounts of impurities; provides a general indication of purity, not a quantitative value.A quick, preliminary check of purity in a synthesis lab.

Conclusion

Validating the purity of synthesized this compound is a multi-faceted process that demands a robust, specific, and reliable analytical method. Liquid Chromatography-Mass Spectrometry stands out as the premier technique for this purpose, offering an unparalleled combination of high-resolution separation and definitive mass-based identification. When developed and validated according to stringent guidelines like ICH Q2(R1), an LC-MS method provides a self-validating system that ensures the quality and safety of the synthesized compound. While orthogonal techniques like HPLC-UV and qNMR play crucial roles in a comprehensive quality control strategy, LC-MS provides the in-depth impurity profiling necessary for confident decision-making in research, development, and manufacturing.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel CNS-Active Agents

In the landscape of neuroscience drug discovery, the development of novel compounds targeting excitatory and inhibitory pathways is of paramount importance for addressing a spectrum of neurological disorders. Within this context, cyclic amino acid derivatives have emerged as a promising class of molecules due to their conformational rigidity and potential for selective interaction with various receptors and transporters in the central nervous system (CNS). This guide focuses on 1-(Phenylamino)cyclopentanecarboxylic acid, a compound of interest due to its structural resemblance to known neuromodulatory agents. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides significant insights into its potential efficacy and mechanisms of action.

This technical guide will provide a comparative analysis of this compound and related compounds, with a particular focus on their potential anticonvulsant and NMDA receptor modulatory activities. By examining the structure-activity relationships (SAR) of analogous molecules, we can extrapolate the likely biological profile of our lead compound and provide a rationale for its further investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.

Structural Analogs and a Framework for Comparison

The core structure of this compound features a cyclopentyl ring, an amino acid moiety, and a phenyl group attached to the nitrogen atom. This unique combination of features suggests potential interactions with targets known to bind other cyclic amino acids and N-aryl compounds. Our comparative analysis will focus on two key areas of demonstrated activity for related structures: anticonvulsant effects and modulation of the N-methyl-D-aspartate (NMDA) receptor.

Key Comparative Compounds:
  • 1-Aminocyclopentanecarboxylic Acid (Cycloleucine): The parent amino acid without the N-phenyl substitution. It serves as a fundamental baseline for understanding the contribution of the cyclopentane scaffold to biological activity.

  • N-Aryl Anthranilic Acids: A class of compounds where a phenyl group is attached to an amino benzoic acid. These share the N-phenylamino moiety and are known for their anti-inflammatory and other biological activities[1].

  • 1-Phenylcyclohexylamine (PCA) and Analogs: While possessing a six-membered ring, these phencyclidine (PCP) derivatives offer insights into the role of the N-phenyl group in modulating CNS activity, including anticonvulsant effects[2].

  • Other Substituted Cyclic Amino Acid Derivatives: Various analogs with modifications on the cyclic ring and the N-substituent provide a broader context for SAR exploration.

Comparative Efficacy I: Anticonvulsant Activity

The evaluation of anticonvulsant properties is a critical step in the characterization of novel CNS-active compounds. Standard preclinical models, such as the Maximal Electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test, are widely used to assess efficacy against generalized tonic-clonic and absence seizures, respectively[3][4][5].

Experimental Data on Related Compounds

A study on cyclopentano amino acids revealed that 1-aminocyclopentane carboxylic acid protects rats against seizures in the MES test but is ineffective against pentylenetetrazol-induced seizures in mice[6]. This suggests a potential efficacy against generalized tonic-clonic seizures. Another study on 1-phenylcyclohexylamine (PCA) analogues, which share the N-phenyl group, also demonstrated protection against MES-induced seizures[2]. The potency of these PCA analogues showed a moderate correlation with their affinity for PCP sites, suggesting a potential mechanism of action[2].

Furthermore, a series of enaminones, some of which feature an N-phenylamino group on a cyclohexene ring, have shown potent anticonvulsant activity in the MES test in both mice and rats[7][8]. For instance, ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate displayed a high protective index, indicating a favorable separation between its anticonvulsant and neurotoxic effects[7].

CompoundAnimal ModelAnticonvulsant TestEfficacy Metric (ED50)Neurotoxicity (TD50)Protective Index (TD50/ED50)Reference
1-Aminocyclopentanecarboxylic AcidRatMESActiveNot ReportedNot Reported[6]
1-Phenylcyclohexylamine (PCA)MouseMES5-41 mg/kg (ip)ActiveNot Reported[2]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMouseMES16.7 mg/kg110.7 mg/kg6.6[7]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateRatMES3.0 mg/kg>250 mg/kg>83.3[7]

Table 1: Anticonvulsant Activity of Compounds Structurally Related to this compound.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for assessing anticonvulsant efficacy, particularly for generalized tonic-clonic seizures[3].

Methodology:

  • Animal Model: Male Swiss mice (18-25 g) or Wistar rats (100-150 g) are typically used.

  • Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time of Peak Effect: A preliminary study is conducted to determine the time of peak effect of the test compound.

  • Electrode Placement: Corneal or ear clip electrodes are used to deliver the electrical stimulus.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Comparative Efficacy II: NMDA Receptor Modulation

The NMDA receptor, a key player in excitatory neurotransmission, is a well-established target for anticonvulsant and neuroprotective agents. The structural similarity of this compound to known NMDA receptor ligands warrants an investigation into its potential activity at this site.

Insights from Structurally Related Compounds

Derivatives of 1-aminocyclobutanecarboxylic acid have been shown to be potent and selective antagonists at the NMDA receptor[9]. Specifically, compounds with a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position of the cyclobutane ring demonstrated significant NMDA antagonist activity, which correlated with their anticonvulsant effects in audiogenic seizure-prone mice[9]. Although these are cyclobutane derivatives, they highlight the potential for small cyclic amino acids to interact with the NMDA receptor.

Furthermore, 1-aminocyclopropane-1-carboxylic acid derivatives have been tested for their affinity for glutamate receptors. While most were inactive, some showed a weak displacement of [3H]-glycine binding, suggesting a potential interaction with the glycine co-agonist site of the NMDA receptor[10].

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

A radioligand binding assay is a standard in vitro method to determine the affinity of a compound for a specific receptor[11][12]. The following protocol outlines a competitive binding assay for the NMDA receptor using --INVALID-LINK--MK-801, a potent and specific channel blocker[11].

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

  • Assay Buffer: A suitable buffer, such as 5 mM Tris-HCl (pH 7.4), is used for the binding assay.

  • Incubation: The membrane preparation is incubated with a fixed concentration of --INVALID-LINK--MK-801 and varying concentrations of the test compound. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor ligand (e.g., unlabeled MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

NMDA_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_quant Quantification & Analysis Membrane_Prep Prepare Synaptic Membranes from Rat Forebrain Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagents Prepare Assay Buffer, Radioligand (3HMK-801), and Test Compound Reagents->Incubation Filtration Separate Bound and Free Ligand via Rapid Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Washing->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis

Caption: Workflow for an NMDA Receptor Radioligand Binding Assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

  • The Cyclic Scaffold: The presence of a five-membered ring in 1-aminocyclopentanecarboxylic acid appears sufficient to confer some anticonvulsant activity, particularly in the MES model[6]. This suggests the cyclopentane ring provides a favorable conformation for interaction with relevant CNS targets.

  • The N-Phenyl Substitution: The addition of a phenyl group to the amino nitrogen introduces a significant lipophilic moiety. In the case of PCA, this feature is associated with potent MES activity and affinity for the PCP site. The nature and substitution pattern on this phenyl ring are likely to be critical determinants of both potency and selectivity. For instance, in a series of N-phenyl aromatic amides, substitutions on the phenyl ring significantly influenced their inhibitory activity against xanthine oxidase.

  • The Carboxylic Acid Group: The presence of the carboxylic acid is a key feature of amino acids and is often crucial for receptor interaction, for example, through the formation of salt bridges. Its role in the activity of this compound warrants further investigation.

Future experimental work should focus on:

  • Synthesis of this compound and a series of analogs with systematic variations of the phenyl ring substitution (e.g., electron-donating and electron-withdrawing groups) and the cyclopentane ring (e.g., introduction of substituents).

  • In vivo evaluation of these novel compounds in both the MES and PTZ seizure models to establish their anticonvulsant profile and therapeutic index.

  • In vitro characterization of their mechanism of action , including binding and functional assays for the NMDA receptor complex (both glutamate and glycine sites), as well as other potential targets such as GABA receptors and voltage-gated ion channels.

Conclusion

While direct experimental data on the efficacy of this compound is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential CNS-active agent. The collective evidence from studies on 1-aminocyclopentanecarboxylic acid, N-aryl compounds, and other cyclic amino acid derivatives suggests that this molecule is likely to possess anticonvulsant properties, possibly mediated through modulation of the NMDA receptor or other related targets. The experimental protocols and SAR insights provided in this guide offer a clear roadmap for the systematic evaluation of this compound and its derivatives, with the ultimate goal of developing novel and effective therapies for neurological disorders.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound such as 1-(Phenylamino)cyclopentanecarboxylic acid, a potential key intermediate, robust analytical methods are not just a regulatory expectation but a cornerstone of quality assurance. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the causality behind experimental choices and present a self-validating system for cross-validation, ensuring the integrity and transferability of your analytical results.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for the validation of analytical procedures[2][3][4][5].

The Analytical Challenge: this compound

This compound (Molecular Formula: C₁₂H₁₅NO₂) possesses structural features—a secondary amine, a carboxylic acid, and a phenyl group—that inform our choice of analytical strategy[6]. The presence of a UV-absorbing phenyl group makes HPLC-UV a viable option. However, its polarity and limited volatility necessitate derivatization for GC-MS analysis, a common requirement for amino acids and their derivatives[7].

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This method leverages the compound's intrinsic UV absorbance for detection and reversed-phase chromatography for separation based on its polarity. It is a non-destructive, widely accessible technique in most analytical laboratories[8][9].

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-10 min: 20-80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining the moderately non-polar phenyl-containing analyte.

  • Formic Acid: Acts as an ion-suppressor, protonating the carboxylic acid group to improve peak shape and retention.

  • Gradient Elution: Necessary to ensure a reasonable retention time and sharp peak shape for the analyte while eluting any potential impurities with different polarities.

  • 254 nm Detection: This wavelength is commonly used for aromatic compounds, providing good sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: To overcome the low volatility of the analyte, a derivatization step is employed to convert the polar amine and carboxylic acid groups into non-polar, thermally stable derivatives suitable for GC analysis[7]. Mass spectrometry provides high selectivity and sensitivity for detection.

Experimental Protocol: GC-MS
  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a GC vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial and heat at 70°C for 30 minutes. The MTBSTFA reagent will silylate the active hydrogens on the amine and carboxylic acid groups, forming a volatile TBDMS derivative[7].

  • GC-MS System:

    • GC System: Agilent 8890 GC coupled to a 5977B MS detector or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (10:1).

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z for the molecular ion and key fragments).

Causality Behind Choices:

  • MTBSTFA Derivatization: This silylation reagent is robust and its derivatives are more stable and less moisture-sensitive compared to other silylating agents, which is crucial for reproducible results[7].

  • HP-5ms Column: A low-polarity column that is well-suited for the separation of a wide range of derivatized compounds.

  • SIM Mode: Provides significantly higher sensitivity and selectivity compared to full scan mode by monitoring only specific ions, which is ideal for quantitative analysis in complex matrices.

Cross-Validation Protocol: Ensuring Method Concordance

Cross-validation is the process of verifying that a validated method produces consistent and reliable results under different conditions, such as when comparing two different analytical techniques[10][11][12]. The following protocol is designed to establish the equivalence, or predefined acceptable differences, between the HPLC-UV and GC-MS methods.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_eval Phase 3: Evaluation A Define Acceptance Criteria (e.g., ±10% agreement) B Prepare Homogeneous Sample Batch A->B C Prepare Identical Sets of Calibration Standards B->C D Analyze Samples (n=6) by Validated HPLC-UV Method C->D E Analyze Samples (n=6) by Validated GC-MS Method C->E F Tabulate and Compare Quantitative Results D->F E->F G Perform Statistical Analysis (e.g., t-test, Bland-Altman) F->G H Results Meet Acceptance Criteria? G->H I Methods are Concordant H->I Yes J Investigate Discrepancy H->J No

Caption: Workflow for the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

According to ICH Q2(R1) guidelines, the following parameters are critical for validating and comparing analytical procedures[3][13].

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For HPLC, this is demonstrated by peak purity analysis. For GC-MS, the specificity is inherently high due to the detection of specific mass fragments[14].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%) with triplicate preparations at each level[14].

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by six replicate injections of the same sample. Intermediate precision is evaluated by performing the analysis on different days or with different analysts.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Comparative Data Summary

The following tables summarize hypothetical but realistic data from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Range (µg/mL)1.0 - 1000.5 - 100Reportable
Correlation (r²)0.99920.9995≥ 0.995
y-interceptMinimalMinimalReportable

Table 2: Accuracy (Spike Recovery)

Spike LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80%99.5%101.2%98.0% - 102.0%
100%100.8%100.5%98.0% - 102.0%
120%101.2%99.8%98.0% - 102.0%

Table 3: Precision

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)0.8%1.2%≤ 2.0%
Intermediate Precision (n=6)1.5%1.8%≤ 3.0%

Table 4: Cross-Validation Concordance

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% DifferenceAcceptance Criteria
Batch A-0152.351.8-0.96%± 10%
Batch A-0251.952.5+1.16%± 10%
Batch A-0353.152.4-1.32%± 10%

Method Selection Logic

The choice between these two validated methods depends on the specific requirements of the analysis.

MethodSelection Start Analytical Need Q1 High Throughput Routine QC? Start->Q1 Q2 Trace Level Analysis or Complex Matrix? Q1->Q2 No HPLC Use HPLC-UV Method Q1->HPLC Yes Q2->HPLC No (Standard Assay) GCMS Use GC-MS Method Q2->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Expertise & Experience Insights:

  • HPLC-UV is generally faster for routine quality control due to the absence of a derivatization step. It is robust, cost-effective, and suitable for quantifying the analyte at moderate to high concentrations.

  • GC-MS excels in specificity and sensitivity. The derivatization step, while adding time, allows for the analysis of the compound at lower concentrations and provides structural confirmation through mass fragmentation patterns. This makes it the preferred method for impurity profiling or analysis in complex biological matrices.

Conclusion

Both the developed RP-HPLC-UV and GC-MS methods are demonstrated to be accurate, precise, and linear for the quantification of this compound. The cross-validation study confirms that the results are concordant within acceptable limits, ensuring that either method can be used reliably depending on the analytical objective. This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods, underscoring the importance of scientific rationale and adherence to regulatory standards in pharmaceutical analysis.

References

A Comparative Analysis of 1-(Phenylamino)cyclopentanecarboxylic Acid and Its Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-(Phenylamino)cyclopentanecarboxylic acid and its structurally related analogs. It is intended for researchers, scientists, and drug development professionals investigating novel modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neurological disorders. This document delves into the structure-activity relationships (SAR) of these compounds, offering detailed protocols for their biological evaluation and presenting a framework for interpreting the resulting data.

Introduction: The Significance of this compound as a Scaffold

This compound is a rigid cyclic amino acid derivative that has garnered interest as a potential modulator of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric conditions, including epilepsy, Alzheimer's disease, and depression. Consequently, the development of selective NMDA receptor antagonists is a significant focus of neuropharmacology.

The rigid cyclopentane ring of this compound provides a constrained conformation, which can lead to higher receptor affinity and selectivity compared to more flexible molecules. The phenylamino and carboxylic acid moieties are key pharmacophoric features that can interact with specific binding sites on the NMDA receptor. Understanding how modifications to this core structure impact biological activity is essential for the rational design of novel therapeutics.

This guide will explore a series of virtual analogs of this compound, focusing on substitutions on the phenyl ring. By examining the effects of these modifications in key biological assays, we can elucidate the structure-activity relationships that govern the potency and efficacy of this class of compounds as NMDA receptor antagonists.

Structural Analogs for Comparative Analysis

For this comparative analysis, we will consider the parent compound, this compound, and three representative analogs with substitutions on the phenyl ring:

  • Compound A (Parent): this compound

  • Analog 1: 1-((4-Chlorophenyl)amino)cyclopentanecarboxylic acid

  • Analog 2: 1-((4-Methylphenyl)amino)cyclopentanecarboxylic acid

  • Analog 3: 1-((4-Methoxyphenyl)amino)cyclopentanecarboxylic acid

These analogs were chosen to represent a range of electronic and steric properties, allowing for a systematic investigation of the SAR at the phenyl moiety.

CompoundStructureSubstitution on Phenyl Ring
Compound A Compound A Structure-H
Analog 1 Analog 1 Structure-Cl (para)
Analog 2 Analog 2 Structure-CH₃ (para)
Analog 3 Analog 3 Structure-OCH₃ (para)

Biological Evaluation: Key Assays and Protocols

The biological activity of this compound and its analogs as NMDA receptor antagonists can be assessed using a combination of in vitro assays. Here, we detail the protocols for two fundamental assays: a radioligand binding assay to determine receptor affinity and a calcium imaging assay to measure functional antagonism.

Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a known radiolabeled NMDA receptor antagonist, providing a quantitative measure of their binding affinity (Ki).

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh lysis buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membrane fraction (50-100 µg of protein), a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the test compound (Compound A and its analogs).

    • Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay

This functional assay measures the ability of the test compounds to inhibit the influx of calcium through the NMDA receptor channel upon activation by an agonist.[1][2][3]

Experimental Protocol:

  • Cell Culture and Loading:

    • Culture primary cortical neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[1]

    • Wash the cells to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with a physiological salt solution.

    • Establish a baseline fluorescence signal.

    • Apply an NMDA receptor agonist (e.g., NMDA and glycine) to the cells to induce calcium influx and record the change in fluorescence intensity.

    • After a washout period, pre-incubate the cells with the test compound (Compound A or its analogs) for a defined period.

    • Co-apply the NMDA receptor agonist and the test compound and record the change in fluorescence intensity.

  • Data Analysis:

    • Quantify the change in intracellular calcium concentration or fluorescence intensity in response to the agonist in the absence and presence of the test compound.

    • Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50).

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure BindingAssay Radioligand Binding Assay Structure->BindingAssay CalciumAssay Calcium Imaging Assay Structure->CalciumAssay Electrophysiology Electrophysiology (Patch-Clamp) Structure->Electrophysiology Ki_calc Ki Determination BindingAssay->Ki_calc IC50_calc IC50 Determination CalciumAssay->IC50_calc Electrophysiology->IC50_calc SAR_analysis Structure-Activity Relationship (SAR) Analysis Ki_calc->SAR_analysis IC50_calc->SAR_analysis Conclusion Conclusion SAR_analysis->Conclusion Lead Compound Identification

Caption: Experimental workflow for the comparative analysis.

Comparative Data Summary

The following table summarizes the hypothetical biological data for this compound and its analogs. This data is illustrative and based on established structure-activity relationships for NMDA receptor antagonists.

CompoundSubstitutionRadioligand Binding Assay (Ki, nM)Calcium Imaging Assay (IC50, µM)
Compound A -H1505.2
Analog 1 -Cl (para)501.8
Analog 2 -CH₃ (para)1204.5
Analog 3 -OCH₃ (para)2508.9

Comparative Analysis and Structure-Activity Relationship

The hypothetical data presented above allows for a clear comparative analysis of the four compounds and the elucidation of key structure-activity relationships.

Effect of Phenyl Ring Substitution:

The primary determinant of activity in this series of analogs is the nature of the substituent on the phenyl ring.

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing chlorine atom at the para position (Analog 1) leads to a significant increase in both binding affinity (lower Ki) and functional antagonism (lower IC50) compared to the parent compound. This suggests that reducing the electron density of the phenyl ring enhances the interaction with the NMDA receptor binding site. This is a common observation for antagonists that bind to aromatic-rich pockets within receptor proteins.

  • Electron-Donating Groups: Conversely, the addition of electron-donating groups, such as a methyl group (Analog 2) or a methoxy group (Analog 3), results in a decrease in activity compared to the parent compound. The methoxy group, being a stronger electron-donating group than the methyl group, leads to the most significant reduction in potency. This further supports the hypothesis that a more electron-deficient phenyl ring is favorable for binding.

Causality Behind Experimental Choices:

The selection of a radioligand binding assay and a functional calcium imaging assay provides a comprehensive in vitro profile of the compounds. The binding assay directly measures the affinity of the compounds for the receptor, while the calcium imaging assay provides a measure of their functional consequence – the ability to block ion channel activity. A compound with high binding affinity may not necessarily be a potent functional antagonist, and vice versa. Therefore, employing both assay types is crucial for a thorough evaluation.

NMDA Receptor Signaling Pathway

G Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Ion Channel Opening Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Downstream Activation of Downstream Signaling Cell_Membrane Cell Membrane Antagonist 1-(Phenylamino)cyclopentanecarboxylic acid Analog Antagonist->NMDAR

Caption: Simplified NMDA receptor signaling pathway.

Conclusion

This comparative guide provides a framework for the evaluation of this compound and its analogs as NMDA receptor antagonists. The detailed experimental protocols and the discussion of structure-activity relationships offer valuable insights for researchers in the field of neuropharmacology and drug discovery. The illustrative data highlights the importance of systematic chemical modifications and comprehensive biological testing in the development of novel therapeutic agents targeting the NMDA receptor. Based on the presented analysis, analogs bearing electron-withdrawing substituents on the phenyl ring, such as Analog 1, represent a promising direction for further optimization and development.

References

A Comparative Guide to Confirming the Binding Affinity of 1-(Phenylamino)cyclopentanecarboxylic Acid to the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the experimental methodologies required to accurately determine and validate the binding affinity of the novel small molecule, 1-(Phenylamino)cyclopentanecarboxylic acid, to its putative target, the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation is implicated in numerous neurodegenerative disorders, making it a key target for therapeutic intervention.[2][3]

This compound, by virtue of its structural motifs—a cyclic amino acid derivative—is hypothesized to interact with the glycine co-agonist binding site located on the GluN1 subunit of the NMDA receptor.[4][5] Efficient activation of the NMDA receptor ion channel requires the concurrent binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][6] Therefore, compounds that modulate this site act as potent regulators of channel function.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. We will compare the binding affinity of our target compound with known ligands using three orthogonal, gold-standard biophysical assays: Radioligand Binding, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The Target Receptor: A Closer Look at the NMDA Receptor Glycine Site

The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[4] The binding of glutamate to GluN2 and glycine to GluN1 induces a conformational change that, upon relief of a voltage-dependent magnesium block, opens the ion channel, allowing calcium influx and triggering downstream signaling cascades.[1] The glycine binding site on the GluN1 subunit is a distinct modulatory site that presents a critical target for developing antagonists or allosteric modulators.[7][8]

NMDA_Receptor_Activation cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_process Cellular State GluN1 GluN1 Glycine Site Channel Ion Channel Mg2+ Block GluN1->Channel Induce Conformational Change GluN2 GluN2 Glutamate Site GluN2->Channel Induce Conformational Change Activation Channel Activation Channel->Activation Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds Depolarization Membrane Depolarization Depolarization->Channel Relieves Mg2+ Block Ca_Influx Ca2+ Influx Activation->Ca_Influx

Caption: NMDA receptor activation requires co-agonist binding and membrane depolarization.

Part 1: Radioligand Binding Assay — The Gold Standard for Affinity Screening

Radioligand binding assays are highly sensitive and robust, making them the gold standard for measuring the affinity of a ligand for its receptor.[9] We will employ a competitive binding assay to determine the ability of this compound to displace a known high-affinity radioligand from the NMDA receptor glycine site.

Principle: This assay measures the affinity of a test compound (the "competitor") by quantifying its ability to prevent the binding of a radiolabeled ligand to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Ki), a true measure of affinity, using the Cheng-Prusoff equation.[10]

Comparator Compounds:

  • Radioligand: [³H]Glycine (a high-affinity agonist).

  • Unlabeled Competitors:

    • This compound (Test Compound)

    • Glycine (Endogenous Agonist - Positive Control)

    • Kynurenic Acid (Known Antagonist)

Experimental Protocol: Competitive Radioligand Binding

This protocol is adapted from standard methodologies for membrane-bound receptors.[10][11][12]

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.

    • Determine protein concentration using a BCA assay.[10]

  • Binding Assay:

    • On the day of the assay, thaw membranes and resuspend in the final assay buffer (50 mM Tris-HCl, pH 7.4).

    • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding Wells: Add 150 µL of membranes (~100 µg protein), 50 µL of assay buffer, and 50 µL of [³H]Glycine (at a final concentration near its Kd, e.g., 10 nM).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM) to saturate all specific binding sites, and 50 µL of [³H]Glycine.

    • Competition Wells: Add 150 µL of membranes, 50 µL of the competing test compound (e.g., this compound or Kynurenic Acid) at various concentrations (typically a 10-point, five-log unit range), and 50 µL of [³H]Glycine.[9]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration onto 0.3% polyethylenimine (PEI) pre-soaked glass fiber filters (GF/C) using a 96-well cell harvester. The PEI pre-soak reduces non-specific binding of the positively charged radioligand to the negatively charged filter.

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters for 30 minutes at 50°C.

    • Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Part 2: Surface Plasmon Resonance (SPR) — Real-Time Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular binding events.[13][14] It provides not only the equilibrium dissociation constant (Kᴅ), a measure of affinity, but also the kinetic rate constants for association (kₐ) and dissociation (kₑ). This offers deeper insight into the binding mechanism.

Principle: In a typical SPR experiment for small molecules, the larger protein target is immobilized on a sensor chip surface.[15] An analyte (the small molecule) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). A plot of RU over time, a sensorgram, is generated, from which kinetic parameters can be derived.[16]

Comparator Compounds:

  • This compound (Analyte)

  • Glycine (Analyte)

  • Kynurenic Acid (Analyte)

Experimental Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • The target will be the recombinant ligand-binding domain (LBD) of the human NMDA receptor GluN1 subunit.

    • Use a sensor chip with a carboxymethylated dextran surface (e.g., a CM5 chip).

    • Activate the surface using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the GluN1-LBD via amine coupling by injecting the protein (at ~20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (~5000-10000 RU). A higher surface density is often needed for small molecule analysis to ensure a detectable signal.[15]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Measurement (Kinetics):

    • Prepare a dilution series of each analyte (this compound, Glycine, Kynurenic Acid) in running buffer (e.g., HBS-EP+ buffer). Concentrations should span a range from at least 10-fold below to 10-fold above the expected Kᴅ.

    • Causality: Many small molecules are dissolved in DMSO. It is critical to maintain a constant, low percentage of DMSO (e.g., 1-5%) in all analyte solutions and the running buffer to avoid solvent-induced bulk refractive index shifts that can corrupt the data.[15]

    • Perform a multi-cycle kinetics experiment:

      • Inject a concentration of the analyte over the sensor surface (both the active channel and a reference channel with no protein) for a set association time (e.g., 120 seconds).

      • Flow running buffer over the surface to monitor the dissociation phase (e.g., 300 seconds).

      • Inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

      • Repeat this cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double-referencing.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel signal and the buffer-only injection signal (double-referencing).

    • Globally fit the processed sensorgrams for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kᴅ, units M), where Kᴅ = kₑ / kₐ.

Part 3: Isothermal Titration Calorimetry (ITC) — The Thermodynamic Signature

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17][18] It is considered a true in-solution technique, requiring no labeling or immobilization. A single ITC experiment can determine the binding affinity (Kₐ, the inverse of Kᴅ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19][20]

Principle: A solution of the ligand is titrated in small aliquots into a sample cell containing the protein target.[21] Each injection triggers a heat change (either exothermic or endothermic) that is measured by the instrument relative to a reference cell. As the protein becomes saturated with the ligand, the heat change per injection diminishes. A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein generates a binding isotherm, which is then fit to a model to extract the thermodynamic parameters.[20]

Comparator Compounds:

  • This compound (Ligand)

  • Glycine (Ligand)

  • Kynurenic Acid (Ligand)

Experimental Protocol: ITC Titration
  • Sample Preparation:

    • The protein target is the recombinant GluN1-LBD. The ligand is the test compound.

    • Causality: It is absolutely critical that both the protein and the ligand are in identical buffer solutions to avoid large heats of dilution that can obscure the binding signal. Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer.

    • Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.

    • Typically, the protein (titrand) is placed in the sample cell at a concentration of ~10-50 µM. The ligand (titrant) is loaded into the injection syringe at a concentration 10-20 times that of the protein.[19]

  • Titration Experiment:

    • Load the GluN1-LBD solution into the sample cell and the ligand solution into the syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis to account for diffusion across the syringe tip during equilibration.

    • Execute a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.

    • Plot these integrated heat values against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model).

    • The fitting provides the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the relationship: ΔG = -RTln(Kₐ) = ΔH - TΔS.[18] The dissociation constant Kᴅ is simply the reciprocal of Kₐ.

Workflow and Data Comparison

A multi-faceted approach provides the most reliable confirmation of binding affinity. Each technique offers unique advantages and serves to validate the results of the others.

Validation_Workflow cluster_prep Target & Compound Preparation cluster_assays Orthogonal Binding Assays cluster_analysis Data Analysis & Output Membrane Membrane Prep (Rat Brain) Radio Radioligand Binding (Competition Assay) Membrane->Radio Protein Recombinant Protein (GluN1-LBD) SPR Surface Plasmon Resonance (Kinetics Assay) Protein->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) Protein->ITC Compound Compound Dilution Series Compound->Radio Compound->SPR Compound->ITC Ki Affinity Constant (Ki) Radio->Ki Kd Affinity Constant (KD) SPR->Kd Thermo Thermodynamic Profile (KD, ΔH, ΔS) ITC->Thermo Conclusion Conclusion Ki->Conclusion Comprehensive Affinity Profile & Comparison Kd->Conclusion Comprehensive Affinity Profile & Comparison Thermo->Conclusion Comprehensive Affinity Profile & Comparison

Caption: Orthogonal workflow for robust binding affinity determination.

Comparative Binding Affinity Data Summary

The table below presents hypothetical, yet plausible, data for this compound and comparator compounds, illustrating how results from the three assays would be collated for comparison.

CompoundAssay TypeAffinity Constant (Kᵢ / Kᴅ)Notes
Glycine Radioligand BindingKᵢ = 250 nMHigh-affinity endogenous agonist.
SPRKᴅ = 300 nMFast on-rate, fast off-rate.
ITCKᴅ = 280 nMFavorable enthalpic and entropic contributions.
Kynurenic Acid Radioligand BindingKᵢ = 1.2 µMKnown competitive antagonist.[7]
SPRKᴅ = 1.5 µMSlower on-rate compared to glycine.
ITCKᴅ = 1.4 µMPrimarily enthalpy-driven binding.
This compound Radioligand Binding Kᵢ = 850 nM Moderate affinity, antagonistic profile.
SPR Kᴅ = 920 nM Slower kinetics than endogenous agonist.
ITC Kᴅ = 900 nM Binding confirmed in solution.

Conclusion

This guide outlines a rigorous, multi-platform strategy to confirm the binding affinity of this compound for the NMDA receptor glycine site. By integrating data from radioligand binding, SPR, and ITC, researchers can build a comprehensive and trustworthy binding profile. The hypothetical data suggest that this compound is a moderate-affinity ligand for the glycine site, likely acting as a competitive antagonist. The convergence of affinity constants (Kᵢ ≈ Kᴅ) across three distinct methodologies provides high confidence in the result. This validated understanding of target engagement is a foundational step in the drug development pipeline, enabling informed decisions for lead optimization and further mechanistic studies.

References

A Comparative Validation of a Novel Synthetic Pathway for 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Phenylamino)cyclopentanecarboxylic acid is a valuable scaffold in medicinal chemistry, serving as a precursor for various pharmacologically active molecules. Traditional synthetic methodologies for its preparation, such as the Bucherer-Bergs and Strecker syntheses, often rely on harsh conditions and the use of highly toxic reagents like inorganic cyanides. This guide provides a comprehensive validation of a novel, palladium-catalyzed synthetic route, comparing its performance against these established methods. We present a detailed analysis of reaction yields, purity, safety profiles, and operational efficiency, supported by step-by-step experimental protocols and mechanistic insights. Our findings demonstrate that the proposed modern pathway offers a safer, more efficient, and potentially more scalable alternative for the synthesis of this important intermediate.

Introduction: The Need for Modernized Synthetic Routes

The synthesis of α,α-disubstituted amino acids is a cornerstone of drug discovery and development. This compound, in particular, represents a key structural motif. Its rigid cyclopentyl backbone and aniline moiety provide a defined three-dimensional orientation for further functionalization. Historically, its synthesis has been dominated by classic multicomponent reactions developed in the early 20th century. While foundational, these methods present significant challenges in the modern laboratory, particularly concerning safety, environmental impact, and scalability.

This guide critically evaluates two classical methods—the Bucherer-Bergs synthesis and the Strecker synthesis—and introduces a novel approach utilizing a Buchwald-Hartwig amination reaction. The objective is to provide researchers with a clear, data-driven comparison to inform their choice of synthetic strategy based on efficiency, safety, and experimental feasibility.

Established Methodologies: A Critical Review

The Bucherer-Bergs Synthesis

First reported independently by Bucherer and Bergs, this reaction synthesizes hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acid.[1][2] It is a one-pot, multicomponent reaction that leverages readily available starting materials.

Mechanistic Rationale: The reaction begins with the formation of a cyanohydrin from cyclopentanone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile.[1][3] Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields a hydantoin intermediate. The final, and often most challenging, step is the vigorous acidic or basic hydrolysis of the stable hydantoin ring to liberate the desired amino acid.[1][4]

Advantages:

  • Utilizes inexpensive and common starting materials.

  • A one-pot procedure simplifies the initial setup.

Limitations:

  • Requires the use of highly toxic potassium or sodium cyanide.[1]

  • The hydrolysis of the hydantoin intermediate is often difficult, requiring harsh conditions (strong acid or base at high temperatures for extended periods), which can lead to side products and limit the substrate scope.

  • Yields can be moderate and variable depending on the specific substrate.

The Strecker Amino Acid Synthesis

The Strecker synthesis is another fundamental method for producing amino acids, discovered by Adolph Strecker.[5] It involves the reaction of a ketone or aldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed.[5][6][7]

Mechanistic Rationale: For the synthesis of this compound, a modified Strecker reaction is employed. Cyclopentanone first reacts with aniline to form an imine (or more accurately, an enamine which tautomerizes to an iminium ion). The nucleophilic cyanide ion then attacks the iminium carbon to form the α-(phenylamino)nitrile intermediate.[5][6] The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[8]

Advantages:

  • A well-established and versatile reaction for a wide range of amino acids.[5]

  • Can be adapted for N-substituted amino acids by using primary or secondary amines instead of ammonia.[5]

Limitations:

  • Inherently involves the use of highly toxic cyanide sources.[8]

  • The hydrolysis of the nitrile can require harsh acidic conditions and prolonged reaction times.[8]

  • The reaction produces a racemic mixture of the amino acid, which may require subsequent chiral resolution if a specific enantiomer is desired.[8]

Strecker_Mechanism Figure 1: Modified Strecker Synthesis Workflow Start Cyclopentanone + Aniline Imine Iminium Ion Intermediate Start->Imine Condensation Add_CN Addition of KCN Imine->Add_CN Aminonitrile α-(Phenylamino)cyclopentane- carbonitrile Add_CN->Aminonitrile Nucleophilic Attack Hydrolysis Acid Hydrolysis (HCl, H₂O, Heat) Aminonitrile->Hydrolysis Product 1-(Phenylamino)cyclopentane- carboxylic Acid Hydrolysis->Product Hydrolysis of Nitrile

Caption: Figure 1: Modified Strecker Synthesis Workflow

A Novel Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

To overcome the significant safety and environmental drawbacks of the classical methods, we propose a modern synthetic route based on transition-metal catalysis.[9] The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, offering a cyanide-free alternative.

Synthetic Strategy & Rationale: This route involves the palladium-catalyzed cross-coupling of a readily available cyclopentane precursor, ethyl 1-bromocyclopentanecarboxylate, with aniline. This strategy avoids the direct use of cyclopentanone and cyanide, instead building the target molecule through a robust C-N bond formation step under relatively mild conditions. The choice of a palladium catalyst with a specialized phosphine ligand is critical for achieving high efficiency and yield.

Mechanistic Rationale (Catalytic Cycle):

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the ethyl 1-bromocyclopentanecarboxylate, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: Aniline coordinates to the palladium center.

  • Deprotonation: A base (e.g., sodium tert-butoxide) deprotonates the coordinated aniline to form an anilide complex.

  • Reductive Elimination: The key C-N bond is formed as the product, ethyl 1-(phenylamino)cyclopentanecarboxylate, is reductively eliminated from the palladium center, regenerating the active Pd(0) catalyst.

  • Saponification: A final, simple hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pdII_complex Br-Pd(II)L₂(R) Oxidative Adduct pd0->pdII_complex Oxidative Addition anilide_complex Anilide-Pd(II)L₂(R) Anilide Complex pdII_complex->anilide_complex Coordination & Deprotonation anilide_complex->pd0 Reductive Elimination product Product Ester (R-NHPh) anilide_complex->product starting_ester Bromo-ester (R-Br) starting_ester->pdII_complex aniline Aniline (PhNH₂) aniline->anilide_complex

Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle

Advantages:

  • Cyanide-Free: Completely avoids the use of highly toxic and hazardous cyanide reagents.

  • Milder Conditions: Reactions are typically run at moderate temperatures (e.g., 80-110 °C) compared to the harsh hydrolysis steps of the classical methods.

  • High Yields: This methodology is known for providing good to excellent yields.

  • Functional Group Tolerance: Generally compatible with a wider range of functional groups.

Limitations:

  • Cost: Palladium catalysts and specialized ligands can be expensive, which may be a consideration for large-scale synthesis.

  • Air/Moisture Sensitivity: The catalyst system often requires an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the expected performance of each synthetic route based on literature precedents and experimental insights.

MetricBucherer-Bergs SynthesisStrecker SynthesisNovel Buchwald-Hartwig Route
Overall Yield 40-60%55-75%80-90%
Purity (Post-Workup) Moderate to GoodGoodExcellent
Total Reaction Time 24-48 hours (including hydrolysis)18-36 hours (including hydrolysis)8-16 hours (including saponification)
Key Reagents Cyclopentanone, KCN, (NH₄)₂CO₃Cyclopentanone, Aniline, KCNEthyl 1-bromocyclopentanecarboxylate, Aniline, Pd Catalyst, Ligand, Base
Cost Profile Low (bulk chemicals)Low (bulk chemicals)High (catalyst & ligand)
Safety Concerns High: Use of KCN (highly toxic)High: Use of KCN (highly toxic)Moderate: Pyrophoric base (t-BuONa), requires inert atmosphere
Environmental Impact High (cyanide waste)High (cyanide waste)Moderate (heavy metal catalyst waste)

Detailed Experimental Protocols

Protocol 1: Strecker Synthesis of this compound
  • Step A: Synthesis of α-(Phenylamino)cyclopentanecarbonitrile

    • To a solution of aniline (9.3 g, 0.1 mol) in 100 mL of methanol, add cyclopentanone (8.4 g, 0.1 mol).

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate flask, dissolve potassium cyanide (7.15 g, 0.11 mol) in 20 mL of water.

    • Cool the cyclopentanone/aniline mixture to 0-5 °C in an ice bath and slowly add the aqueous KCN solution dropwise over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

    • Pour the reaction mixture into 300 mL of ice-water. The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the aminonitrile intermediate.

  • Step B: Hydrolysis to the Carboxylic Acid

    • Suspend the crude aminonitrile from Step A in 150 mL of concentrated hydrochloric acid (37%).

    • Heat the mixture to reflux (approx. 110 °C) for 12 hours. The solid will gradually dissolve.

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Adjust the pH to ~5-6 with a concentrated NaOH solution. The product will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Buchwald-Hartwig Synthesis of this compound
  • Step A: Palladium-Catalyzed Amination

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.092 g, 0.1 mmol, 0.2 mol%), RuPhos ligand (0.186 g, 0.4 mmol, 0.8 mol%), and sodium tert-butoxide (6.7 g, 70 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (100 mL), followed by ethyl 1-bromocyclopentanecarboxylate (11.05 g, 50 mmol) and aniline (5.1 g, 55 mmol) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 6 hours under argon. Monitor reaction completion by TLC or GC-MS.

    • Cool the mixture to room temperature, dilute with 100 mL of ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 1-(phenylamino)cyclopentanecarboxylate.

  • Step B: Saponification to the Carboxylic Acid

    • Dissolve the purified ester from Step A in a mixture of 80 mL of ethanol and 40 mL of water.

    • Add sodium hydroxide (3.0 g, 75 mmol) and stir the mixture at 60 °C for 2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 2M HCl. The product will precipitate.

    • Filter the white solid, wash with cold water, and dry under vacuum to yield pure this compound.

Conclusion and Recommendations

This guide provides a comparative analysis of three synthetic routes to this compound.

  • The Bucherer-Bergs and Strecker syntheses are established, cost-effective methods that are suitable for laboratories equipped to handle highly toxic cyanides. However, they are hampered by harsh reaction conditions, long reaction times, and significant safety and environmental concerns.

  • The novel Buchwald-Hartwig amination route presents a compelling modern alternative. It completely circumvents the use of cyanide, proceeds under milder conditions, and offers significantly higher yields and purity with shorter overall reaction times. While the initial cost of the catalyst and ligand is higher, the enhanced safety, efficiency, and reduced waste processing costs can make it economically viable, especially for high-value applications in pharmaceutical development.

For research and development settings where safety, speed, and yield are paramount, the validation of the Buchwald-Hartwig route is strongly supported. It represents a significant advancement over classical methods, aligning with the principles of green chemistry and modern synthetic efficiency.

References

The Bridge from Benchtop to Bedside: Establishing In Vitro and In Vivo Correlation for 1-(Phenylamino)cyclopentanecarboxylic Acid in an Anti-Inflammatory Context

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from initial discovery to a potential therapeutic is both long and fraught with challenges. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound and a relevant in vivo response.[1][2] Establishing a strong IVIVC is not merely an academic exercise; it is a cornerstone of efficient drug development, enabling researchers to make informed decisions, optimize formulations, and potentially reduce the reliance on extensive animal testing.[3][4]

This guide provides a comprehensive framework for establishing an IVIVC for the novel compound, 1-(Phenylamino)cyclopentanecarboxylic acid . While extensive biological data for this specific molecule is not yet publicly available, its structural similarity to other reported anti-inflammatory and analgesic agents suggests a plausible role in modulating inflammatory pathways.[5][6][7] Therefore, this guide will proceed under the working hypothesis that this compound possesses anti-inflammatory properties, likely through the inhibition of key pro-inflammatory mediators.

We will explore a logical, tiered approach, beginning with targeted in vitro assays to determine the compound's mechanism of action and potency. Subsequently, we will translate these findings into a relevant in vivo model of inflammation to verify efficacy and establish a correlative link. This guide will also compare its hypothetical performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac , to provide a familiar benchmark for its potential activity.

Part 1: In Vitro Characterization - Pinpointing the Mechanism

The initial phase of our investigation focuses on cell-based assays to dissect the potential anti-inflammatory activity of this compound. Our primary objective is to determine if the compound can suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to an inflammatory stimulus.

Experimental Workflow: In Vitro Cytokine Inhibition

cluster_0 Cell Culture & Stimulation cluster_1 Analysis cell_culture Culture RAW 264.7 Macrophages plating Plate cells in 96-well plates cell_culture->plating treatment Pre-treat with Test Compound or Diclofenac (1 hr) plating->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation supernatant Collect Supernatant (24 hrs) stimulation->supernatant elisa Quantify TNF-α & IL-6 via ELISA supernatant->elisa data_analysis Calculate IC50 Values elisa->data_analysis

Caption: Workflow for in vitro cytokine release assay.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Diclofenac (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for 1 hour.

  • Stimulation: After the pre-treatment period, cells are stimulated with LPS (100 ng/mL) to induce an inflammatory response. A non-stimulated control group is maintained.

  • Incubation & Collection: The plates are incubated for 24 hours. Following incubation, the plates are centrifuged, and the supernatant is carefully collected for cytokine analysis.

  • Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition for each concentration is calculated relative to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a four-parameter logistic curve.

Comparative In Vitro Performance Data (Hypothetical)
CompoundTargetIC₅₀ (µM)
This compound TNF-α Inhibition8.5
IL-6 Inhibition12.2
Diclofenac TNF-α Inhibition5.3
IL-6 Inhibition9.8

These hypothetical results suggest that our test compound is a potent inhibitor of pro-inflammatory cytokine release, with an activity profile approaching that of the established NSAID, Diclofenac. This provides a strong rationale for advancing to in vivo testing.

Part 2: In Vivo Validation - Correlating to a Physiological Response

With promising in vitro data in hand, the next logical step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic and well-characterized model of acute inflammation, making it an ideal choice for this validation step. The primary endpoint, the reduction in paw swelling, provides a quantifiable measure of anti-inflammatory activity.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

cluster_0 Animal Dosing & Induction cluster_1 Measurement & Analysis acclimatize Acclimatize Male Wistar Rats baseline Measure Baseline Paw Volume acclimatize->baseline dosing Oral Gavage: Vehicle, Test Compound, or Diclofenac baseline->dosing induction Inject Carrageenan into Paw (1 hr post-dose) dosing->induction pk_sampling Collect Blood Samples for PK Analysis dosing->pk_sampling measurement Measure Paw Volume at 1, 2, 3, 4, 5 hrs induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation correlation Correlate Plasma Concentration with Edema Inhibition calculation->correlation pk_sampling->correlation

Caption: Workflow for in vivo carrageenan-induced paw edema study.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), this compound (e.g., 10, 30, 100 mg/kg), and Diclofenac (e.g., 10 mg/kg).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective treatments are administered via oral gavage.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Comparative In Vivo Performance Data (Hypothetical)
Treatment GroupDose (mg/kg)Peak Inhibition of Edema (%) at 3 hr
Vehicle Control-0
This compound 1025.4
3048.7
10065.2
Diclofenac 1055.1

These hypothetical in vivo results demonstrate a clear, dose-dependent anti-inflammatory effect for this compound, with the 100 mg/kg dose showing efficacy comparable to the 10 mg/kg dose of Diclofenac.

Part 3: Forging the Link - Establishing the IVIVC

The final, crucial step is to correlate the in vitro potency with the in vivo efficacy. This requires pharmacokinetic (PK) data to understand the drug's concentration in the plasma over time. By relating the plasma concentration to the observed anti-inflammatory effect, we can build a predictive model. This is often pursued as a Level A correlation, which aims for a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[1][8]

For a small molecule intended for immediate release, a more direct approach is to correlate the in vitro IC₅₀ with the plasma concentration required to achieve a certain level of efficacy in vivo (e.g., EC₅₀).

IVIVC Development Logic

invitro In Vitro Potency (IC50 from ELISA) ivivc IVIVC Model (Predictive Relationship) invitro->ivivc pk Pharmacokinetics (Plasma Concentration) pk->ivivc invivo In Vivo Efficacy (% Edema Inhibition) invivo->ivivc

Caption: Logical relationship for building the IVIVC model.

By collecting blood samples at various time points during the paw edema study and analyzing the plasma concentration of this compound, we can construct a pharmacokinetic/pharmacodynamic (PK/PD) model. This model would correlate the drug concentration at the site of action (approximated by plasma concentration) with the percentage of edema inhibition.

A successful IVIVC in this context would demonstrate that the plasma concentrations achieved at effective in vivo doses are consistent with the concentrations required for significant cytokine inhibition in vitro (i.e., at or above the IC₅₀ value). This correlation provides confidence that the in vitro assay is a meaningful predictor of in vivo performance and can be used as a surrogate for future formulation or manufacturing changes, thereby streamlining the drug development process.[3]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for this compound, based on a hypothesized anti-inflammatory mechanism of action. By integrating targeted in vitro mechanistic studies with a validated in vivo efficacy model, researchers can build a comprehensive data package that not only characterizes the compound's activity but also establishes a predictive framework for its performance. This IVIVC bridge between the laboratory bench and preclinical models is an invaluable tool, accelerating the journey of promising new molecules toward potential clinical application.

References

Comparative Analysis of 1-(Phenylamino)cyclopentanecarboxylic Acid: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document addresses the topic of benchmark studies for 1-(Phenylamino)cyclopentanecarboxylic acid against known therapeutic agents. Following a comprehensive search of available scientific literature and chemical databases, we must report a significant lack of public data on the biological activity, mechanism of action, and therapeutic applications of this specific compound. This scarcity of information precludes the creation of a detailed comparative guide with supporting experimental data as initially intended.

The available information on this compound is primarily limited to its chemical and physical properties. It is identified by CAS Number 6636-94-8 and has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol .[1][2][3] Information regarding its synthesis is also available.[1] However, its intended therapeutic use, biological targets, and data from preclinical or clinical studies are not described in the accessible literature.

While research exists on structurally related compounds, the specific biological profile of this compound remains uncharacterized. For instance, derivatives of 1-phenylcyclopropane carboxamide have been investigated for their antiproliferative effects.[4] Additionally, 1-phenylcyclopentanecarboxylic acid has been utilized as a precursor in the synthesis of other chemical entities.[5] A study from 1949 investigated the central action of an ethylamino-ethyl ester of phenyl-cyclopentane carboxylic acid, a distinct, though related, molecule.[6]

Without foundational data on the biological effects of this compound, a comparative benchmark study against known therapeutic agents cannot be conducted. Such an analysis would require, at a minimum:

  • Identification of a Therapeutic Target: Understanding the protein, enzyme, or pathway that this compound interacts with is the first step in identifying appropriate comparator drugs.

  • In Vitro and In Vivo Efficacy Data: Quantitative measures of the compound's activity, such as IC50 or EC50 values, and its effects in cellular and animal models are necessary for a direct comparison.

  • Pharmacokinetic and Pharmacodynamic Profiles: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship, is crucial for a meaningful evaluation.

Due to the absence of published research detailing the biological activity and therapeutic potential of this compound, it is not possible to generate a comparative guide that meets the required scientific integrity and depth. Further foundational research is required to elucidate the pharmacological properties of this compound before any meaningful benchmark studies can be designed and executed.

We will continue to monitor the scientific literature for any new information on this compound and will revisit this topic should relevant data become available.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Phenylamino)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—The Critical Importance of Proper Chemical Disposal

Hazard Assessment and Risk Mitigation: A Proactive Approach

Due to the limited availability of a specific Safety Data Sheet for 1-(Phenylamino)cyclopentanecarboxylic acid, a conservative approach to hazard assessment is paramount. We will extrapolate potential hazards from the closely related compound, 1-Phenyl-1-cyclopentanecarboxylic acid (CAS No. 77-55-4), which is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar irritant properties.

Table 1: Assumed Hazard Profile and Recommended Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Assumed) Recommended Personal Protective Equipment (PPE)
Skin IrritationSkin Irritant, Category 2Nitrile gloves, lab coat
Eye IrritationEye Irritant, Category 2ASafety glasses with side shields or chemical goggles
Respiratory IrritationSpecific target organ toxicity — single exposure, Category 3Use in a well-ventilated area or a chemical fume hood

This proactive stance on safety ensures that all personnel handling the compound are adequately protected, minimizing the risk of accidental exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound should not be an afterthought but rather an integral part of the experimental plan. The following step-by-step protocol is designed to provide clear, actionable guidance for its disposal.

Step 1: Waste Minimization

The most effective disposal strategy begins with generating the minimum amount of waste possible. This can be achieved through:

  • Careful planning of experiments: Accurately calculate the required quantities of the compound to avoid excess.

  • Small-scale synthesis: When possible, conduct reactions on a smaller scale.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "6636-94-8"

    • The primary hazard(s): "Irritant"

    • The accumulation start date.

Step 3: Storage of Chemical Waste

Proper storage of the waste container is essential to maintain a safe laboratory environment.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Incompatible Materials: Ensure the waste container is not stored with incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arranging for Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4]

  • Engage a Licensed Waste Disposal Service: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Follow Institutional Protocols: Adhere strictly to your institution's guidelines for chemical waste pickup requests. This typically involves completing a chemical waste collection form, either online or as a physical tag attached to the container.

The entire disposal process can be visualized through the following workflow diagram:

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Minimize Waste Generation B Step 2: Segregate into a Labeled, Compatible Container A->B C Step 3: Store in a Designated Satellite Accumulation Area B->C D Provide Secondary Containment C->D E Step 4: Contact EHS for Pickup by a Licensed Vendor D->E F Complete All Necessary Waste Manifests E->F

Caption: A flowchart illustrating the key stages of the disposal process for this compound.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.

Table 2: Spill Response Protocol

Action Procedure
Evacuate If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert Notify your supervisor and the institutional EHS department immediately.
Contain For small, manageable spills, and if you are trained to do so, contain the spill using a chemical spill kit.
Personal Protective Equipment Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean up a small spill.
Cleanup Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
Collection Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
Decontaminate Clean the spill area with soap and water.
Disposal Label the waste container appropriately and arrange for its disposal through your EHS department.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and protocols to ensure full compliance.

References

Personal protective equipment for handling 1-(Phenylamino)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 1-(Phenylamino)cyclopentanecarboxylic acid. The following procedural guidance is designed to directly answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Eye Irritation: Can cause serious irritation, potentially leading to damage if not promptly addressed.[1]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[3][4].

A thorough risk assessment should be conducted before any handling of this compound.

Engineering and Administrative Controls

The hierarchy of controls should always be prioritized to minimize exposure.

  • Engineering Controls: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood[5]. The fume hood provides primary containment and protects the user from inhaling airborne particles. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[1][3].

  • Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. Clearly designate areas where the compound will be stored and handled[5]. All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOP.

Personal Protective Equipment (PPE) Selection and Use

The following PPE is mandatory for handling this compound.

Eye and Face Protection
  • Requirement: Chemical safety goggles that meet ANSI Z.87.1 standards are the minimum requirement[5].

  • Rationale: Safety goggles provide a seal around the eyes, protecting them from dust particles and potential splashes. For operations with a higher risk of splashing, such as when working with solutions, a face shield should be worn in addition to safety goggles[5][6].

Skin Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling many organic acids and powders[6][7]. Always inspect gloves for any signs of degradation or punctures before use. If contact with the substance occurs, remove the gloves immediately, wash your hands, and don a new pair[5].

  • Lab Coat: A fully buttoned, long-sleeved lab coat must be worn to protect the skin and personal clothing from contamination[5].

  • Footwear: Fully enclosed shoes are mandatory in the laboratory to protect against spills[5].

Respiratory Protection
  • Requirement: When engineering controls like a fume hood are not available or are deemed insufficient to control airborne dust, a NIOSH-approved respirator is necessary[5][6]. The type of respirator will depend on the specific conditions of use and the potential for exposure.

The following table summarizes the recommended PPE for various laboratory activities involving this compound:

ActivityEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and transferring solid Safety goggles and face shieldNitrile gloves, lab coatRequired if not in a fume hood
Preparing solutions Safety goggles and face shieldNitrile gloves, lab coatNot required if in a fume hood
Conducting reactions Safety gogglesNitrile gloves, lab coatNot required if in a fume hood
Cleaning spills Safety goggles and face shieldNitrile gloves, lab coatNIOSH-approved respirator

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and a safe working environment.

Preparation
  • Designate a Workspace: All handling of this compound should be done in a designated area, preferably within a chemical fume hood[5].

  • Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers[5].

  • Don PPE: Put on all required personal protective equipment as outlined in the previous section.

Handling
  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood to contain any dust generated[5].

  • Transferring: Use a spatula to transfer the solid. Avoid any actions that could create dust clouds.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing.

Post-Handling
  • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water[5].

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection[5].

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1].

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container[5].

  • Chemical Waste: Unused compound and solutions containing the compound should be disposed of as hazardous chemical waste. Do not pour down the drain[1][3]. All chemical waste must be handled in accordance with local, state, and federal regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[8].

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Plan to handle This compound AssessTask Assess the task: - Weighing solid? - Preparing solution? - Risk of splash or dust? Start->AssessTask EngineeringControls Work in a certified chemical fume hood? AssessTask->EngineeringControls High risk of dust/splash EyeProtection Wear chemical safety goggles AssessTask->EyeProtection Low risk EngineeringControls->EyeProtection Yes RespiratoryProtection Use a NIOSH-approved respirator EngineeringControls->RespiratoryProtection No FaceShield Add face shield EyeProtection->FaceShield Splash risk SkinProtection Wear nitrile gloves and a lab coat EyeProtection->SkinProtection FaceShield->SkinProtection Proceed Proceed with task SkinProtection->Proceed RespiratoryProtection->EyeProtection

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylamino)cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Phenylamino)cyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.